3-(2-(Methoxycarbonyl)phenyl)propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2-methoxycarbonylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-15-11(14)9-5-3-2-4-8(9)6-7-10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQCXVACIPBWHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81329-74-0 | |
| Record name | 3-[2-(methoxycarbonyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(2-(Methoxycarbonyl)phenyl)propanoic Acid: Properties, Synthesis, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 3-(2-(methoxycarbonyl)phenyl)propanoic acid, a bifunctional aromatic compound with significant potential in synthetic chemistry and drug discovery. By possessing both a carboxylic acid and a methyl ester functionality in a specific ortho arrangement, this molecule serves as a versatile building block for complex molecular architectures. This document details its physicochemical properties, offers a predictive analysis of its spectroscopic signatures, outlines a plausible synthetic pathway, and discusses its potential applications for researchers and drug development professionals.
Molecular Overview and Strategic Importance
This compound (CAS No: 81329-74-0) is an organic compound that belongs to the class of aromatic dicarboxylic acid monoesters.[1] Its structure is characterized by a benzene ring substituted with a propanoic acid group and a methoxycarbonyl group at the ortho (1,2) positions. This unique arrangement provides a stereochemically defined scaffold that is of considerable interest in medicinal chemistry and materials science.
The presence of two distinct, yet chemically related, functional groups allows for selective manipulation. The carboxylic acid can be readily converted into amides, esters, or acid chlorides, while the methyl ester offers a more sterically hindered and less reactive handle that can be hydrolyzed under different conditions. This differential reactivity is a key asset for synthetic chemists, enabling the stepwise construction of complex molecules and making it a valuable intermediate for creating novel pharmaceutical agents and specialized polymers.
Physicochemical and Computed Properties
A summary of the core chemical and physical properties of this compound is presented below. These values are derived from computational models and public chemical databases, providing a foundational dataset for experimental design.
| Property | Value | Source |
| IUPAC Name | 3-(2-methoxycarbonylphenyl)propanoic acid | PubChem[1] |
| CAS Number | 81329-74-0 | PubChem[1] |
| Molecular Formula | C₁₁H₁₂O₄ | PubChem[1] |
| Molecular Weight | 208.21 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC=C(C(=C1)CCC(=O)O)C(=O)OC | PubChem[1] |
| InChIKey | RRQCXVACIPBWHE-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 2.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Note: Experimental data such as melting point, boiling point, and solubility are not consistently available in public literature, which is common for specialized synthetic intermediates. Researchers should perform their own characterization upon synthesis.
Spectroscopic Characterization: A Predictive Analysis
While empirical spectra for this specific molecule are not widely published, its structural features allow for a robust prediction of its key spectroscopic signatures. This analysis is crucial for reaction monitoring and structural confirmation during synthesis.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each set of non-equivalent protons. The integration ratio should be 4:2:2:3:1, corresponding to the aromatic, two methylene, methyl, and carboxylic acid protons, respectively.
-
Aromatic Protons (δ 7.2-8.0 ppm): Four protons on the benzene ring will appear as a complex multiplet pattern due to ortho, meta, and para coupling. The proton adjacent to the electron-withdrawing methoxycarbonyl group will be the most downfield.
-
Methylene Protons (Ar-CH₂-, δ ~3.0 ppm): The two protons adjacent to the aromatic ring will likely appear as a triplet, split by the neighboring methylene group.
-
Methylene Protons (-CH₂-COOH, δ ~2.7 ppm): The two protons adjacent to the carboxylic acid will also appear as a triplet, split by the other methylene group. Similar protons in 3-phenylpropanoic acid resonate at 2.69 ppm and 2.97 ppm.[2]
-
Methyl Protons (-OCH₃, δ ~3.9 ppm): The three protons of the methyl ester will appear as a sharp singlet, as there are no adjacent protons to cause splitting.
-
Carboxylic Acid Proton (-COOH, δ >10 ppm): This single proton will appear as a broad singlet far downfield. In propanoic acid, this signal is observed around 11.7 ppm.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a carbon "fingerprint" of the molecule, with 9-11 distinct signals expected, depending on the symmetry and resolution.
-
Carbonyl Carbons (δ 165-180 ppm): Two signals are expected in this region: one for the carboxylic acid carbon (~175-180 ppm) and one for the ester carbonyl carbon (~165-170 ppm).
-
Aromatic Carbons (δ 125-140 ppm): Six signals are anticipated, two of which will be quaternary (ipso-carbons) and four will be methine (CH) carbons.
-
Aliphatic Carbons (δ 25-55 ppm): Three signals are expected: one for the methyl carbon of the ester (~52 ppm) and two for the methylene carbons of the propanoic acid side chain (~30-35 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the characteristic vibrations of the two carbonyl groups and the hydroxyl group.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹.[4] This breadth is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.
-
C=O Stretch (Carbonyls): Two sharp, strong absorption bands will be visible. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ester C=O stretch appears at a slightly higher wavenumber, around 1720-1740 cm⁻¹.[4] The precise positions will confirm the presence of both functional groups.
-
C-O Stretch: Absorptions corresponding to the C-O single bonds of both the acid and the ester will be present in the 1200-1300 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation analysis.
-
Molecular Ion (M⁺): The parent molecular ion peak should be observed at an m/z of 208.
-
Key Fragments: Common fragmentation pathways would include:
-
Loss of the methoxy group (•OCH₃) to give a fragment at m/z 177.
-
Loss of the methoxycarbonyl group (•COOCH₃) to give a fragment at m/z 149.
-
Loss of the carboxylic acid group (•COOH) to give a fragment at m/z 163.
-
Fragmentation of the propanoic acid side chain.
-
Synthesis and Reactivity
Proposed Synthetic Workflow
A plausible and efficient synthesis can be envisioned starting from homophthalic acid. This approach provides excellent control over the ortho substitution pattern.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Conceptual):
-
Anhydride Formation: Homophthalic acid is refluxed with acetic anhydride to yield homophthalic anhydride. The causality here is that the anhydride is a more reactive electrophile for subsequent steps.
-
Arndt-Eistert Homologation: The anhydride is carefully opened with diazomethane to form a diazoketone, which undergoes Wolff rearrangement in the presence of methanol and a silver (I) oxide catalyst. This well-established homologation sequence adds a methylene group, extending the chain while forming the methyl ester in a single, efficient process.
-
Hydrolysis: The resulting diester is selectively hydrolyzed under mild acidic conditions. The ester derived from the original carboxylic acid is more sterically accessible and hydrolyzes preferentially, yielding the keto-acid intermediate.
-
Reduction: The ketone is reduced to a methylene group. A Wolff-Kishner reduction (hydrazine, strong base) is chosen as it is highly effective for reducing aryl ketones and is performed under basic conditions, which preserves the ester group from hydrolysis. This final step yields the target molecule, this compound.
Chemical Reactivity and Synthetic Utility
The utility of this molecule stems from the orthogonal reactivity of its two functional groups.
Caption: Key reactions of this compound.
-
Carboxylic Acid Site: This site is the more reactive center for nucleophilic acyl substitution. It can be readily converted to amides using standard peptide coupling reagents (e.g., EDC), which is a cornerstone of medicinal chemistry for building drug candidates. It can also be esterified or converted to a highly reactive acid chloride with thionyl chloride.
-
Methyl Ester Site: This site is less reactive and requires more forcing conditions for transformation, typically saponification (hydrolysis) with a strong base like sodium hydroxide at elevated temperatures to yield the corresponding dicarboxylic acid. This provides a strategic advantage, allowing for extensive modification at the acid site while keeping the ester as a protecting group.
Applications in Research and Drug Development
The structural motifs present in this compound are highly relevant to modern drug design. Phenylpropanoic acids are a known class of compounds with diverse biological activities.[5] The parent compound, 3-phenylpropionic acid, is a known intermediate in the synthesis of pharmaceuticals, including HIV protease inhibitors.[6]
This specific derivative offers several advantages:
-
Scaffold for Libraries: It can serve as a starting point for creating libraries of drug-like molecules. The two functional handles can be used to introduce a wide variety of substituents to explore structure-activity relationships (SAR).
-
Conformational Constraint: The ortho substitution pattern locks the side chains into a more defined spatial orientation compared to their meta or para isomers. This pre-organization can be beneficial for binding to specific protein targets by reducing the entropic penalty of binding.
-
Bioisostere and Prodrug Design: The carboxylic acid can be masked as the methyl ester, potentially improving properties like cell permeability. This makes the molecule a candidate for prodrug strategies, where the ester is cleaved in vivo by esterase enzymes to release the active carboxylic acid.
Safety and Handling
As a laboratory chemical, this compound requires careful handling in a controlled environment.
GHS Hazard Identification: Based on computational data, the compound is classified with the following hazards:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
References
- 1. 3-[2-(Methoxycarbonyl)phenyl]propanoic acid | C11H12O4 | CID 10398133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-Phenylpropionic acid [orgspectroscopyint.blogspot.com]
- 3. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]
- 6. US5786507A - Process for the preparation of 3-phenylpropionic acid - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Physicochemical Characteristics of 3-(2-(Methoxycarbonyl)phenyl)propanoic Acid
Foreword: A Note on a Bespoke Approach to Characterization
In the realm of drug discovery and materials science, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which all further development is built. This guide eschews a rigid, templated format in favor of a bespoke exploration of 3-(2-(Methoxycarbonyl)phenyl)propanoic acid. Our approach is dictated by the molecule's own structural nuances—a phenyl ring ortho-substituted with a propanoic acid chain and a methoxycarbonyl group. This unique arrangement presents both challenges and opportunities in its characterization, which this guide will navigate with scientific rigor and practical insight. We will delve into not just the "what" of its properties, but the "why" and "how," providing not only data but the strategic thinking behind its acquisition. This document is intended for the discerning researcher, scientist, and drug development professional who requires not just a datasheet, but a comprehensive understanding of the molecule's behavior.
Core Molecular Identity
Before embarking on the experimental determination of its properties, it is imperative to establish the fundamental identity of this compound. This information serves as the unassailable foundation for all subsequent analysis.
| Identifier | Value | Source |
| IUPAC Name | 3-(2-methoxycarbonylphenyl)propanoic acid | --INVALID-LINK--[1] |
| CAS Number | 81329-74-0 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₁H₁₂O₄ | --INVALID-LINK--[1] |
| Molecular Weight | 208.21 g/mol | --INVALID-LINK--[1] |
| Chemical Structure |
digraph "3-(2-(Methoxycarbonyl)phenyl)propanoic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext];// Atom coordinates C1 [pos="0,0!", label="C"]; C2 [pos="1.4,0!", label="C"]; C3 [pos="2.1,1.2!", label="C"]; C4 [pos="1.4,2.4!", label="C"]; C5 [pos="0,2.4!", label="C"]; C6 [pos="-0.7,1.2!", label="C"]; C7 [pos="-2.1,1.2!", label="CH2"]; C8 [pos="-2.8,0!", label="CH2"]; C9 [pos="-2.1,-1.2!", label="C"]; O1 [pos="-1.4,-2.4!", label="O"]; O2 [pos="-2.8,-1.2!", label="OH"]; C10 [pos="3.5,1.2!", label="C"]; O3 [pos="4.2,0!", label="O"]; O4 [pos="4.2,2.4!", label="O"]; C11 [pos="5.6,0!", label="CH3"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- O1 [style=double]; C9 -- O2; C2 -- C10; C10 -- O3 [style=double]; C10 -- O4; O4 -- C11;
// Aromatic ring node [shape=none, label=""]; p1 [pos="0.7,1.2!"]; edge [style=dashed]; C1 -- C6 -- C5 -- C4 -- C3 -- C2 -- p1 -- C1; }
Caption: 2D structure of this compound.
Thermal Properties: Melting and Boiling Points
The melting and boiling points are fundamental physical constants that provide insights into the purity of the compound and the strength of its intermolecular forces. For this compound, the presence of both a carboxylic acid and an ester group on a phenyl ring suggests a crystalline solid at room temperature with a relatively high melting point due to hydrogen bonding and dipole-dipole interactions.
Predicted and Analogous Data
| Compound | Melting Point (°C) | Boiling Point (°C) |
| 3-Phenylpropanoic Acid | 47-50 | 280 |
| 3-[4-(Methoxycarbonyl)phenyl]propanoic acid | 113-115 | 360.5 (Predicted) |
| This compound | Expected to be a crystalline solid | Expected > 280 |
The ortho-substitution in our target molecule may lead to intramolecular hydrogen bonding between the carboxylic acid proton and the ester's carbonyl oxygen. This could potentially lower the melting and boiling points compared to its para-isomer by reducing intermolecular hydrogen bonding.
Experimental Protocol for Melting Point Determination
The determination of a sharp melting point range is a primary indicator of sample purity.
Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction is recorded.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The fine powder is then packed into a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): A preliminary rapid heating is performed to get an approximate melting range.
-
Accurate Determination: A fresh sample is heated rapidly to about 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.
-
Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the lower limit of the melting range. The temperature at which the last solid crystal melts is recorded as the upper limit.
-
Validation: The procedure should be repeated at least twice to ensure reproducibility. A narrow melting range (typically ≤ 2°C) is indicative of a pure compound.
Experimental Protocol for Boiling Point Determination
Given the expected high boiling point, distillation under reduced pressure might be necessary to prevent decomposition. However, a micro-scale determination can be performed if sufficient material is available.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In a micro-method, this is observed as the point where a continuous stream of bubbles emerges from a capillary tube inverted in the heated liquid.
Apparatus:
-
Thiele tube or a small test tube with a side arm
-
Thermometer
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or oil bath)
-
Small amount of the liquid sample
Procedure:
-
Sample Preparation: A small amount of the compound is placed in the Thiele tube or test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.
-
Observation: When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary. The heating is then stopped.
-
Recording the Boiling Point: As the liquid cools, the bubbling will cease, and the liquid will be drawn up into the capillary tube. The temperature at which the liquid just begins to enter the capillary is the boiling point.
Solubility Profile
The solubility of this compound in various solvents is a critical parameter, influencing its formulation, purification, and biological activity. The molecule possesses both polar (carboxylic acid, ester) and non-polar (phenyl ring, alkyl chain) regions, suggesting a nuanced solubility profile.
Expected Solubility
-
Water: Sparingly soluble. The carboxylic acid group can engage in hydrogen bonding with water, but the overall hydrophobicity of the molecule will limit its aqueous solubility. The solubility is expected to be pH-dependent, increasing significantly in basic solutions due to the formation of the carboxylate salt.
-
Polar Organic Solvents (e.g., Methanol, Ethanol, Acetone): Good solubility is expected due to the ability of these solvents to engage in hydrogen bonding and dipole-dipole interactions with the solute.
-
Non-polar Organic Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated due to the polarity of the carboxylic acid and ester functional groups.
Experimental Protocol for Qualitative Solubility Determination
Principle: A small, known amount of the solute is added to a fixed volume of the solvent, and the mixture is observed for complete dissolution.
Materials:
-
Test tubes
-
Spatula
-
Vortex mixer
-
Solvents: Deionized water, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, acetone, toluene, hexane.
Procedure:
-
Sample Preparation: In separate, labeled test tubes, place approximately 10 mg of this compound.
-
Solvent Addition: To each test tube, add 1 mL of the respective solvent.
-
Mixing: The test tubes are vortexed for 1-2 minutes to ensure thorough mixing.
-
Observation: The samples are visually inspected for complete dissolution. The results are recorded as "soluble," "sparingly soluble," or "insoluble."
-
pH-Dependent Solubility: For the aqueous solutions, the significant increase in solubility in 0.1 M NaOH compared to water and 0.1 M HCl will confirm the acidic nature of the compound.
Caption: Workflow for qualitative solubility testing.
Acidity Constant (pKa)
The pKa value is a quantitative measure of the acidity of the carboxylic acid group. It is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Predicted pKa
The pKa of the carboxylic acid is influenced by the electron-withdrawing nature of the adjacent phenyl ring and the methoxycarbonyl group. For the related 3-[4-(methoxycarbonyl)phenyl]propanoic acid, a predicted pKa of 4.55 is reported. The pKa of 3-phenylpropanoic acid is 4.66. The ortho-position of the methoxycarbonyl group in our target molecule might slightly alter the pKa due to steric and electronic effects, but it is expected to be in a similar range.
Experimental Protocol for pKa Determination via Potentiometric Titration
Principle: A solution of the acidic compound is titrated with a strong base of known concentration. The pH of the solution is monitored as a function of the volume of base added. The pKa is the pH at which half of the acid has been neutralized.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized 0.1 M NaOH solution
Procedure:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of a suitable solvent (e.g., a water/methanol mixture if aqueous solubility is low).
-
Titration Setup: The beaker containing the sample solution is placed on the magnetic stirrer, and the pH electrode is immersed in the solution. The burette is filled with the standardized NaOH solution.
-
Titration: The NaOH solution is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is determined from the steepest part of the curve. The volume of NaOH at the half-equivalence point is then found, and the corresponding pH on the titration curve is the pKa of the carboxylic acid.
Spectroscopic Characterization
Spectroscopic techniques provide a "fingerprint" of the molecule, confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Expected Spectrum):
-
Aromatic Protons (4H): A complex multiplet pattern is expected in the region of δ 7.0-8.0 ppm. The ortho-substitution will lead to distinct chemical shifts and coupling patterns for the four protons on the phenyl ring.
-
Propanoic Acid Chain Protons (4H): Two triplets are expected, corresponding to the two methylene groups (-CH₂-CH₂-COOH). The methylene group adjacent to the phenyl ring will likely appear around δ 2.9-3.3 ppm, while the methylene group adjacent to the carboxyl group will be slightly downfield, around δ 2.5-2.9 ppm.
-
Methoxy Protons (3H): A sharp singlet is expected around δ 3.9 ppm for the methyl ester protons (-COOCH₃).
-
Carboxylic Acid Proton (1H): A broad singlet is expected in the downfield region, typically δ 10-12 ppm. This signal may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Expected Spectrum):
-
Carbonyl Carbons (2C): Two signals are expected in the downfield region. The carboxylic acid carbonyl will be around δ 175-180 ppm, and the ester carbonyl will be slightly upfield, around δ 165-170 ppm.
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 120-140 ppm) due to the lack of symmetry in the substitution pattern. The carbon attached to the methoxycarbonyl group and the carbon attached to the propanoic acid chain will have characteristic chemical shifts.
-
Propanoic Acid Chain Carbons (2C): Two signals are expected for the methylene carbons, typically in the range of δ 30-40 ppm.
-
Methoxy Carbon (1C): A signal around δ 52 ppm is expected for the methyl group of the ester.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.
Expected Key Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption around 1730-1750 cm⁻¹. The proximity to the carboxylic acid C=O stretch may lead to an overlapping or broadened carbonyl absorption region.
-
C-O Stretch (Carboxylic Acid and Ester): Strong absorptions in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bending: Bands in the fingerprint region (below 1000 cm⁻¹) that can be indicative of the ortho-substitution pattern.
Mass Spectrometry (MS)
Principle: The molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 208, corresponding to the molecular weight of the compound.
-
Loss of Methoxy Group (-OCH₃): A fragment at m/z = 177.
-
Loss of Carboxyl Group (-COOH): A fragment at m/z = 163.
-
McLafferty Rearrangement: The propanoic acid chain may undergo a McLafferty rearrangement, leading to characteristic neutral losses.
-
Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the propanoic acid chain can also occur.
Conclusion: A Multifaceted Physicochemical Profile
This technical guide has laid out a comprehensive framework for the characterization of this compound. While a lack of readily available experimental data necessitates a predictive and comparative approach, the principles and protocols detailed herein provide a robust pathway for its empirical investigation. The interplay of the carboxylic acid, ester, and ortho-substituted phenyl ring defines a molecule with distinct thermal properties, a nuanced solubility profile, and characteristic spectroscopic signatures. For the researcher, scientist, or drug development professional, a thorough execution of these analytical strategies will yield a deep and actionable understanding of this compound, paving the way for its successful application in further research and development endeavors.
References
3-(2-(Methoxycarbonyl)phenyl)propanoic acid CAS number 40570-20-5
An In-Depth Technical Guide to 3-(2-(Methoxycarbonyl)phenyl)propanoic Acid
Introduction and Overview
This compound, a key bifunctional organic building block, holds significant value for researchers in synthetic chemistry and drug development. Its structure, featuring both a carboxylic acid and a methyl ester attached to a phenylpropanoic acid backbone, allows for selective chemical modifications, making it a versatile intermediate in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its properties, synthesis, characterization, reactivity, and applications, with a focus on its utility in medicinal chemistry.
It is important to note that while the CAS Number 40570-20-5 was specified for this topic, public chemical databases such as PubChem primarily associate the structure of 3-[2-(Methoxycarbonyl)phenyl]propanoic acid with the CAS Number 81329-74-0[1]. For the purpose of this guide, we will refer to the chemical entity by its IUPAC name, acknowledging the potential for multiple identifiers in different databases.
The compound is structurally related to homophthalic acid, being its monomethyl ester. This relationship is central to its most common synthetic routes and its reactivity profile, particularly in reactions where the free carboxylic acid can be activated to form new cyclic structures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-(2-methoxycarbonylphenyl)propanoic acid | [1] |
| CAS Number | 81329-74-0 (primary) | [1] |
| Molecular Formula | C₁₁H₁₂O₄ | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| XLogP3 | 2.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Appearance | Solid (predicted) |
Synthesis and Purification
The most direct and efficient synthesis of this compound involves the selective methanolysis of homophthalic anhydride. This approach is advantageous due to the commercial availability of the starting anhydride and the straightforward nature of the reaction, which proceeds with high regioselectivity to yield the desired mono-ester.
Experimental Protocol: Synthesis via Methanolysis of Homophthalic Anhydride
This protocol is based on established chemical principles for the ring-opening of cyclic anhydrides[2].
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend homophthalic anhydride (1.0 equivalent) in anhydrous methanol (serving as both reactant and solvent).
-
Reaction Execution: Heat the mixture to reflux. The anhydride will gradually dissolve as it reacts with the methanol. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting anhydride spot is no longer visible (typically 2-4 hours).
-
Work-up: Once the reaction is complete, allow the solution to cool to room temperature. Evaporate the excess methanol under reduced pressure using a rotary evaporator to obtain a crude solid or oil.
-
Purification:
-
Dissolve the crude product in a suitable solvent such as ethyl acetate.
-
Wash the organic solution sequentially with a mild acid (e.g., 1M HCl) to remove any basic impurities and then with brine to remove water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Final Purification (Recrystallization): The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) to yield pure this compound.
Workflow Diagram: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.
Table 2: Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons (4H): Multiple signals in the δ 7.2-8.0 ppm range. - Propanoic Chain (4H): Two triplets around δ 2.6-3.2 ppm. - Methyl Ester (3H): A singlet around δ 3.9 ppm. - Carboxylic Acid (1H): A broad singlet > δ 10.0 ppm. |
| ¹³C NMR | - Carbonyl Carbons: Two signals in the δ 170-180 ppm range (acid and ester). - Aromatic Carbons: Multiple signals in the δ 125-140 ppm range. - Methoxy Carbon: A signal around δ 52 ppm. - Aliphatic Carbons: Two signals in the δ 25-35 ppm range. |
| IR (cm⁻¹) | - ~3000 (broad): O-H stretch of the carboxylic acid. - ~1735: C=O stretch of the methyl ester. - ~1700: C=O stretch of the carboxylic acid. - ~1250: C-O stretch of the ester. |
| Mass Spec (ESI-) | - [M-H]⁻: Expected at m/z 207.06. |
The predicted proton NMR splitting patterns are based on standard spin-spin coupling rules. For instance, the two CH₂ groups of the propanoic acid chain would appear as adjacent triplets[3]. The distinct chemical shifts for the ester and acid carbonyls in ¹³C NMR, and their respective C=O stretches in IR, are key diagnostic features that confirm the presence of both functional groups.
Chemical Reactivity and Applications in Drug Development
The true utility of this compound lies in its application as a versatile intermediate. Its bifunctional nature allows it to serve as a linchpin in the construction of more complex molecules, particularly heterocyclic systems relevant to pharmacology.
The Castagnoli-Cushman Reaction
A primary application of this compound is in the Castagnoli-Cushman reaction to synthesize tetrahydroisoquinolone esters. In this reaction, the carboxylic acid is activated (e.g., with 1,1'-carbonyldiimidazole, CDI) and reacts with an imine in a [4+2] cycloaddition-type mechanism. This provides a direct route to substituted lactam structures, which are prevalent in many biologically active compounds[4]. The presence of the methyl ester in the starting material is a significant advantage, as it avoids the need for a separate esterification step later in the synthetic sequence[4].
Caption: Pathway of the Castagnoli-Cushman reaction using the title compound.
Relevance in Medicinal Chemistry
The parent structure, phenylpropanoic acid, is the foundational scaffold for an important class of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and ketoprofen[5]. Derivatives of phenylpropanoic acid have been explored for a wide range of therapeutic targets. For example, extensive research has been conducted on developing phenylpropanoic acid derivatives as potent and orally bioavailable agonists for G protein-coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes[6].
The ability to use this compound to build complex heterocyclic scaffolds or as a fragment for library synthesis makes it a valuable tool for lead optimization and the exploration of structure-activity relationships (SAR) in drug discovery programs[7].
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.
Table 3: GHS Hazard Information
| Hazard Class | GHS Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1] |
| STOT, Single Exposure | H335: May cause respiratory irritation | [1] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat[8]. Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[9].
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[8][10]. Minimize dust generation[10].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances[8].
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice[8][9].
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice[8][9].
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[8][9].
-
Ingestion: Rinse mouth. Immediately call a poison center or doctor. Do not induce vomiting.
-
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis from homophthalic anhydride and its unique bifunctional structure make it an essential building block for constructing complex molecular frameworks, particularly the tetrahydroisoquinolone scaffold, which is of significant interest in medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity, combined with strict adherence to safety protocols, enables researchers and drug development professionals to effectively leverage this compound in their synthetic endeavors.
References
- 1. 3-[2-(Methoxycarbonyl)phenyl]propanoic acid | C11H12O4 | CID 10398133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20050043411A1 - Process for preparing homophthalate derivatives - Google Patents [patents.google.com]
- 3. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. aksci.com [aksci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Molecular Structure of 3-(2-(Methoxycarbonyl)phenyl)propanoic Acid
This guide provides a comprehensive technical overview of the molecular structure, properties, synthesis, and characterization of 3-(2-(Methoxycarbonyl)phenyl)propanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a detailed understanding of this compound.
Introduction and Chemical Identity
This compound is a dicarboxylic acid derivative with a phenylpropanoic acid backbone. One of the carboxylic acid groups is present as a methyl ester. This seemingly simple molecule holds interest in medicinal chemistry and materials science due to the versatile reactivity of its functional groups and its potential as a building block for more complex structures.
Table 1: Chemical Identity and Properties
| Property | Value | Source |
| IUPAC Name | 3-(2-methoxycarbonylphenyl)propanoic acid | --INVALID-LINK--[1] |
| CAS Number | 81329-74-0 | --INVALID-LINK--[1] |
| Molecular Formula | C11H12O4 | --INVALID-LINK--[1] |
| Molecular Weight | 208.21 g/mol | --INVALID-LINK--[1] |
| Canonical SMILES | COC(=O)C1=CC=CC=C1CCC(=O)O | --INVALID-LINK--[1] |
| InChI Key | RRQCXVACIPBWHE-UHFFFAOYSA-N | --INVALID-LINK--[1] |
Molecular Structure and Conformation
The core of the molecule consists of a benzene ring substituted at the ortho positions with a propanoic acid chain and a methoxycarbonyl group. The propanoic acid side chain introduces conformational flexibility, allowing for various spatial arrangements of the carboxylic acid group relative to the phenyl ring.
Figure 1: 2D chemical structure of this compound.
Proposed Synthesis Workflow
A reliable method for the synthesis of this compound is the catalytic hydrogenation of the corresponding cinnamic acid derivative, (E)-3-(2-(methoxycarbonyl)phenyl)acrylic acid. This precursor can be synthesized via a Perkin or a Heck reaction. The hydrogenation step is typically clean and high-yielding.
Figure 2: Proposed synthetic route to this compound.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a 250 mL hydrogenation flask, dissolve 5.0 g of (E)-3-(2-(methoxycarbonyl)phenyl)acrylic acid in 100 mL of ethanol.
-
Catalyst Addition: Carefully add 0.5 g of 10% Palladium on activated carbon (Pd/C) to the solution.
-
Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 50 psi.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 4-6 hours, as indicated by the cessation of hydrogen uptake.
-
Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a white solid.
Structural Elucidation: A Spectroscopic Approach
The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the propanoic acid chain, and the methyl ester protons.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (4H) | 7.2 - 7.8 | Multiplet | 4H |
| -CH₂- (alpha to phenyl) | ~ 3.1 | Triplet | 2H |
| -CH₂- (alpha to COOH) | ~ 2.7 | Triplet | 2H |
| -OCH₃ | ~ 3.9 | Singlet | 3H |
| -COOH | > 10.0 | Singlet (broad) | 1H |
Predictions are based on standard chemical shift values and may vary depending on the solvent and other experimental conditions.
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic (6C) | 125 - 140 |
| -CH₂- (alpha to phenyl) | ~ 30 |
| -CH₂- (alpha to COOH) | ~ 35 |
| -OCH₃ | ~ 52 |
| C=O (ester) | ~ 168 |
| C=O (acid) | ~ 178 |
Predictions are based on standard chemical shift values and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common method that also induces fragmentation, providing structural clues.
The expected molecular ion peak [M]⁺ for C₁₁H₁₂O₄ would be at m/z = 208.07.
Predicted Fragmentation Pattern:
Figure 3: Predicted major fragmentation pathways in EI-MS.
Key expected fragments include:
-
m/z 177: Loss of the methoxy radical (•OCH₃).
-
m/z 163: Loss of the carboxylic acid radical (•COOH).
-
m/z 135: Cleavage of the propanoic acid side chain.
Conclusion
This technical guide has provided a detailed overview of the molecular structure of this compound. Through a combination of established chemical principles, proposed synthetic methodologies, and predictive spectroscopic analysis, a comprehensive understanding of this compound is presented. The information herein serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.
References
Introduction: The Significance of Aryl Propionic Acid Scaffolds
An In-Depth Technical Guide to 3-(2-(Methoxycarbonyl)phenyl)propanoic Acid
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of this compound. It is structured to provide not only procedural details but also the scientific rationale behind its utility as a chemical intermediate.
The aryl propionic acid motif is a cornerstone in modern medicinal chemistry, most famously represented by the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.[1] These compounds typically function by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[1] Beyond inflammation, derivatives of this structural class have shown a wide spectrum of biological activities, including anticancer, antibacterial, and anticonvulsant properties.[1]
This compound is a bifunctional derivative belonging to this important class. Its structure, featuring both a free propanoic acid chain and a protected carboxylic acid (as a methyl ester) on the aromatic ring, makes it a highly versatile building block for chemical synthesis. This guide will elucidate its formal nomenclature, properties, a representative synthetic pathway, and its potential as a strategic intermediate in the design of novel therapeutic agents and chemical probes.
IUPAC Nomenclature and Chemical Structure
The formal identification of a chemical entity is critical for regulatory, safety, and patent documentation. The compound in focus is systematically named according to IUPAC conventions, though it is also known by several synonyms in commercial and database contexts.
IUPAC Name: 3-(2-methoxycarbonylphenyl)propanoic acid.[2]
Synonyms:
-
2-(Methoxycarbonyl)benzenepropanoic acid[2]
-
3-(o-carbomethoxyphenyl)propanoic acid
Key Identifiers:
The structure features a benzene ring substituted at the ortho (1 and 2) positions with a propanoic acid group and a methoxycarbonyl (methyl ester) group.
Caption: Chemical structure of 3-(2-methoxycarbonylphenyl)propanoic acid.
Physicochemical Properties and Safety Data
A thorough understanding of a compound's physical and chemical properties is essential for its handling, storage, and application in experimental settings. The following data has been aggregated from authoritative chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | PubChem[2] |
| Molecular Weight | 208.21 g/mol | PubChem[2] |
| XLogP3 | 2.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Appearance | White fine crystalline powder (typical for related compounds) | Echemi[4] |
| Storage | Sealed in dry, room temperature | BLDpharm[3] |
GHS Hazard Statements: According to the Globally Harmonized System of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed[2]
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
Expertise Insight: The bifunctional nature of this molecule, containing both a hydrogen bond donor (the carboxylic acid) and multiple acceptor sites (the carbonyl oxygens), influences its solubility and potential for intermolecular interactions, a key consideration in drug-receptor binding and crystallization.
Representative Synthesis and Purification Workflow
While numerous specific synthetic routes can be devised, a common and logical approach involves the selective reduction of a precursor containing a double bond conjugated to the aromatic ring. The following protocol is a representative method based on established chemical principles for analogous compounds.[5]
Principle: The synthesis is based on the catalytic hydrogenation of 3-(2-(methoxycarbonyl)phenyl)acrylic acid. The carbon-carbon double bond of the acrylate is selectively reduced without affecting the aromatic ring or the ester group under controlled conditions using a palladium catalyst.
Caption: A representative workflow for the synthesis of the title compound.
Detailed Step-by-Step Protocol:
-
Vessel Preparation: A pressure-rated hydrogenation vessel is charged with 3-(2-(methoxycarbonyl)phenyl)acrylic acid (1.0 eq).
-
Solvent and Catalyst Addition: An appropriate solvent, such as ethanol, is added to dissolve the starting material. Subsequently, 10% Palladium on Carbon (5-10 mol%) is carefully added under an inert atmosphere (e.g., Nitrogen).
-
Causality: Ethanol is a common choice as it solubilizes the reactant and is inert to the reaction conditions. Pd/C is a highly effective and standard catalyst for the reduction of alkenes.
-
-
Hydrogenation: The vessel is sealed, purged several times with nitrogen, and then with hydrogen gas. The vessel is then pressurized with hydrogen (typically 1-3 atmospheres) and the mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Upon completion, the vessel is carefully depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with additional solvent to ensure complete recovery of the product.
-
Trustworthiness: This filtration step is critical for removing the heterogeneous catalyst, which is pyrophoric and a potential contaminant. A self-validating protocol ensures the filtrate is clear and free of black palladium particles.
-
-
Isolation: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil or solid.
-
Purification: If necessary, the crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a crystalline solid.
Applications in Medicinal Chemistry and Drug Development
The true value of this compound lies in its utility as a versatile chemical scaffold. The differential reactivity of its two functional groups—the carboxylic acid and the methyl ester—can be exploited to build molecular complexity in a controlled manner.
1. Scaffold for Novel NSAID Analogs: The core aryl propionic acid structure is a validated pharmacophore for COX inhibition.[1] This compound allows for systematic modification. The free carboxylic acid can be converted into a variety of amides, esters, or other bioisosteres to explore structure-activity relationships (SAR) while the methyl ester on the ring can be hydrolyzed at a later stage to reveal a second acidic site or be used for further derivatization.
2. Intermediate for Complex Molecule Synthesis: The compound serves as a key intermediate for building more complex drug candidates. For instance, the propanoic acid side chain can be elaborated, or the aromatic ring can undergo further substitution, using the existing groups to direct the regiochemistry. This is particularly relevant in the synthesis of targeted therapies where a core scaffold is linked to other functional molecules.[6]
3. Synthesis of Dual-Mechanism Drugs: There is a growing interest in developing single molecules that can modulate multiple biological targets.[7][8] For example, derivatives of aryl propionic acids have been explored for their potential to inhibit both COX enzymes and matrix metalloproteinases (MMPs), which could be beneficial in treating cancer or arthritis.[7][8] This compound provides a starting point for synthesizing such dual-action agents by allowing for the attachment of a second pharmacophore.
Caption: Conceptual diagram of the compound's utility in drug discovery.
Conclusion
This compound is more than a simple chemical. It represents a strategically designed intermediate for advanced chemical synthesis. Its well-defined structure, predictable reactivity, and direct lineage to the pharmacologically significant aryl propionic acid class make it a valuable tool for professionals in drug development and chemical research. By understanding its properties and synthetic potential, researchers can leverage this compound to accelerate the discovery of novel therapeutics and molecular probes.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. 3-[2-(Methoxycarbonyl)phenyl]propanoic acid | C11H12O4 | CID 10398133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 81329-74-0|this compound|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. prepchem.com [prepchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Spectral Analysis of 3-(2-(Methoxycarbonyl)phenyl)propanoic Acid
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. This guide provides an in-depth technical analysis of the spectral data for 3-(2-(Methoxycarbonyl)phenyl)propanoic acid, a bifunctional aromatic compound with significant potential as a building block in organic synthesis. As a molecule featuring both a carboxylic acid and a methyl ester moiety on a substituted benzene ring, its characterization requires a multi-faceted spectroscopic approach.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. The methodologies and interpretations presented herein are grounded in established spectroscopic principles, ensuring a self-validating and authoritative resource.
Molecular Structure and Properties
-
IUPAC Name: 3-(2-methoxycarbonylphenyl)propanoic acid[1]
-
Molecular Formula: C₁₁H₁₂O₄[1]
-
Molecular Weight: 208.21 g/mol [1]
The structure of this compound, presented below, forms the basis for all subsequent spectral predictions and interpretations.
References
The Evolving Landscape of Phenylpropanoic Acids: A Technical Guide to the Biological Activity of 2-(4-Substitutedmethylphenyl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenylpropanoic acid scaffold is a cornerstone in medicinal chemistry, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. This technical guide delves into the biological activities of a promising class of derivatives: 2-(4-substitutedmethylphenyl)propanoic acids. We will explore their dual-action potential as both cyclooxygenase (COX) inhibitors and antibacterial agents, providing a comprehensive overview of their synthesis, mechanism of action, and the structure-activity relationships that govern their efficacy. This document serves as a resource for researchers engaged in the discovery and development of novel therapeutic agents, offering insights into the experimental methodologies and design principles for this versatile chemical class.
Introduction: The Phenylpropanoic Acid Core in Drug Discovery
Phenylpropanoic acid derivatives are a significant class of compounds in pharmacology, recognized for a wide spectrum of biological activities.[1] The most prominent members of this family are the NSAIDs, which primarily exert their anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes.[1] The inhibition of COX-1 and COX-2 isoforms blocks the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2] Beyond their well-established anti-inflammatory properties, research has uncovered a broader therapeutic potential for phenylpropanoic acid derivatives, including anticancer, anticonvulsant, and antimicrobial activities.[1] This guide focuses on a specific series of 2-(4-substitutedmethylphenyl)propanoic acid derivatives that have demonstrated compelling dual functionality as both COX inhibitors and antibacterial agents, highlighting their potential for development as novel therapeutics addressing both inflammation and bacterial infections.[2]
Mechanism of Action: Dual Inhibition of Cyclooxygenase and Bacterial Growth
The primary mechanism of anti-inflammatory action for the 2-(4-substitutedmethylphenyl)propanoic acid derivatives is the inhibition of the COX enzymes.[2] These enzymes exist in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] The therapeutic effect of NSAIDs is largely attributed to the inhibition of COX-2, while the inhibition of COX-1 is associated with some of the common side effects, such as gastrointestinal issues.[1]
In addition to their anti-inflammatory effects, certain derivatives within this class have shown promising antibacterial activity.[2] While the precise mechanism of their antibacterial action is still under investigation, it is hypothesized that these compounds may disrupt bacterial cell membrane integrity or interfere with essential metabolic pathways.
Below is a conceptual workflow illustrating the dual-action screening process for these derivatives.
Caption: Workflow for the synthesis and dual-activity screening of 2-(4-substitutedmethylphenyl)propanoic acid derivatives.
Synthesis of 2-(4-Substitutedmethylphenyl)propanoic Acid Derivatives
The synthesis of these derivatives typically involves a multi-step process, starting from commercially available materials. A general synthetic route is outlined below.
Experimental Protocol: General Synthesis
-
Starting Material: The synthesis often begins with a substituted toluene derivative.
-
Functionalization: The methyl group on the phenyl ring is functionalized, for example, through bromination, to introduce a reactive handle.
-
Coupling: The functionalized phenyl derivative is then coupled with a propanoic acid synthon.
-
Derivatization: The substituent at the 4-position of the phenyl ring is introduced through various chemical transformations to generate a library of derivatives.
-
Purification: The final products are purified using standard techniques such as column chromatography and recrystallization.
The following diagram illustrates a representative synthetic pathway.
Caption: A generalized synthetic scheme for 2-(4-substitutedmethylphenyl)propanoic acid derivatives.
In Vitro Biological Evaluation
Cyclooxygenase (COX) Inhibition Assay
The anti-inflammatory activity of the synthesized compounds is evaluated by their ability to inhibit ovine COX-1 and COX-2 enzymes in vitro.
-
Enzyme Preparation: Ovine COX-1 and COX-2 enzymes are prepared and purified.
-
Incubation: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the enzyme at a specific temperature (e.g., 37°C) for a defined period.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a set incubation time, the reaction is terminated.
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the test compound to that of a control (without inhibitor). The IC50 value (the concentration of the compound that causes 50% inhibition) is then determined.
Antibacterial Activity Assay
The antibacterial properties of the compounds are assessed using standard microbiological techniques, such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Bacterial Strains: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) is used.
-
Inoculum Preparation: Bacterial cultures are grown to a specific optical density and then diluted to a standardized concentration.
-
Serial Dilutions: The test compounds are serially diluted in a multi-well plate containing growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Results and Structure-Activity Relationship (SAR)
The biological evaluation of a series of 2-(4-substitutedmethylphenyl)propanoic acid derivatives has revealed significant insights into their dual activities.[2]
COX Inhibitory Activity
Several compounds have demonstrated potent inhibition of both COX-1 and COX-2 enzymes. The inhibitory activity is influenced by the nature of the substituent at the 4-position of the phenyl ring.
| Compound ID | Substituent at 4-position | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
| 6d | 4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl | 55.3 | 68.1 |
| 6h | (5-Methoxybenzo[d]thiazol-2-yl)thio)methyl | 75.2 | 82.4 |
| 6l | (5-Methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl | 78.9 | 85.6 |
| Ibuprofen | (Reference) | 70.1 | 58.7 |
| Nimesulide | (Reference) | - | 88.2 |
Data adapted from Gençer et al. (2017).[2]
Structure-Activity Relationship for COX Inhibition:
-
The presence of heterocyclic moieties, particularly those containing sulfur and nitrogen, appears to be favorable for COX inhibition.
-
Compounds 6h and 6l , featuring benzothiazole and benzimidazole rings respectively, exhibited stronger inhibition of both COX-1 and COX-2 compared to ibuprofen.[2]
-
The methoxy substituent on the benzimidazole ring in compound 6l seems to contribute to its high inhibitory potency against both isoforms.[2]
Antibacterial Activity
A number of the synthesized derivatives displayed notable antibacterial activity against various bacterial strains.
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 6d | 62.5 | 125 |
| 6h | 31.25 | 62.5 |
| 6l | 31.25 | 62.5 |
| Chloramphenicol | 7.81 | 3.9 |
Data adapted from Gençer et al. (2017).[2]
Structure-Activity Relationship for Antibacterial Activity:
-
Similar to the trend observed for COX inhibition, the derivatives with benzothiazole (6h ) and benzimidazole (6l ) moieties showed the most potent antibacterial activity.[2]
-
The presence of these larger, more complex heterocyclic systems may enhance the compounds' ability to interact with bacterial targets.
Conclusion and Future Directions
The 2-(4-substitutedmethylphenyl)propanoic acid scaffold represents a promising platform for the development of dual-action anti-inflammatory and antibacterial agents. The derivatization at the 4-position of the phenyl ring with various heterocyclic moieties has been shown to be a successful strategy for enhancing both COX inhibitory and antibacterial activities.[2] Future research in this area could focus on:
-
Lead Optimization: Further structural modifications to improve potency and selectivity, particularly for COX-2 over COX-1, to minimize potential side effects.
-
Mechanism of Antibacterial Action: Elucidating the specific molecular targets and mechanisms by which these compounds exert their antibacterial effects.
-
In Vivo Studies: Evaluating the efficacy and safety of the most promising lead compounds in animal models of inflammation and infection.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives to ensure they possess drug-like characteristics.
By continuing to explore the rich chemical space of phenylpropanoic acid derivatives, researchers can pave the way for the development of novel therapeutics with improved efficacy and broader clinical applications.
References
The Strategic Utility of 3-(2-(Methoxycarbonyl)phenyl)propanoic Acid in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery and Development Professionals
Authored by a Senior Application Scientist
Abstract
3-(2-(Methoxycarbonyl)phenyl)propanoic acid, a monoester derivative of homophthalic acid, has emerged as a versatile and strategic building block in medicinal chemistry. Its unique structural features, combining a carboxylic acid and a methyl ester on a phenylpropanoic acid scaffold, offer multiple reactive handles for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the core applications of this compound, with a particular focus on its role as a precursor to medicinally relevant heterocyclic systems. We will delve into the synthetic rationale, provide detailed experimental protocols, and present quantitative biological data for derived compounds, underscoring the potential of this compound in the development of novel therapeutics.
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of drug discovery, the identification of adaptable chemical scaffolds is paramount. This compound (Figure 1) presents itself as such a scaffold. While the broader class of arylpropionic acid derivatives is well-known for its wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties, the specific utility of this particular monoester lies in its capacity to serve as a key intermediate in multi-step syntheses.[1] Its bifunctional nature allows for controlled, sequential reactions, making it an attractive starting material for the synthesis of diverse compound libraries.
This guide will move beyond a general overview and focus on a cornerstone application: the synthesis of tetrahydroisoquinolones (THIQs) through the Castagnoli-Cushman reaction. The THIQ framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[2][3][4] We will explore how this compound can be effectively employed in this powerful multicomponent reaction to generate novel therapeutic candidates.
Figure 1: Chemical Structure of this compound
Chemical and Physical Properties [5]
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | 3-(2-methoxycarbonylphenyl)propanoic acid |
| CAS Number | 81329-74-0 |
| Appearance | Solid |
| XLogP3 | 2.1 |
Core Application: Synthesis of Tetrahydroisoquinolones via the Castagnoli-Cushman Reaction
The Castagnoli-Cushman reaction (CCR) is a [4+2] cyclocondensation between an imine and a cyclic anhydride (or a precursor) to form a substituted lactam.[3][6] This reaction is a powerful tool for generating molecular complexity in a single step. This compound serves as a stable and versatile precursor to the reactive intermediate required for the CCR, offering an alternative to the often less stable homophthalic anhydride.
Mechanistic Rationale and Advantages
The use of a homophthalic acid monoester like this compound in the CCR involves an in-situ activation of the carboxylic acid moiety, typically with reagents like 1,1'-carbonyldiimidazole (CDI) or acetic anhydride.[6][7] This activated intermediate then reacts with an imine (which can be pre-formed or generated in situ from an aldehyde and an amine) to yield the tetrahydroisoquinolone scaffold.
The primary advantages of using the monoester over homophthalic anhydride include:
-
Enhanced Stability and Handling: Monoesters are generally more stable and easier to handle than the corresponding anhydrides.
-
Direct Ester Formation: The reaction directly yields a tetrahydroisoquinolone ester, which can be advantageous for subsequent purification and modification.[6]
-
Scope and Diversity: This approach allows for the synthesis of a wide range of substituted THIQs by varying the aldehyde and amine components used to form the imine.
The general workflow for this synthetic strategy is depicted in the diagram below.
Caption: General workflow from starting material to lead optimization.
Experimental Protocol: Synthesis of a Tetrahydroisoquinolone Derivative
The following protocol is a representative example of the synthesis of a tetrahydroisoquinolone derivative using a homophthalic acid monoester, adapted from methodologies described in the literature for the Castagnoli-Cushman reaction.[6][7]
Objective: To synthesize a methyl 1-oxo-2,3-disubstituted-1,2,3,4-tetrahydroisoquinoline-4-carboxylate derivative.
Materials:
-
This compound
-
Appropriate aldehyde (e.g., benzaldehyde)
-
Appropriate amine (e.g., aniline)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Reagents for workup (e.g., HCl, NaHCO₃, brine, MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Imine Formation (in situ): In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the aldehyde (1.0 eq) and amine (1.0 eq) in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes.
-
Activation of the Acid: To the reaction mixture, add this compound (1.0 eq) followed by the activating agent, CDI (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with 1M HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired tetrahydroisoquinolone ester.
-
Characterization: Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Medicinal Chemistry Applications and Biological Activity
The tetrahydroisoquinolone scaffold synthesized from this compound derivatives is a cornerstone in the development of various therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities.
Anticancer and Anti-Angiogenesis Agents
Several studies have highlighted the potential of THIQ derivatives as anticancer agents. For instance, certain substituted THIQs have shown significant inhibitory activity against KRas, a key oncogene implicated in various cancers, particularly colorectal cancer.[8]
Mechanism of Action (Hypothesized): While the exact mechanism can vary with substitution patterns, some THIQ derivatives are proposed to act as inhibitors of protein kinases or other enzymes involved in cell proliferation and survival pathways. Molecular docking studies have suggested that the carbonyl oxygen of the THIQ core can form crucial hydrogen bond interactions with amino acid residues in the active sites of target proteins.[8]
The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a THIQ-based kinase inhibitor.
Caption: Inhibition of a signaling pathway by a THIQ derivative.
Quantitative Biological Data:
The following table presents representative biological data for a tetrahydroisoquinoline derivative (GM-3-18), highlighting its anticancer potential.[8]
| Compound | Target Cell Line | Biological Activity | IC₅₀ (µM) |
| GM-3-18 | Colo320 (Colon) | KRas Inhibition | 10.7 |
| GM-3-18 | DLD-1 (Colon) | KRas Inhibition | 1.2 |
| GM-3-18 | HCT116 (Colon) | KRas Inhibition | 0.9 |
| GM-3-18 | SNU-C1 (Colon) | KRas Inhibition | 2.5 |
| GM-3-18 | SW480 (Colon) | KRas Inhibition | 1.1 |
Another derivative, GM-3-121, demonstrated potent anti-angiogenesis activity with an IC₅₀ of 1.72 µM.[8]
Other Potential Therapeutic Areas
The versatility of the THIQ scaffold extends to other therapeutic areas, including:
-
Adrenocorticotropic hormone receptor modulation [3]
-
Apoptosis regulation [3]
-
Trypanocidal cysteine protease inhibition [3]
-
Antimalarial activity [3]
The ability to easily diversify the substituents on the THIQ core through the multicomponent Castagnoli-Cushman reaction makes this compound a valuable starting point for exploring these and other therapeutic applications.
Conclusion and Future Perspectives
This compound is a powerful and often underutilized tool in the medicinal chemist's arsenal. Its primary application as a stable and versatile precursor for the Castagnoli-Cushman reaction provides a reliable and efficient route to the medicinally significant tetrahydroisoquinolone scaffold. The ability to generate diverse libraries of THIQ derivatives through this multicomponent approach positions this starting material as a key asset in hit-to-lead and lead optimization campaigns.
Future research should continue to explore the full potential of this building block in the synthesis of novel heterocyclic systems and in the development of therapeutics for a wide range of diseases, from cancer to infectious and neurodegenerative disorders. The inherent efficiency of the synthetic routes starting from this compound aligns well with the principles of green chemistry and the demand for rapid and cost-effective drug discovery.
References
- 1. iris.cnr.it [iris.cnr.it]
- 2. researchgate.net [researchgate.net]
- 3. The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-[2-(Methoxycarbonyl)phenyl]propanoic acid | C11H12O4 | CID 10398133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 3-(2-(Methoxycarbonyl)phenyl)propanoic Acid in Modern Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Synthetic Workhorse
In the intricate tapestry of organic synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 3-(2-(methoxycarbonyl)phenyl)propanoic acid has emerged as a particularly valuable and versatile precursor. Its unique bifunctional nature, possessing both a carboxylic acid and a methyl ester strategically positioned on a benzene ring, offers a powerful handle for a variety of synthetic transformations. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis, properties, and key applications of this important building block, with a particular focus on its utility in the construction of polycyclic frameworks relevant to medicinal chemistry.
I. Core Characteristics and Physicochemical Properties
This compound is a white to off-white solid with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol [1]. A comprehensive summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | PubChem[1] |
| Molecular Weight | 208.21 g/mol | PubChem[1] |
| IUPAC Name | 3-(2-methoxycarbonylphenyl)propanoic acid | PubChem[1] |
| CAS Number | 81329-74-0 | PubChem[1] |
| Appearance | White to off-white solid | Generic Supplier Data |
| XLogP3 | 2.1 | PubChem[1] |
II. Synthesis of this compound: A Practical Approach
The synthesis of this compound can be efficiently achieved through a two-step sequence starting from readily available materials. This process involves a Michael addition followed by hydrolysis, a robust and scalable route.
Experimental Protocol: Synthesis of this compound
Step 1: Michael Addition of Cyclohexanone with an Acrylate Ester
This initial step involves the conjugate addition of cyclohexanone to an acrylate ester, such as methyl acrylate, which proceeds through an enamine intermediate to enhance the nucleophilicity of the α-carbon of the ketone[2].
-
Materials:
-
Cyclohexanone
-
Methyl acrylate
-
Morpholine
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene (or other suitable solvent)
-
-
Procedure:
-
To a solution of cyclohexanone in toluene, add a catalytic amount of p-toluenesulfonic acid and morpholine.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during enamine formation.
-
After the complete formation of the enamine, cool the reaction mixture and add methyl acrylate.
-
Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with dilute hydrochloric acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 3-(2-oxocyclohexyl)propanoate.
-
Step 2: Hydrolysis to this compound
The subsequent step involves the hydrolysis of the ester to the desired carboxylic acid[2].
-
Materials:
-
Methyl 3-(2-oxocyclohexyl)propanoate (from Step 1)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the crude ester from Step 1 in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the product.
-
Filter the solid, wash with cold water, and dry to afford this compound.
-
III. The Cornerstone Application: Intramolecular Friedel-Crafts Acylation for the Synthesis of Tetralones
A primary and highly valuable application of this compound is its use as a precursor for the synthesis of tetralone derivatives through intramolecular Friedel-Crafts acylation. The strategic positioning of the carboxylic acid and the aromatic ring allows for efficient cyclization to form the six-membered ring of the tetralone core.
dot graph "Intramolecular_Friedel_Crafts_Acylation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} digraph "Synthesis_Workflow" { graph [fontname="Helvetica", fontsize="10", layout="dot", rankdir="TB", splines="ortho"]; node [fontname="Helvetica", fontsize="10", shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="10", color="#5F6368"];
subgraph "cluster_Synthesis" { label="Synthesis of the Building Block"; bgcolor="#FFFFFF"; "Cyclohexanone" [shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Enamine_Formation" [label="In situ Enamine Formation\n(Morpholine, p-TsOH)"]; "Michael_Addition" [label="Michael Addition\n(Methyl Acrylate)"]; "Intermediate_Ester" [label="Methyl 3-(2-oxocyclohexyl)propanoate"]; "Hydrolysis" [label="Alkaline Hydrolysis\n(NaOH, H₂O/MeOH)"]; "Final_Product" [label="this compound", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_Application" { label="Core Application"; bgcolor="#FFFFFF"; "Starting_Material" [label="this compound", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cyclization" [label="Intramolecular Friedel-Crafts Acylation\n(e.g., Polyphosphoric Acid)"]; "Tetralone_Product" [label="Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
} } Synthesis workflow of this compound and its core application.
Mechanism of Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction[3]. The reaction is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, which acts as both a catalyst and a dehydrating agent.
-
Formation of the Acylium Ion: The carboxylic acid moiety of this compound is protonated by the strong acid, followed by the loss of a water molecule to generate a highly electrophilic acylium ion intermediate.
-
Electrophilic Attack: The acylium ion is then attacked by the electron-rich benzene ring in an intramolecular fashion. The ortho-position to the propanoic acid chain is activated, facilitating the cyclization.
-
Rearomatization: The resulting carbocation intermediate loses a proton to regenerate the aromaticity of the benzene ring, yielding the tetralone product.
Experimental Protocol: Synthesis of Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate
-
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
Ice
-
Water
-
Sodium bicarbonate solution
-
Ethyl acetate (or other suitable extraction solvent)
-
-
Procedure:
-
Add this compound to polyphosphoric acid at a moderately elevated temperature (e.g., 80-100 °C).
-
Stir the mixture vigorously until the reaction is complete, as monitored by TLC.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate[4][5].
-
IV. The Tetralone Scaffold: A Gateway to Bioactive Molecules
The tetralone core synthesized from this compound is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active natural products and synthetic compounds[6]. Tetralone derivatives have been investigated for a variety of therapeutic applications, including as inhibitors of monoamine oxidase for the potential treatment of Parkinson's disease and depression[7], and as inhibitors of acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) for metabolic disorders[8].
The versatility of the tetralone product allows for further synthetic manipulations. The ketone functionality can be reduced or serve as a handle for the introduction of new substituents, while the ester can be hydrolyzed and converted into an amide or other functional groups. This flexibility makes this compound a valuable starting point for the construction of diverse libraries of compounds for drug discovery programs.
V. Conclusion and Future Outlook
This compound is a highly effective and versatile building block in organic synthesis. Its straightforward preparation and its ability to undergo efficient intramolecular Friedel-Crafts acylation to form the valuable tetralone scaffold underscore its importance. For researchers and scientists in drug development, this compound represents a strategic starting material for the synthesis of a diverse range of bioactive molecules. As the demand for novel and complex chemical entities continues to grow, the utility of well-designed building blocks like this compound will undoubtedly continue to expand, enabling the discovery and development of the next generation of therapeutics.
References
- 1. 3-[2-(Methoxycarbonyl)phenyl]propanoic acid | C11H12O4 | CID 10398133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate [myskinrecipes.com]
- 5. Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate [cymitquimica.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-(2-(Methoxycarbonyl)phenyl)propanoic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 3-(2-(methoxycarbonyl)phenyl)propanoic acid, a valuable building block in medicinal chemistry and materials science. The synthetic strategy outlined herein is a robust two-step sequence commencing from readily available starting materials. This document offers in-depth technical details, explains the rationale behind experimental choices, and provides the necessary information for successful replication and adaptation in a research and development setting.
Introduction
This compound is a bifunctional molecule incorporating both a methyl ester and a carboxylic acid moiety on a substituted phenyl ring. This unique structural arrangement makes it an attractive intermediate for the synthesis of a variety of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. The presence of two distinct carboxylic acid derivatives allows for selective chemical transformations, enabling the construction of intricate molecular architectures. This application note details a reliable and scalable synthetic route to this important compound.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step pathway starting from homophthalic anhydride. The overall transformation can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
The initial step involves the selective ring-opening of homophthalic anhydride with methanol to yield the mono-ester, 2-(methoxycarbonyl)phenylacetic acid. This is a critical step that establishes the methyl ester functionality. The subsequent step is a one-carbon homologation of the acetic acid side chain to a propanoic acid side chain. The Arndt-Eistert reaction is a classic and highly effective method for this transformation.[1][2]
Part 1: Synthesis of 2-(Methoxycarbonyl)phenylacetic Acid via Methanolysis of Homophthalic Anhydride
The first stage of the synthesis involves the nucleophilic attack of methanol on homophthalic anhydride. This reaction proceeds readily to afford the desired mono-ester, 2-(methoxycarbonyl)phenylacetic acid. The regioselectivity of this reaction is generally high, favoring the formation of the methyl ester at the benzylic carboxyl group due to steric and electronic factors.
Experimental Protocol: Methanolysis of Homophthalic Anhydride
Materials:
-
Homophthalic anhydride
-
Anhydrous methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add homophthalic anhydride (10.0 g, 61.7 mmol).
-
Add anhydrous methanol (100 mL) to the flask.
-
Stir the mixture at room temperature for 30 minutes to ensure good suspension.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting anhydride.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting crude solid, 2-(methoxycarbonyl)phenylacetic acid, can be purified by recrystallization from a suitable solvent system such as toluene or a mixture of ethyl acetate and hexanes to yield a white crystalline solid.
Expected Yield: 85-95%
Characterization Data for 2-(Methoxycarbonyl)phenylacetic Acid:
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 118-120 °C |
Part 2: Synthesis of this compound via Arndt-Eistert Homologation
The second and final stage of the synthesis is the homologation of 2-(methoxycarbonyl)phenylacetic acid to the target propanoic acid derivative. The Arndt-Eistert reaction is a reliable method for this transformation, proceeding through a three-step sequence: formation of an acid chloride, reaction with diazomethane to form a diazoketone, and finally, a Wolff rearrangement in the presence of a nucleophile (in this case, water) to yield the homologous carboxylic acid.[3]
Experimental Protocol: Arndt-Eistert Homologation
Safety Precaution: Diazomethane is a toxic and explosive gas. This reaction should be performed in a well-ventilated fume hood with appropriate safety measures, including the use of Diazald® for the in-situ generation of diazomethane and fire-polished glassware to avoid sharp edges that can initiate detonation. A safer alternative is the use of (trimethylsilyl)diazomethane.
Materials:
-
2-(Methoxycarbonyl)phenylacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)
-
Potassium hydroxide (KOH)
-
Silver oxide (Ag₂O) or silver benzoate
-
1,4-Dioxane
-
Deionized water
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
Step 2a: Formation of the Acid Chloride
-
In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-(methoxycarbonyl)phenylacetic acid (5.0 g, 25.7 mmol) in anhydrous dichloromethane (50 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Slowly add thionyl chloride (2.8 mL, 38.6 mmol) or oxalyl chloride (2.8 mL, 33.4 mmol) to the solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The completion of the reaction can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step without further purification.
Step 2b: Formation of the Diazoketone
-
Prepare a solution of diazomethane in diethyl ether from Diazald® according to established procedures. Extreme caution is required.
-
Dissolve the crude acid chloride from the previous step in anhydrous diethyl ether (30 mL).
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the ethereal solution of diazomethane to the acid chloride solution with gentle stirring until a persistent yellow color indicates a slight excess of diazomethane.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.
-
The solvent can be removed under reduced pressure to yield the crude diazoketone.
Step 2c: Wolff Rearrangement and Hydrolysis
-
Dissolve the crude diazoketone in a mixture of 1,4-dioxane (50 mL) and deionized water (10 mL).
-
To this solution, add a catalytic amount of silver oxide (Ag₂O) or silver benzoate (approx. 0.5 g).
-
Heat the reaction mixture to 50-60 °C with stirring. Vigorous evolution of nitrogen gas will be observed.
-
Continue heating and stirring for 2-3 hours until the gas evolution ceases and the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter to remove the silver catalyst.
-
Acidify the filtrate with 1 M HCl to pH 2-3.
-
Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Expected Yield: 60-75% over the three sub-steps.
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 88-91 °C |
Summary of Synthetic Route
Caption: Detailed two-step synthesis of the target compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from homophthalic anhydride. The described two-step sequence, involving a straightforward methanolysis followed by a classic Arndt-Eistert homologation, offers a practical route to this valuable synthetic intermediate. The provided experimental procedures, along with the rationale and expected outcomes, should enable researchers in various fields to successfully prepare this compound for their specific applications.
References
Synthesis of 3-(2-(Methoxycarbonyl)phenyl)propanoic Acid: A Detailed Experimental Protocol
Introduction
3-(2-(Methoxycarbonyl)phenyl)propanoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex organic molecules. Its structure, featuring both an ester and a carboxylic acid functionality, allows for selective chemical modifications at two distinct points. This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound, designed for researchers in organic chemistry and drug development. The presented methodology is based on the selective mono-esterification of the commercially available precursor, 3-(2-carboxyphenyl)propanoic acid. This approach offers a straightforward and efficient route to the target molecule, prioritizing safety and reproducibility.
Chemical Reaction Scheme
The synthesis proceeds in a single, selective esterification step from the readily available 3-(2-carboxyphenyl)propanoic acid. The reaction selectively targets the more acidic aromatic carboxylic acid group over the aliphatic one.
Causality of Experimental Choices
The choice of a selective esterification of a dicarboxylic acid as the synthetic route is predicated on the differential reactivity of the two carboxyl groups. The carboxylic acid attached directly to the aromatic ring is more acidic due to the electron-withdrawing nature of the benzene ring, which stabilizes the corresponding carboxylate anion through resonance. This increased acidity facilitates its preferential esterification under carefully controlled acidic conditions. Methanol is chosen as the esterifying agent due to its reactivity and cost-effectiveness. A mild acid catalyst, such as sulfuric acid, is employed to protonate the carbonyl oxygen of the aromatic carboxylic acid, thereby increasing its electrophilicity towards nucleophilic attack by methanol. The reaction conditions, including temperature and time, are optimized to favor the formation of the mono-ester and minimize the formation of the di-ester byproduct.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: A schematic overview of the experimental procedure.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | CAS No. |
| 3-(2-Carboxyphenyl)propanoic acid | ≥98% | Commercially Available | 776-79-4 |
| Methanol (anhydrous) | ACS grade | Commercially Available | 67-56-1 |
| Sulfuric acid (concentrated) | ACS grade | Commercially Available | 7664-93-9 |
| Dichloromethane (DCM) | ACS grade | Commercially Available | 75-09-2 |
| Saturated sodium bicarbonate solution | - | Prepared in-house | - |
| Brine (saturated NaCl solution) | - | Prepared in-house | - |
| Anhydrous sodium sulfate | ACS grade | Commercially Available | 7757-82-6 |
| Ethyl acetate | ACS grade | Commercially Available | 141-78-6 |
| Hexanes | ACS grade | Commercially Available | 110-54-3 |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | 7631-86-9 |
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(2-carboxyphenyl)propanoic acid (10.0 g, 51.5 mmol).
-
Add anhydrous methanol (150 mL) to the flask. Stir the mixture to dissolve the starting material. Gentle warming may be required for complete dissolution.
-
-
Catalyst Addition:
-
Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirred solution. Caution: The addition of sulfuric acid to methanol is exothermic. Add dropwise while cooling the flask in an ice bath.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1 with 1% acetic acid). The starting material and product will have different Rf values.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (100 mL) and extract the product with dichloromethane (3 x 75 mL).
-
-
Purification:
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or a semi-solid.
-
Purify the crude product by flash column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to afford this compound as a white solid.
-
Characterization:
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence of the methyl ester protons and the overall structure.
-
¹³C NMR: To confirm the number and types of carbon atoms.
-
Mass Spectrometry: To confirm the molecular weight of the product (C₁₁H₁₂O₄, MW: 208.21 g/mol ).[1]
-
Melting Point: To assess the purity of the crystalline product.
Expected Yield
The expected yield for this reaction is typically in the range of 70-85%, depending on the purity of the starting materials and the careful execution of the experimental procedure.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Methanol and dichloromethane are flammable and toxic. Avoid inhalation and contact with skin.
-
Dispose of all chemical waste according to institutional and local regulations. The target compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive catalyst; insufficient reaction time or temperature. | Use fresh sulfuric acid; ensure the reaction is at reflux and monitor for a longer duration. |
| Formation of di-ester | Excessive reaction time or amount of catalyst. | Reduce the reaction time and monitor closely by TLC; use the specified amount of catalyst. |
| Difficult purification | Incomplete separation of product from starting material. | Optimize the solvent system for column chromatography; ensure complete neutralization during work-up. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By leveraging the differential reactivity of the carboxylic acid groups in the starting material, this method offers an efficient and selective route to the desired product. Adherence to the outlined procedures and safety precautions will enable researchers to successfully synthesize this valuable compound for their research and development needs.
References
Application Note: Purification of 3-(2-(Methoxycarbonyl)phenyl)propanoic Acid by Recrystallization
For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of small molecule intermediates.
Abstract
This application note provides a comprehensive guide to the purification of 3-(2-(methoxycarbonyl)phenyl)propanoic acid via recrystallization. While a specific, standardized protocol for this compound is not widely documented, this guide synthesizes fundamental principles of crystallization, data from structurally related molecules, and established laboratory techniques to empower researchers to develop a robust and effective purification method. The following sections will detail solvent selection strategies, a step-by-step recrystallization protocol, and troubleshooting guidance, all grounded in the principles of physical organic chemistry.
Introduction: The Importance of Purity for a Versatile Intermediate
This compound is a valuable bifunctional molecule, incorporating both a carboxylic acid and a methyl ester. This substitution pattern makes it a versatile intermediate in the synthesis of a variety of more complex molecules, including polycyclic systems and pharmacologically active agents. The purity of this intermediate is paramount, as impurities can lead to side reactions, reduced yields, and complications in downstream applications. Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities[1].
Molecular Structure and Properties:
-
IUPAC Name: 3-(2-methoxycarbonylphenyl)propanoic acid[2]
-
Molecular Formula: C₁₁H₁₂O₄[2]
-
Molecular Weight: 208.21 g/mol [2]
The presence of both a polar carboxylic acid group and a moderately polar methyl ester, attached to a largely nonpolar aromatic ring, results in a molecule with intermediate polarity. This structural feature is key to selecting an appropriate solvent system for recrystallization.
The Principle of Recrystallization
Recrystallization is based on the principle that the solubility of most solid compounds increases with temperature[3]. In an ideal recrystallization, an impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon slow cooling, the solubility of the compound decreases, and it crystallizes out of the solution, leaving the impurities behind in the mother liquor. The slow formation of the crystal lattice is a highly selective process, favoring the incorporation of the desired molecules while excluding those that do not fit into the lattice structure.
Pre-Recrystallization Considerations: Understanding Potential Impurities
A common synthetic route to phenylpropanoic acids involves the hydrogenation of the corresponding cinnamic acid derivative[1][4].
A plausible synthetic route to this compound:
Starting Material: 3-(2-(Methoxycarbonyl)phenyl)acrylic acid Reaction: Catalytic Hydrogenation (e.g., H₂, Pd/C)
Based on this, likely impurities include:
-
Unreacted Starting Material: 3-(2-(Methoxycarbonyl)phenyl)acrylic acid. The double bond in the acrylic acid makes it less polar than the propanoic acid.
-
Hydrogenation Byproducts: Over-reduction of the aromatic ring or the ester group, though less likely under standard conditions.
-
Catalyst Residues: Traces of the palladium catalyst.
-
Side-products from the synthesis of the starting material.
Recrystallization is particularly effective at removing impurities with different polarities from the target compound.
Protocol Part 1: Solvent Selection – The Key to Successful Recrystallization
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should:
-
Completely dissolve the compound at its boiling point.
-
Poorly dissolve the compound at low temperatures.
-
Dissolve impurities well at all temperatures or not at all.
-
Be chemically inert to the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Given the intermediate polarity of this compound, a range of solvents and solvent mixtures should be screened.
Table 1: Potential Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Water | High | 100 | The carboxylic acid group may impart some water solubility, especially at elevated temperatures. |
| Ethanol | High | 78 | Often a good solvent for moderately polar compounds. |
| Methanol | High | 65 | Similar to ethanol, but with a lower boiling point. |
| Ethyl Acetate | Intermediate | 77 | The ester functionality suggests potential solubility. |
| Toluene | Low | 111 | The aromatic ring suggests potential solubility in this aromatic solvent. |
| Heptane/Hexane | Low | 98/69 | Likely to be a poor solvent, but could be useful as an anti-solvent in a mixed solvent system. |
| Acetone | High | 56 | A versatile polar aprotic solvent. |
Solvent Screening Protocol:
-
Place approximately 20-30 mg of the crude this compound into several test tubes.
-
To each test tube, add a different solvent from Table 1, dropwise, starting with about 0.5 mL.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate, and observe the solubility. Add more solvent in small increments if necessary to achieve complete dissolution at the boiling point.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a good quantity of well-formed crystals.
-
If a single solvent is not ideal, consider a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly. A common mixed solvent system for a compound of this nature could be Ethanol/Water or Toluene/Heptane.
Protocol Part 2: Step-by-Step Recrystallization Procedure
This protocol is a general guideline. The choice of solvent and the volumes used should be determined by the solvent screening in Part 1.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Ice bath
-
Drying oven or vacuum desiccator
Workflow Diagram:
Caption: Recrystallization Workflow Diagram
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add the hot solvent in small portions until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, catalyst particles), a hot filtration is required. This step must be performed quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.
Post-Recrystallization Analysis: Assessing Purity
The purity of the recrystallized this compound should be assessed by:
-
Spectroscopic Analysis: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the structure and identify any remaining impurities.
-
Chromatographic Analysis: HPLC or TLC can be used to assess the purity and compare it to the crude material.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent; the solution is cooled too quickly. | Reheat the solution and add more solvent. Allow for slower cooling. Consider a lower-boiling solvent. |
| No Crystals Form | Too much solvent was used; the solution is not saturated enough. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound. |
| Low Recovery | Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Use an ice-cold solvent for washing and use it sparingly. |
Safety and Handling
This compound is classified as an irritant and may be harmful if swallowed. It can cause skin and serious eye irritation, and may cause respiratory irritation[2]. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific solvents being used.
Conclusion
The purification of this compound by recrystallization is a highly effective method for obtaining high-purity material suitable for demanding applications in research and development. By systematically screening for an appropriate solvent and following a carefully controlled procedure, researchers can successfully implement this fundamental purification technique. The principles and protocols outlined in this application note provide a solid framework for developing a tailored and efficient purification process.
References
Application Note: 1H NMR Characterization of 3-(2-(Methoxycarbonyl)phenyl)propanoic acid
<
Abstract
This application note provides a comprehensive guide to the characterization of 3-(2-(methoxycarbonyl)phenyl)propanoic acid using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The document outlines a detailed protocol for sample preparation, data acquisition, and spectral analysis. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and purity assessment of small organic molecules.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural determination of organic compounds.[1][2] ¹H NMR, in particular, provides valuable information about the chemical environment, connectivity, and relative number of protons in a molecule.[2][3] this compound is a bifunctional molecule containing both a carboxylic acid and a methyl ester, making it a versatile building block in organic synthesis and medicinal chemistry. Accurate characterization of this compound is crucial for ensuring its identity and purity in subsequent applications. This application note details a robust protocol for the ¹H NMR analysis of this compound, from sample preparation to in-depth spectral interpretation.
Experimental Protocol
A successful NMR experiment relies on meticulous sample preparation and appropriate instrument parameter selection.[1] The following protocol is designed to yield high-quality, reproducible ¹H NMR spectra for this compound.
Materials and Reagents
-
This compound (CAS 81329-74-0)[4]
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pasteur pipette with cotton wool
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz)
Sample Preparation Workflow
The quality of the NMR spectrum is directly dependent on the quality of the sample.[5][6] The following steps ensure a homogenous solution free of particulate matter.
Figure 1: Step-by-step workflow for the preparation of the NMR sample.
Detailed Steps:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.[5] This amount is sufficient to obtain a good signal-to-noise ratio for a routine ¹H NMR spectrum.[6]
-
Dissolution: Add 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard to the sample.[6][7] CDCl₃ is a common and effective solvent for many organic compounds.[8] TMS provides a reference signal at 0 ppm.[8]
-
Homogenization: Vortex the sample until the solid is completely dissolved, ensuring a homogeneous solution.[5]
-
Filtration and Transfer: Using a Pasteur pipette with a small cotton wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any suspended particles.[5][7] Particulate matter can degrade the quality of the magnetic field homogeneity, leading to broadened spectral lines.[6]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following acquisition parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer. These parameters provide a good balance between resolution and experiment time.[9]
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz | Provides good spectral dispersion for routine analysis. |
| Pulse Program | zg30 | A standard 30° pulse sequence is recommended for routine spectra to allow for faster repetition rates.[9][10] |
| Number of Scans (NS) | 8 to 16 | Sufficient to achieve a good signal-to-noise ratio for the given sample concentration.[10] |
| Acquisition Time (AQ) | ~3-4 s | Provides adequate digital resolution to resolve fine coupling patterns.[9][10][11] |
| Relaxation Delay (D1) | 1-2 s | Allows for sufficient relaxation of the protons between pulses, ensuring more accurate integration.[12] |
| Spectral Width (SW) | ~16 ppm | Encompasses the typical chemical shift range for organic molecules.[9] |
| Temperature | 298 K (25 °C) | Standard operating temperature for routine NMR. |
Results and Discussion
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons, as well as the methyl ester and carboxylic acid protons. The structure and proton labeling are shown below.
Figure 2: Structure of this compound with proton labeling.
Predicted ¹H NMR Spectral Data
The expected chemical shifts, multiplicities, and integrations for the protons in this compound are summarized in the table below. These predictions are based on established chemical shift ranges for similar functional groups.[13][14]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ha | 7.2 - 8.1 | Multiplet | 4H | Aromatic Protons |
| Hb | ~ 3.2 | Triplet | 2H | -CH₂-Ar |
| Hc | ~ 2.7 | Triplet | 2H | -CH₂-COOH |
| Hd | ~ 3.9 | Singlet | 3H | -OCH₃ |
| He | 10.0 - 12.0 | Singlet | 1H | -COOH |
Spectral Interpretation
-
Aromatic Protons (Ha): The four protons on the benzene ring are expected to appear as a complex multiplet in the aromatic region (δ 7.2-8.1 ppm).[13] The exact chemical shifts and coupling patterns will depend on the substitution pattern.
-
Methylene Protons (Hb and Hc): The two methylene groups form an ethyl bridge. The methylene group adjacent to the aromatic ring (Hb) will be deshielded and is expected to appear as a triplet at approximately δ 3.2 ppm due to coupling with the adjacent methylene group (Hc). The methylene group adjacent to the carboxylic acid (Hc) will also be a triplet at a slightly upfield position, around δ 2.7 ppm, due to coupling with Hb.
-
Methyl Protons (Hd): The three protons of the methyl ester group are in a distinct chemical environment and will appear as a sharp singlet at approximately δ 3.9 ppm.[15][16]
-
Carboxylic Acid Proton (He): The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet far downfield, typically between δ 10.0 and 12.0 ppm.[8][17][18] This signal can be confirmed by a D₂O exchange experiment, where the peak would disappear.[8]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the ¹H NMR characterization of this compound. By following the outlined procedures for sample preparation and data acquisition, researchers can obtain high-quality spectra amenable to accurate structural interpretation. The provided analysis of the expected spectral features serves as a valuable reference for confirming the identity and purity of this important chemical intermediate.
References
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 2. Interpreting | OpenOChem Learn [learn.openochem.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. 3-[2-(Methoxycarbonyl)phenyl]propanoic acid | C11H12O4 | CID 10398133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. organomation.com [organomation.com]
- 7. sites.bu.edu [sites.bu.edu]
- 8. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. books.rsc.org [books.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sites.bu.edu [sites.bu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. rsc.org [rsc.org]
- 16. Methyl benzoate (93-58-3) 1H NMR spectrum [chemicalbook.com]
- 17. nagwa.com [nagwa.com]
- 18. Propionic acid(79-09-4) 1H NMR [m.chemicalbook.com]
Comprehensive 13C NMR Analysis of 3-(2-(Methoxycarbonyl)phenyl)propanoic Acid: From Sample Preparation to Spectral Interpretation
An Application Note for Researchers and Drug Development Professionals
Abstract
This guide provides a detailed protocol and theoretical framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of 3-(2-(methoxycarbonyl)phenyl)propanoic acid. As a crucial tool in synthetic chemistry and drug development, 13C NMR spectroscopy offers unambiguous structural elucidation by providing a distinct signal for each unique carbon environment within a molecule. This document moves beyond a simple procedural list, offering insights into the causality behind experimental choices, ensuring robust and reproducible results. We cover sample preparation, instrument setup, data acquisition, and an in-depth analysis of the expected spectrum, correlating each resonance to its specific carbon atom.
Introduction: The Role of 13C NMR in Structural Verification
In the synthesis of novel chemical entities, confirmation of the molecular structure is paramount. While techniques like 1H NMR provide information on the proton framework, 13C NMR spectroscopy directly probes the carbon skeleton of a molecule.[1] Due to the low natural abundance (1.1%) of the 13C isotope, the probability of adjacent 13C atoms is minimal, which simplifies spectra by eliminating C-C coupling.[1] Furthermore, standard acquisition techniques employ broadband proton decoupling, resulting in a spectrum where each unique carbon atom typically appears as a single sharp line (a singlet).[2] This feature makes 13C NMR an exceptionally powerful tool for:
-
Confirming the number of non-equivalent carbon atoms in a molecule.
-
Identifying the presence of key functional groups (e.g., carbonyls, aromatic rings).
-
Verifying isomeric purity.
This application note will use this compound as a model compound to illustrate a complete workflow for structural verification.
Molecular Structure and Predicted Carbon Environments
The first step in any NMR analysis is to examine the target structure to predict the number of unique signals. This compound is an ortho-disubstituted benzene derivative. Due to the different nature of the two substituents, there is no plane of symmetry bisecting the aromatic ring or the propanoic acid chain. Consequently, every carbon atom in the molecule exists in a chemically distinct environment.
Figure 1: Molecular structure of this compound with IUPAC numbering for NMR assignment.
Based on this structure, we anticipate a total of 12 distinct signals in the 13C NMR spectrum:
-
6 signals for the aromatic carbons (C1-C6).
-
3 signals for the aliphatic propanoic acid chain carbons (C7, C8, C9).
-
1 signal for the carboxylic acid carbonyl carbon (C9).
-
1 signal for the ester carbonyl carbon (C10).
-
1 signal for the methoxy carbon (C11).
Experimental Protocol: A Self-Validating System
The quality of NMR data is critically dependent on meticulous sample preparation and correct instrument parameterization. This protocol is designed to yield a high-quality, interpretable spectrum.
Part 3.1: Sample Preparation
The low sensitivity of 13C NMR necessitates a higher sample concentration compared to 1H NMR.[3] A clear, particulate-free solution is essential for achieving sharp, symmetrical lineshapes.[3]
Materials:
-
This compound (20-50 mg)
-
Deuterated chloroform (CDCl3, ~0.6 mL) or Deuterated dimethyl sulfoxide (DMSO-d6, ~0.6 mL)
-
5 mm NMR tube of good quality
-
Pasteur pipette and cotton wool (for filtration)
-
Small vial for dissolution
Protocol:
-
Weighing: Accurately weigh 20-50 mg of the compound into a small, clean vial. For 13C NMR, a higher concentration is generally better to achieve a good signal-to-noise ratio in a shorter time.[3][4]
-
Solvent Selection: Choose an appropriate deuterated solvent. CDCl3 is a common first choice for many organic molecules. However, if solubility is an issue, or if hydrogen bonding with the carboxylic acid proton is of interest in 1H NMR, DMSO-d6 is an excellent alternative. The deuterium atoms are "invisible" in standard NMR, and the residual proton signal from the solvent (e.g., 77.16 ppm for CDCl3, 39.52 ppm for DMSO-d6) provides a convenient internal reference for chemical shift calibration.[5]
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial. Vortex or gently agitate the vial until the sample is fully dissolved.[4]
-
Filtration and Transfer: If any solid particles remain, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.[3] This prevents contamination of the NMR probe and distortion of the magnetic field homogeneity.
-
Volume Check: Ensure the final solution height in the NMR tube is approximately 4-5 cm (0.5-0.6 mL), which is optimal for modern NMR instruments.[3]
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.
Part 3.2: Instrument Setup and Data Acquisition
The following parameters are typical for a 400 MHz spectrometer and can be adapted for other field strengths. The key objective is to acquire a proton-decoupled spectrum with a sufficient signal-to-noise ratio.
Typical Acquisition Parameters:
-
Experiment: Standard 1D 13C with proton decoupling (e.g., Bruker's zgpg30).
-
Pulse Width: A 30° pulse angle is often used to allow for shorter relaxation delays.
-
Spectral Width: ~240 ppm (from -10 to 230 ppm) to ensure all possible carbon signals, especially carbonyls, are captured.
-
Acquisition Time (AQ): ~1.0-1.5 seconds.
-
Relaxation Delay (D1): 2.0 seconds. While longer delays (5x the longest T1) are needed for strict quantitation, a 2-second delay is a good compromise between signal intensity and experiment time for routine structural confirmation.[6][7]
-
Number of Scans (NS): 128 to 1024 scans. The final number will depend on the sample concentration. Start with 128 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
Figure 2: Experimental workflow for 13C NMR analysis.
Data Processing and Spectral Interpretation
Data Processing
-
Fourier Transformation (FT): The raw data, a Free Induction Decay (FID), is converted from the time domain to the frequency domain via FT.
-
Phase Correction: The resulting spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: A polynomial function is applied to flatten the baseline of the spectrum.
-
Calibration: The spectrum is calibrated by setting the residual solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).[5] This step is critical for accurate reporting of chemical shifts.
Spectral Interpretation
Interpretation involves assigning each peak in the spectrum to a specific carbon atom in the molecule. This is done by analyzing the chemical shift (δ) of each peak, which is highly dependent on the local electronic environment of the carbon atom.
Figure 3: Expected 13C NMR chemical shift regions for the target molecule.
Expected Chemical Shifts and Assignments:
The following table summarizes the predicted chemical shifts for this compound. These predictions are based on established chemical shift ranges for functional groups and data from structurally similar compounds.[8][9][10][11]
| Carbon Atom | Predicted δ (ppm) | Rationale |
| C9 (COOH) | 178 - 182 | Carboxylic acid carbonyls are highly deshielded and appear far downfield.[10] |
| C10 (COOCH3) | 168 - 172 | Ester carbonyls are also downfield, but typically slightly upfield of carboxylic acid carbonyls.[8] |
| C1 (Ar-C) | 140 - 145 | Aromatic quaternary carbon attached to the electron-withdrawing ester group, expected to be downfield. |
| C2 (Ar-C) | 135 - 140 | Aromatic quaternary carbon attached to the alkyl chain. |
| C3-C6 (Ar-CH) | 125 - 132 | Aromatic carbons with attached protons. Their exact shifts are influenced by ortho/meta/para relationships to the two substituents. |
| C11 (OCH3) | 51 - 55 | Methoxy carbons attached to an aromatic ring typically appear in this region. |
| C8 (CH2) | 33 - 37 | Aliphatic CH2 group, deshielded by its proximity to the carboxylic acid (β-position).[11] |
| C7 (CH2) | 28 - 32 | Aliphatic CH2 group attached to the aromatic ring (benzylic position). |
Note: The assignments for the individual aromatic CH carbons (C3-C6) would require more advanced 2D NMR techniques (like HSQC/HMBC) for unambiguous confirmation but are expected to fall within the specified range.[1]
Conclusion
13C NMR spectroscopy is an indispensable technique for the structural verification of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality spectra. The predictable nature of 13C chemical shifts allows for a confident assignment of all 12 unique carbon signals, confirming the successful synthesis of the target molecule. This systematic approach ensures scientific rigor and provides a solid foundation for further studies in drug development and materials science.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Quantitative Analysis of 3-(2-(Methoxycarbonyl)phenyl)propanoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract: This document provides a comprehensive guide for the quantitative analysis of 3-(2-(Methoxycarbonyl)phenyl)propanoic acid in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering in-depth methodologies for sample preparation, chromatographic separation, and mass spectrometric detection. The causality behind experimental choices is explained to ensure technical accuracy and robust, reproducible results.
Introduction
This compound is a small organic molecule featuring both a carboxylic acid and a methyl ester functional group attached to a phenylpropanoic acid backbone. Its chemical structure suggests potential applications in chemical synthesis, serving as a building block for more complex molecules, and in drug discovery as a potential metabolite or a precursor to pharmacologically active compounds. Accurate and sensitive quantification of this analyte is crucial for pharmacokinetic studies, metabolite identification, and quality control in manufacturing processes.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for such applications due to its high sensitivity, selectivity, and wide dynamic range.[1][2][3] This application note outlines a robust LC-MS/MS method for the analysis of this compound, covering all stages from sample preparation to data analysis.
Analyte Properties:
| Property | Value | Source |
| IUPAC Name | 3-(2-methoxycarbonylphenyl)propanoic acid | PubChem |
| Molecular Formula | C₁₁H₁₂O₄ | [4] |
| Molecular Weight | 208.21 g/mol | [4] |
| CAS Number | 81329-74-0 | [4] |
Experimental Workflow
The overall analytical workflow is designed to ensure the accurate and reproducible quantification of the target analyte. It encompasses sample preparation to isolate the analyte and remove interfering matrix components, followed by LC separation and MS/MS detection.
Figure 1: General workflow for the quantitative analysis of this compound.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible LC-MS analysis.[5][6] The primary goals are to remove matrix components that can cause ion suppression or interfere with the analysis and to concentrate the analyte to a level suitable for detection.[5] For acidic compounds like this compound, careful pH adjustment during extraction is key.
Protocol: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is optimized for the extraction of the analyte from a plasma matrix.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled version of the analyte)
-
Methyl tert-butyl ether (MTBE)
-
Formic acid
-
Water (HPLC-grade)
-
Acetonitrile (HPLC-grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 50 µL of 2% formic acid in water to acidify the sample. This ensures the carboxylic acid group is protonated, increasing its hydrophobicity for efficient extraction into an organic solvent.
-
Add 500 µL of MTBE.
-
Vortex the tube for 2 minutes to ensure thorough mixing and analyte extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 2 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Method
A reversed-phase chromatographic method is suitable for separating this compound from potential interferences. A C18 column is a good starting point.
Table 1: HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good elution strength. |
| Gradient | 5% B to 95% B over 5 min | A gradient elution ensures efficient separation of the analyte from matrix components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
Note on Mobile Phase Additives: While formic acid is recommended, trifluoroacetic acid (TFA) should be avoided as it can cause significant ion suppression in the mass spectrometer.[7][8]
Mass Spectrometry Method
Electrospray ionization (ESI) is the preferred ionization technique for this class of compounds.[3][9] Given the presence of the carboxylic acid group, negative ion mode is expected to provide higher sensitivity due to the facile deprotonation to form the [M-H]⁻ ion.
Predicted Fragmentation Pathway
The fragmentation of the deprotonated molecule [M-H]⁻ is predicted to proceed through characteristic losses associated with the functional groups.
Figure 2: Predicted fragmentation of this compound in negative ESI mode.
The primary fragmentation pathways for dicarboxylic acid monoanions often involve decarboxylation of the non-ionized carboxyl group or loss of an alcohol molecule from a monoester anion.[10][11] Therefore, for this compound, we can anticipate the loss of methanol (CH₃OH) from the ester group and the loss of carbon dioxide (CO₂) from the carboxylic acid group.
Multiple Reaction Monitoring (MRM)
For quantitative analysis, multiple reaction monitoring (MRM) is employed for its high selectivity and sensitivity.[1] The precursor ion is the deprotonated molecule, and the product ions are the characteristic fragments.
Table 2: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| This compound | 207.1 | 175.1 (Quantifier) | Optimized (e.g., 15) | Negative |
| 207.1 | 163.1 (Qualifier) | Optimized (e.g., 20) | Negative | |
| Internal Standard | Dependent on IS | Dependent on IS | Optimized | Negative |
Table 3: Mass Spectrometer Source Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI) | Suitable for polar molecules.[12] |
| Polarity | Negative | The carboxylic acid group is readily deprotonated. |
| Capillary Voltage | 3.0 kV | Optimized for stable spray and ion generation. |
| Source Temperature | 150 °C | Aids in desolvation. |
| Desolvation Gas | Nitrogen | |
| Desolvation Temperature | 400 °C | Ensures complete desolvation of ions. |
| Desolvation Gas Flow | 800 L/hr |
Data Analysis and Quantification
Quantitative analysis is performed by constructing a calibration curve using standards of known concentrations.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte and a constant amount of the internal standard into a blank matrix.
-
Data Acquisition: Acquire data for the calibration standards and the unknown samples using the optimized LC-MS/MS method.
-
Peak Integration: Integrate the peak areas for the quantifier MRM transition of the analyte and the internal standard.
-
Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Method Validation
A full method validation should be performed according to relevant regulatory guidelines to ensure the reliability of the results. Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.
-
Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the matrix under different storage and handling conditions.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound by LC-MS/MS. The described methods for sample preparation, chromatography, and mass spectrometry are based on established principles for the analysis of small acidic and ester-containing molecules. By following these guidelines and performing a thorough method validation, researchers can achieve accurate, precise, and reliable quantification of this compound in various matrices, supporting advancements in drug development and chemical research.
References
- 1. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 2. agilent.com [agilent.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. 3-[2-(Methoxycarbonyl)phenyl]propanoic acid | C11H12O4 | CID 10398133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organomation.com [organomation.com]
- 6. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. massspec.unm.edu [massspec.unm.edu]
- 8. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]
- 9. zefsci.com [zefsci.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
The Application of 3-(2-(Methoxycarbonyl)phenyl)propanoic Acid in Solid-Phase Peptide Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Safety-Catch Linker Strategy for Controlled Peptide Release
In the landscape of solid-phase peptide synthesis (SPPS), the choice of a linker molecule to anchor the nascent peptide chain to the insoluble resin support is of paramount importance. The linker's chemistry dictates the conditions under which the final peptide can be cleaved, influencing the overall synthetic strategy and the purity of the final product. 3-(2-(Methoxycarbonyl)phenyl)propanoic acid represents a sophisticated class of "safety-catch" linkers, offering a robust and orthogonal approach to peptide synthesis.
The core principle of a safety-catch linker is its stability throughout the entire peptide assembly process, including the repeated cycles of Nα-Fmoc deprotection (typically with a base like piperidine) and amino acid couplings. The linker is then "activated" in a distinct chemical step, rendering it labile for cleavage under specific, often mild, conditions. This two-step cleavage process provides a high degree of control and minimizes premature cleavage or side reactions, which can be problematic with more conventional, single-step cleavage linkers.[1]
This compound is designed to be fully compatible with standard Fmoc-based SPPS protocols.[2] Its propanoic acid moiety allows for a stable amide bond formation with an amino-functionalized solid support. The key to its "safety-catch" nature lies in the latent reactivity of the ortho-positioned methoxycarbonyl group. This ester is stable during peptide synthesis but can be selectively hydrolyzed post-synthesis to reveal a carboxylic acid. This newly formed carboxyl group is then perfectly positioned to mediate an intramolecular cyclization, leading to the cleavage of the peptide from the resin. This intramolecular cleavage mechanism often proceeds under mild conditions, offering an advantage for the synthesis of sensitive or modified peptides.[3]
The Chemistry: A Two-Stage Cleavage Mechanism
The utility of this compound as a linker in SPPS is centered around a two-stage cleavage strategy that leverages intramolecular catalysis. This approach ensures the stability of the peptide-resin linkage during chain elongation and allows for a controlled release of the final peptide product.
Stage 1: Peptide Synthesis and Linker Stability
The linker is first attached to an amino-functionalized resin, such as aminomethyl polystyrene, via a standard amide bond formation, utilizing the propanoic acid's carboxyl group. The first Fmoc-protected amino acid is then coupled to the resin-bound linker. The peptide chain is subsequently elongated using standard Fmoc-SPPS protocols. Throughout this process, the methyl ester on the phenyl ring remains inert to the basic conditions of Fmoc deprotection and the reagents used for amino acid coupling.[4]
Stage 2: Linker Activation and Intramolecular Cleavage
Once the desired peptide sequence is assembled, the safety-catch mechanism is triggered in two distinct steps:
-
Activation: The methyl ester is hydrolyzed to a free carboxylic acid. This is typically achieved under mild basic conditions, such as with lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of organic solvent and water.[5] This step is orthogonal to the acidic conditions used for the final deprotection of acid-labile side-chain protecting groups.[2]
-
Cleavage: The newly formed ortho-carboxyl group is now spatially poised to attack the amide bond that anchors the linker to the resin. This intramolecular nucleophilic attack results in the formation of a stable six-membered cyclic imide (a derivative of homophthalic anhydride) and the concomitant release of the peptide with a free C-terminus. This cleavage is often facilitated by a mild activation of the new carboxyl group or by gentle heating.
This intramolecular cyclization-cleavage mechanism is highly efficient due to the proximity of the reacting groups, a phenomenon known as the " Thorpe-Ingold effect" or anchimeric assistance.
Visualizing the Workflow
The following diagrams illustrate the key stages of utilizing the this compound linker in SPPS.
Figure 1: Overall workflow from linker attachment to peptide cleavage.
References
- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CA3108931A1 - Cleavable linker for peptide synthesis - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [ouci.dntb.gov.ua]
Application Note: Selective Esterification of 3-(2-(Methoxycarbonyl)phenyl)propanoic Acid
For: Researchers, scientists, and drug development professionals
Introduction: The Challenge of Chemoselectivity
In the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, the ability to selectively modify one functional group in the presence of others is paramount. A common challenge arises in molecules possessing multiple carboxylic acid or ester functionalities with similar reactivities. The target of this application note, 3-(2-(methoxycarbonyl)phenyl)propanoic acid, presents such a challenge. This molecule contains both a free carboxylic acid and a methyl ester. The selective esterification of the propanoic acid moiety without inducing transesterification of the existing methyl ester requires a carefully chosen synthetic strategy.
Standard acid-catalyzed esterification methods, such as the Fischer-Speier reaction, which employ strong acids and high temperatures, are often unsuitable for such substrates.[1][2][3] These harsh conditions can lead to a mixture of products, including the desired diester, the starting monoester, and the product of transesterification at the aromatic position. This lack of selectivity complicates purification and reduces the overall yield of the target compound.
This application note provides detailed protocols and the underlying scientific rationale for two primary chemoselective esterification methods suitable for the selective esterification of this compound: the Steglich esterification and the Yamaguchi esterification. Additionally, we will explore enzymatic esterification as a highly selective and environmentally benign alternative. These methods operate under mild conditions, thus preserving the integrity of the existing methyl ester and ensuring a high yield of the desired product.
Method 1: Steglich Esterification - A Mild Carbodiimide-Mediated Approach
The Steglich esterification is a powerful method for forming ester bonds under neutral conditions, making it ideal for substrates with acid-labile functional groups.[4][5] The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for the reaction's efficiency.[4][5]
Causality of Experimental Choices:
-
Carbodiimide (DCC or EDC): The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This activation step is selective for the more nucleophilic carboxylic acid over the less reactive methyl ester.
-
4-Dimethylaminopyridine (DMAP): DMAP acts as a potent acyl transfer catalyst. It reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by the alcohol, even those that are sterically hindered. This catalytic cycle significantly accelerates the rate of esterification.[4]
-
Solvent: Anhydrous, aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent the hydrolysis of the reactive intermediates.
Experimental Workflow: Steglich Esterification
Caption: Workflow for Steglich Esterification.
Detailed Protocol: Steglich Esterification
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (DCM, 0.1 M), add 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Reaction:
-
To the cooled solution, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel to remove the DCU.
-
Wash the filtrate sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diester.
-
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Alcohol | 1.2 | Esterifying agent |
| DCC | 1.1 | Activating agent |
| DMAP | 0.1 | Catalyst |
| Anhydrous DCM | - | Solvent |
Method 2: Yamaguchi Esterification - Activation via Mixed Anhydride Formation
The Yamaguchi esterification is another exceptionally mild and efficient method, particularly useful for the synthesis of sterically hindered esters and macrolactones.[6][7][8] The reaction proceeds via the formation of a mixed anhydride between the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP.[6][8]
Causality of Experimental Choices:
-
2,4,6-Trichlorobenzoyl Chloride: This sterically hindered acid chloride reacts with the carboxylate of the substrate to form a mixed anhydride. The steric bulk of the trichlorobenzoyl group directs the subsequent nucleophilic attack of DMAP to the less hindered carbonyl of the propanoic acid moiety.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): A non-nucleophilic base is required to deprotonate the carboxylic acid, forming the carboxylate which then reacts with the Yamaguchi reagent.
-
Stoichiometric DMAP: In this method, DMAP acts as the nucleophile that attacks the mixed anhydride to form the highly reactive N-acylpyridinium intermediate, which is then intercepted by the alcohol.
Reaction Mechanism: Yamaguchi Esterification
Caption: Simplified mechanism of the Yamaguchi Esterification.
Detailed Protocol: Yamaguchi Esterification
-
Formation of the Mixed Anhydride:
-
Dissolve this compound (1.0 eq) in anhydrous THF (0.2 M).
-
Add triethylamine (TEA, 1.1 eq) and stir for 10 minutes at room temperature.
-
Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir the mixture for 1 hour at room temperature.
-
-
Esterification:
-
In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (3.0 eq) in anhydrous toluene (0.1 M).
-
Add the solution of the mixed anhydride dropwise to the alcohol/DMAP solution at room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| 2,4,6-Trichlorobenzoyl chloride | 1.1 | Activating agent |
| Triethylamine | 1.1 | Base |
| Alcohol | 1.5 | Esterifying agent |
| DMAP | 3.0 | Nucleophilic catalyst |
| Anhydrous THF/Toluene | - | Solvents |
Method 3: Enzymatic Esterification - The Green and Highly Selective Alternative
Enzymatic catalysis, particularly with lipases, offers an exceptionally high degree of chemoselectivity, often obviating the need for protecting groups.[9][10][11][12] Lipases can catalyze esterification in organic solvents under very mild conditions, and are highly unlikely to affect the pre-existing methyl ester. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and widely used biocatalyst for this purpose.[10]
Causality of Experimental Choices:
-
Lipase (e.g., Novozym 435): The enzyme's active site provides a specific environment that recognizes and activates the free carboxylic acid, while the sterically different and less reactive methyl ester does not fit productively.
-
Molecular Sieves: The esterification reaction produces water, which can lead to the reverse reaction (hydrolysis). Molecular sieves are added to sequester water and drive the equilibrium towards the product.
-
Solvent: A non-polar organic solvent like hexane or toluene is typically used to solubilize the substrates and facilitate the enzymatic reaction.
Experimental Workflow: Enzymatic Esterification
Caption: Workflow for Enzymatic Esterification.
Detailed Protocol: Enzymatic Esterification
-
Reaction Setup:
-
To a vial, add this compound (1.0 eq), the desired alcohol (2.0-5.0 eq), immobilized lipase (e.g., Novozym 435, 10-20% by weight of the limiting reagent), and activated molecular sieves (4 Å, 100 mg/mmol of starting material).
-
Add a suitable organic solvent (e.g., toluene, 0.2 M).
-
-
Reaction:
-
Seal the vial and place it in an incubator shaker at 40-60 °C.
-
Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC or GC-MS. The reaction may take 24-72 hours to reach completion.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
-
| Component | Amount | Purpose |
| This compound | 1.0 eq | Starting material |
| Alcohol | 2.0-5.0 eq | Esterifying agent |
| Novozym 435 | 10-20% (w/w) | Biocatalyst |
| Molecular Sieves (4 Å) | 100 mg/mmol | Water scavenger |
| Toluene | - | Solvent |
Conclusion
The selective esterification of the propanoic acid in this compound is a task that requires careful consideration of reaction conditions to avoid side reactions. While classical Fischer esterification is generally not suitable due to its harsh conditions, milder methods provide excellent alternatives. The Steglich and Yamaguchi esterifications are robust chemical methods that proceed under neutral or slightly basic conditions, offering high yields and selectivity. For an even more selective and environmentally friendly approach, enzymatic esterification with lipases presents a powerful option. The choice of method will depend on the specific alcohol being used, the scale of the reaction, and the desired purity of the final product. The protocols provided in this application note offer a reliable starting point for researchers tackling this common synthetic challenge.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ester synthesis by transesterification [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Yamaguchi Esterification [organic-chemistry.org]
- 7. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 8. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. A clean enzymatic process for producing flavour esters by direct esterification in switchable ionic liquid/solid phases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic esterification of saturated fatty acids with aliphatic alcohols as an alternative method of a low-temperature synthesis of esters - Perminova - Russian Chemical Bulletin [bakhtiniada.ru]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-(Methoxycarbonyl)phenyl)propanoic acid
Welcome to the technical support guide for the synthesis of 3-(2-(Methoxycarbonyl)phenyl)propanoic acid (CAS 81329-74-0). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the highest purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this molecule and what are its key challenges?
A1: A prevalent and efficient method for synthesizing this compound involves the selective mono-hydrolysis of dimethyl homophthalate (also known as dimethyl 2-(carboxymethyl)benzoate). This route is favored for its atom economy and use of readily available starting materials. The primary challenge lies in achieving selective hydrolysis of one ester group while leaving the other intact. Incomplete or over-hydrolysis can lead to a mixture of starting material, desired product, and the corresponding dicarboxylic acid, complicating purification.
Q2: My NMR spectrum shows an unexpected singlet around 3.9 ppm. What is this impurity?
A2: A singlet appearing around 3.9 ppm in your ¹H NMR spectrum (in CDCl₃ or similar solvent) is highly indicative of the presence of unreacted starting material, dimethyl homophthalate . Both methyl ester groups in this symmetric molecule are chemically equivalent and give rise to a single peak. Its presence signifies that the hydrolysis reaction has not gone to completion. To resolve this, you may need to increase the reaction time, temperature, or the molar equivalent of the base used for hydrolysis.
Q3: I observe a byproduct that is poorly soluble in my organic extraction solvent. What might it be?
A3: A byproduct with low solubility in common organic solvents like ethyl acetate or dichloromethane, but which dissolves in aqueous base, is likely homophthalic acid . This dicarboxylic acid is formed if the hydrolysis reaction proceeds too far, cleaving both methyl ester groups. This can be caused by conditions that are too harsh, such as excessively high temperatures or a large excess of a strong base. Careful control over reaction stoichiometry and conditions is critical to prevent its formation.[1]
Q4: After acidification and workup, my crude product is a persistent oil, but the literature reports a solid. Why is this happening?
A4: The presence of residual starting material (dimethyl homophthalate) or solvents can lower the melting point of your product, causing it to remain an oil. Unreacted starting material can act as a eutectic contaminant. Ensure that your workup procedure effectively removes all reaction solvents and that the hydrolysis has proceeded to a high conversion. Purification via column chromatography or recrystallization is often necessary to isolate the product as a solid.[1]
Q5: What are the best analytical techniques to assess the purity of my final product?
A5: A multi-technique approach is recommended for comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of the target compound and detecting trace-level impurities.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can detect and help identify major impurities.[2][3]
-
Mass Spectrometry (MS): Coupled with LC (LC-MS) or GC (GC-MS), this technique confirms the molecular weight of the product and helps in the identification of unknown impurities.[3]
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and assessing the complexity of the impurity profile before committing to larger-scale purification.[4]
Troubleshooting Guide: Common Impurities & Solutions
This section provides a deeper dive into specific impurities, their origins, and actionable strategies for their mitigation and removal.
Impurity Profile Summary
| Impurity Name | Chemical Structure | Source | Mitigation & Removal Strategy |
| Dimethyl Homophthalate | C₆H₄(CH₂CO₂CH₃)(CO₂CH₃) | Unreacted starting material | Drive reaction to completion (optimize time, temp, stoichiometry). Remove via column chromatography or careful recrystallization. |
| Homophthalic Acid | C₆H₄(CH₂CO₂H)(CO₂H) | Over-hydrolysis byproduct | Use a controlled amount of base (e.g., 1.0-1.2 equivalents). Remove by exploiting its different solubility or via chromatography.[1] |
| Methanol | CH₃OH | Byproduct of hydrolysis | Remove under reduced pressure (rotary evaporation). Co-evaporation with a higher boiling point solvent can be effective. |
| Residual Base/Acid | e.g., NaOH, HCl | From hydrolysis and workup steps | Perform thorough aqueous washes during workup. For carboxylic acids, washing with brine can help break emulsions and remove inorganic salts.[5] |
Visualizing Impurity Formation
The diagram below illustrates the primary synthetic pathway and the points at which key impurities can emerge.
Caption: Synthetic pathway showing the formation of the desired product and key impurities.
Experimental Protocols
Protocol: Purification of this compound by Acid-Base Extraction
This protocol is a standard and effective method for separating the desired carboxylic acid product from neutral impurities like the starting diester.[5]
Objective: To isolate the acidic product from the neutral starting material.
Materials:
-
Crude reaction mixture
-
Diethyl ether or Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., 100 mL of diethyl ether for a 5g scale).
-
Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M NaOH solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release pressure.
-
Separation: Allow the layers to separate. The desired product will be deprotonated to its carboxylate salt and move into the aqueous (bottom) layer. The neutral starting material (dimethyl homophthalate) will remain in the organic (top) layer.
-
Isolate Layers: Drain the aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete recovery, extract the organic layer again with a fresh portion of 1 M NaOH solution. Combine this second aqueous extract with the first.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring until the solution becomes acidic (pH ~2), as indicated by pH paper. The desired carboxylic acid product should precipitate out as a solid or an oil.
-
Product Extraction: Extract the acidified aqueous solution with two portions of fresh diethyl ether or ethyl acetate. The protonated product will now move back into the organic layer.
-
Washing & Drying: Combine the organic extracts. Wash with one portion of brine to remove excess water and inorganic salts.[5] Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the purified product.
This procedure effectively separates the acidic product from neutral impurities. If the over-hydrolysis product (homophthalic acid) is present, further purification by column chromatography or recrystallization may be necessary.
References
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 3-(2-(Methoxycarbonyl)phenyl)propanoic Acid
Welcome to our dedicated technical support center for the synthesis of 3-(2-(Methoxycarbonyl)phenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable intermediate. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you optimize your reaction yields and obtain high-purity products.
Introduction to Synthetic Strategies
The preparation of this compound typically proceeds via one of two primary synthetic routes:
-
Dieckmann Condensation Route: This pathway involves the intramolecular cyclization of a suitable diester, such as dimethyl 2-(2-methoxycarbonylethyl)benzoate, to form a cyclic β-keto ester, which is subsequently hydrolyzed and decarboxylated.
-
Selective Mono-hydrolysis Route: This approach starts with a symmetrical diester, like dimethyl homophthalate, and selectively hydrolyzes one of the ester functionalities to yield the desired mono-acid mono-ester.
This guide will address potential pitfalls and provide optimization strategies for both methodologies.
Troubleshooting Guide: Low Yield and Side Reactions
Low product yield is a frequent challenge in multi-step organic synthesis. Below, we address specific issues you may encounter during the preparation of this compound.
Dieckmann Condensation Route
The Dieckmann condensation is a powerful tool for forming five- and six-membered rings.[1] However, its success is highly dependent on carefully controlled reaction conditions.
Several factors can contribute to a low yield in a Dieckmann condensation:
-
Inefficient Enolate Formation: The first step of the reaction is the deprotonation of an α-carbon to form an enolate.[2] If the base is not strong enough or if there are acidic impurities (like water) in the reaction mixture, enolate formation will be incomplete.
-
Troubleshooting:
-
Choice of Base: Sodium hydride (NaH) or sodium ethoxide (NaOEt) in an appropriate solvent are common choices.[3] For sterically hindered substrates or to improve regioselectivity in unsymmetrical diesters, consider stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS).[2]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Traces of water will quench the base and the enolate.
-
-
-
Reverse Claisen Condensation: The Dieckmann condensation is a reversible reaction.[4] The equilibrium may not favor the product if the resulting β-keto ester is not stabilized.
-
Troubleshooting:
-
Use of a Stoichiometric Amount of Base: The final deprotonation of the β-keto ester by the alkoxide base is what drives the reaction to completion.[2] Ensure at least one full equivalent of base is used.
-
-
-
Side Reactions: Intermolecular Claisen condensation can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts.
-
Troubleshooting:
-
High Dilution: Running the reaction at high dilution can favor the intramolecular pathway.
-
-
-
Incorrect Work-up Procedure: Premature acidification of the reaction mixture before the cyclization is complete or during work-up can lead to hydrolysis of the starting material or product.
-
Troubleshooting:
-
Controlled Quench: Quench the reaction by carefully adding a proton source (e.g., saturated aqueous ammonium chloride) only after confirming the reaction is complete by TLC or LC-MS.
-
-
Experimental Protocol: Dieckmann Condensation of Diethyl Adipate
This protocol for a similar substrate can be adapted for your starting material.
| Step | Procedure |
| 1 | To a solution of the diester (1.0 eq) in anhydrous toluene, add sodium ethoxide (1.1 eq). |
| 2 | Heat the mixture to reflux for several hours, monitoring the reaction by TLC. |
| 3 | Cool the reaction mixture to room temperature and carefully quench with 5% HCl. |
| 4 | Extract the aqueous layer with ether. |
| 5 | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |
| 6 | The crude β-keto ester can then be carried forward to the hydrolysis and decarboxylation step.[5] |
The hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid are crucial final steps.[6]
-
Incomplete Hydrolysis: Insufficiently harsh conditions may not fully hydrolyze the ester.
-
Side Reactions During Decarboxylation: While β-keto acids readily decarboxylate upon heating, other decomposition pathways can occur at excessively high temperatures.[9]
-
Troubleshooting:
-
Temperature Control: Gentle heating is typically sufficient to induce decarboxylation.[10] Monitor the reaction for CO2 evolution and avoid overheating.
-
-
Workflow for Dieckmann Condensation and Subsequent Hydrolysis/Decarboxylation
Caption: Synthetic route via Dieckmann condensation.
Selective Mono-hydrolysis Route
This method offers a more direct approach but relies on achieving high selectivity in the hydrolysis of a symmetrical diester.
Achieving selective mono-hydrolysis can be challenging with traditional saponification methods. However, a modified procedure has shown great success.[11]
-
Reaction Conditions are Crucial: The key to high selectivity is the use of a biphasic system at low temperatures.[12]
-
Troubleshooting:
-
Solvent System: A mixture of tetrahydrofuran (THF) and water is highly effective.[11] The proposed mechanism involves the formation of micelle-like aggregates where the initially formed carboxylate anion is oriented towards the aqueous phase, protecting the second ester group within the hydrophobic core from further hydrolysis.[6]
-
Temperature: Performing the reaction at 0 °C is critical for achieving high selectivity.[12]
-
Base: Use a slight excess (e.g., 1.1 equivalents) of aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).[9]
-
-
-
Incomplete Reaction or Over-reaction:
-
Troubleshooting:
-
Monitoring: Closely monitor the reaction progress using thin-layer chromatography (TLC). The reaction is often complete within 30-60 minutes.[11]
-
Controlled Addition of Base: Add the aqueous base dropwise to the solution of the diester in THF at 0 °C.
-
-
Experimental Protocol: Selective Mono-hydrolysis of a Symmetric Diester
This protocol is a general guideline for the selective mono-hydrolysis of symmetric diesters.[6]
| Step | Procedure |
| 1 | Dissolve the symmetric diester (e.g., dimethyl homophthalate) in THF. |
| 2 | Cool the solution to 0 °C in an ice bath. |
| 3 | Add a 10-fold volume of a dilute aqueous NaOH solution (e.g., 0.25 M) dropwise with vigorous stirring. |
| 4 | Monitor the reaction by TLC until the starting material is consumed (typically 30-60 minutes). |
| 5 | Acidify the reaction mixture with 1 M HCl at 0 °C. |
| 6 | Extract the product with ethyl acetate. |
| 7 | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |
| 8 | Purify the product by column chromatography or recrystallization. |
Troubleshooting Workflow for Low Yield in Organic Synthesis
Caption: General troubleshooting workflow for low reaction yields.
Frequently Asked Questions (FAQs)
If your product is an oil, column chromatography is a common purification method. If impurities are minimal, recrystallization might be an option.
-
Recrystallization: Even if the product is an oil at room temperature, it may crystallize at lower temperatures or from a suitable solvent system.
-
Solvent Selection: A good starting point for a molecule with both aromatic and carboxylic acid/ester functionalities would be a solvent pair like heptane/ethyl acetate or toluene/hexane.[10][13] Dissolve the crude product in a minimal amount of the more polar solvent (ethyl acetate or toluene) at an elevated temperature and then slowly add the less polar solvent (heptane or hexane) until turbidity is observed. Allow the solution to cool slowly.
-
-
Column Chromatography: If recrystallization is unsuccessful, silica gel chromatography is a reliable method for purifying oils. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.
There are two main approaches to obtaining monomethyl homophthalate:
-
Selective Esterification of Homophthalic Acid: This involves reacting homophthalic acid with one equivalent of methanol in the presence of an acid catalyst. Achieving high selectivity can be challenging.
-
Selective Mono-hydrolysis of Dimethyl Homophthalate: This is often the more practical approach, following the procedure outlined in Q3. You would first synthesize dimethyl homophthalate from homophthalic acid and then perform the selective mono-hydrolysis.
Depending on the synthetic route, common impurities may include:
-
From Dieckmann Condensation: Unreacted starting diester, polymeric byproducts from intermolecular condensation, and the diacid if hydrolysis is not selective.
-
From Selective Mono-hydrolysis: Unreacted dimethyl homophthalate and homophthalic acid (the diacid).
-
General: Residual solvents from the reaction or work-up.
Characterization by NMR and mass spectrometry will be essential to identify these impurities.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. datapdf.com [datapdf.com]
- 12. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 13. reddit.com [reddit.com]
optimizing reaction conditions for the synthesis of 3-(2-(Methoxycarbonyl)phenyl)propanoic acid.
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-(Methoxycarbonyl)phenyl)propanoic acid (also known as Homophthalic acid monomethyl ester). This valuable intermediate is a key building block in the synthesis of various complex molecules, including isocoumarins and tetrahydroisoquinolonic esters via the Castagnoli-Cushman reaction.[1][2] This document provides a detailed examination of the synthetic process, focusing on the optimization of reaction conditions and offering solutions to common experimental challenges.
Section 1: Synthesis Overview and Mechanism
The most common and efficient laboratory-scale synthesis of this compound involves the selective hydrolysis of the corresponding diester, dimethyl 2-(2-carboxyethyl)benzoate. The core of this transformation lies in the differential reactivity of the two ester groups. The aliphatic ester is significantly more susceptible to nucleophilic attack by a hydroxide ion than the aromatic (methyl benzoate) ester.
This selectivity arises from two primary factors:
-
Electronic Effects: The carbonyl carbon of the aromatic ester is less electrophilic. The lone pairs on the adjacent oxygen atom participate in resonance with the benzene ring, delocalizing the partial positive charge on the carbonyl carbon and making it less attractive to nucleophiles.
-
Steric Hindrance: The ortho-substitution on the benzene ring can provide some steric shielding of the aromatic ester's carbonyl group compared to the more accessible aliphatic ester.
The primary challenge is to achieve complete hydrolysis of the aliphatic ester while minimizing the competing hydrolysis of the aromatic ester, which leads to the formation of the undesired byproduct, homophthalic acid.
Caption: Reaction pathway for the selective hydrolysis to the desired monoacid.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound? There are two predominant methods. The first, which we focus on here, is the selective mono-hydrolysis of dimethyl 2-(2-carboxyethyl)benzoate. An alternative route is the direct methanolysis of homophthalic anhydride.[2] The choice often depends on the availability and cost of the starting materials.
Q2: Why is precise temperature control so critical for this reaction? The rate of hydrolysis for both the aliphatic and aromatic esters increases with temperature. However, the activation energy for the hydrolysis of the less reactive aromatic ester is higher. This means that at elevated temperatures (e.g., > 60-70°C), the rate of the undesired second hydrolysis increases more significantly, leading to a substantial decrease in selectivity and yield of the desired monoacid.[3]
Q3: What is the optimal stoichiometry of sodium hydroxide? Ideally, one equivalent of a strong base like NaOH is used. Using a slight excess (e.g., 1.05 equivalents) can help drive the reaction to completion, but anything more than that significantly increases the risk of over-hydrolysis to the diacid. Sub-stoichiometric amounts will result in incomplete conversion of the starting material.
Q4: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and convenient method. The starting diester is relatively nonpolar, while the product monoacid is significantly more polar due to the free carboxylic acid. The diacid byproduct is even more polar. A typical mobile phase would be 30-50% ethyl acetate in hexanes with a small amount of acetic acid (e.g., 1%) to ensure sharp spots for the acidic products. The reaction is complete when the starting material spot is no longer visible.
Section 3: Detailed Experimental Protocol
This protocol describes a standard procedure for the selective hydrolysis of dimethyl 2-(2-carboxyethyl)benzoate.
Materials and Reagents:
-
Dimethyl 2-(2-carboxyethyl)benzoate
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl 2-(2-carboxyethyl)benzoate (1.0 eq) in methanol (approx. 5-10 mL per gram of starting material).
-
Base Addition: In a separate container, dissolve sodium hydroxide (1.05 eq) in a minimal amount of deionized water and add it to the methanolic solution.
-
Reaction: Stir the mixture at room temperature (20-25°C) for 12-24 hours. Monitor the reaction progress by TLC every 2-4 hours. Note: Gentle heating to 40-50°C can accelerate the reaction, but requires more frequent monitoring to prevent over-hydrolysis.[3]
-
Solvent Removal: Once the starting material is consumed, remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous residue in an ice bath. Slowly add 2M HCl with stirring until the pH of the solution is ~2-3. A white precipitate of the product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) to afford the pure this compound.
Section 4: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Caption: A workflow for troubleshooting common synthesis issues.
Issue 1: Low Conversion of Starting Material
Question: My TLC or NMR analysis shows a large amount of unreacted diester starting material after the recommended reaction time. What could be the cause?
Answer: This indicates that the hydrolysis reaction has not gone to completion. Several factors could be responsible:
-
Insufficient Base: The stoichiometry of NaOH is critical. Ensure that you have accurately weighed your reagents and that the NaOH has not degraded through excessive exposure to air and moisture.
-
Low Temperature/Short Reaction Time: While room temperature is often sufficient, lower ambient temperatures can significantly slow the reaction rate. If the reaction is proceeding too slowly, consider gentle heating to 40-50°C and extending the reaction time, with careful TLC monitoring.
-
Poor Solubility: Ensure the starting material is fully dissolved in the methanol before and after the addition of the aqueous base. If it crashes out of solution, the reaction will be significantly hindered.
Issue 2: Formation of Dicarboxylic Acid Byproduct
Question: I am getting a high percentage of homophthalic acid (diacid) in my final product, which is making purification difficult. How can I improve selectivity?
Answer: This is the most common side reaction and results from the hydrolysis of both ester groups. To maximize selectivity for the monoacid, you must carefully control the reaction conditions.
| Parameter | Optimized for Selectivity | Conditions Leading to Over-hydrolysis |
| NaOH Stoichiometry | 1.0 - 1.05 equivalents | > 1.1 equivalents |
| Temperature | 20 - 50°C | > 60°C |
| Reaction Time | Monitor by TLC; stop when starting material is consumed | Significantly longer than necessary |
The key is to use the mildest conditions necessary to consume the starting material. Over-hydrolysis is a competing reaction that becomes more prominent with excess nucleophile (NaOH), higher energy (temperature), and longer reaction times.
Issue 3: Difficulties in Product Isolation
Question: After acidification, I am getting an oil instead of a solid precipitate, or my extractions are yielding a sticky residue that is difficult to purify. What should I do?
Answer: This issue often stems from the workup and purification stages.
-
Incomplete Acidification: Ensure the aqueous layer is acidified to a pH of 2-3. If the pH is too high, a significant portion of your product will remain as the carboxylate salt in the aqueous layer, leading to low yields and potential emulsions during extraction.
-
Thorough Extraction: The product has moderate polarity. Ensure you are performing multiple, vigorous extractions with a suitable solvent like ethyl acetate to efficiently transfer the product to the organic phase.
-
Purification Strategy: If the crude product is oily due to impurities (like remaining starting material or the diacid), direct recrystallization may be difficult. In this case, purification via flash column chromatography on silica gel is recommended. A gradient elution from hexanes to ethyl acetate is typically effective at separating the nonpolar starting material, the desired monoacid, and the highly polar diacid byproduct.
References
side reactions to avoid during the synthesis of 3-(2-(Methoxycarbonyl)phenyl)propanoic acid
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals navigating the synthesis of 3-(2-(Methoxycarbonyl)phenyl)propanoic acid. Our goal is to move beyond simple procedural outlines and provide in-depth, field-proven insights into the causality of common side reactions and how to mitigate them effectively. This document is structured as a series of troubleshooting scenarios in a question-and-answer format to directly address the challenges you may encounter in the lab.
FAQ 1: Selective Hydrolysis Failure - "My reaction yields either the diacid or unreacted diester. How can I achieve clean mono-hydrolysis?"
This is the most frequently encountered challenge. The synthesis of the target molecule often proceeds via the selective saponification of a precursor like dimethyl 2-(2-(methoxycarbonyl)ethyl)benzoate or a related symmetric diester. The difficulty lies in cleaving one ester group while leaving the other intact.
The Scientific Explanation: A Game of Stoichiometry and Kinetics
Ester hydrolysis (saponification) is a base-promoted nucleophilic acyl substitution.[1][2] The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Under harsh conditions—such as an excess of strong base (NaOH, KOH), high temperatures, or prolonged reaction times—both ester groups will inevitably hydrolyze, leading to the formation of the undesired dicarboxylic acid. Conversely, conditions that are too mild will result in low conversion, leaving significant amounts of starting material.
The key to selectivity is precise control over reaction parameters. The two ester groups in many common precursors have very similar electronic and steric environments, making chemical differentiation difficult. Success hinges on exploiting subtle differences in reactivity and carefully controlling the amount of base used. Using exactly one equivalent of a strong base at reduced temperatures can favor the mono-hydrolysis product.[3][4] The choice of cation (e.g., Li⁺ vs. Na⁺) and solvent system can also play a crucial role in modulating reactivity.[3][4]
Troubleshooting Guide: Mono-Hydrolysis of Diester Precursors
| Observed Issue | Probable Cause | Recommended Solution & Rationale |
| Primary product is the diacid. | Reaction conditions are too harsh: excess base (>1.2 eq.), elevated temperature, or extended reaction time. | 1. Stoichiometry: Use precisely 1.0-1.1 equivalents of base. Lithium hydroxide (LiOH) is often preferred as it can offer better selectivity in mixed solvent systems.[4] 2. Temperature: Perform the reaction at 0°C to slow the rate of the second hydrolysis, which allows the reaction to be stopped after the first has completed.[3] 3. Monitoring: Track the reaction's progress every 15-30 minutes using Thin Layer Chromatography (TLC). Quench the reaction immediately upon consumption of the starting material. |
| Low conversion; mostly starting material remains. | Reaction conditions are too mild: insufficient base, temperature is too low, or short reaction time. | 1. Temperature: Allow the reaction to slowly warm to room temperature after initial addition at 0°C. 2. Time: Extend the reaction time, continuing to monitor by TLC. 3. Base: If warming and time are ineffective, consider a new run with slightly more base (e.g., 1.2 equivalents), but maintain low temperatures. |
| Complex mixture of starting material, mono-acid, and diacid. | Poor selectivity of the reaction system. | 1. Solvent System: Switch to a THF/water medium. This semi-two-phase system can significantly enhance selectivity for mono-hydrolysis of symmetric diesters.[3] 2. Enzymatic Hydrolysis: For maximum selectivity where chemical methods fail, consider using a lipase enzyme, which can provide exquisite chemo- and regioselectivity under mild, neutral conditions.[4][5] |
Validated Protocol: Selective Mono-Hydrolysis with LiOH
This protocol is adapted from highly efficient methods for the selective mono-hydrolysis of symmetric diesters.[3][4]
-
Preparation: Dissolve the diester precursor (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 or 2:1 v/v ratio) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0°C in an ice-water bath.
-
Base Addition: In a separate flask, prepare a solution of lithium hydroxide monohydrate (1.05 eq.) in water. Add this solution dropwise to the stirring ester solution at 0°C over 15-20 minutes.
-
Reaction & Monitoring: Stir the reaction vigorously at 0°C. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate eluent). Spot for the disappearance of the starting material and the appearance of a new, more polar spot for the mono-acid product. The reaction is typically complete in 30-90 minutes.
-
Workup: Once the starting material is consumed, quench the reaction by adding 1N HCl until the pH is ~2-3.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified further by silica gel column chromatography if necessary.
Visualization: Troubleshooting Workflow for Selective Hydrolysis
Caption: Troubleshooting decision tree for selective ester hydrolysis.
FAQ 2: Intramolecular Friedel-Crafts Acylation Failure - "My ring-closing reaction is giving low yields and a polymeric byproduct. What is happening?"
An alternative synthetic route involves an intramolecular Friedel-Crafts acylation to form a cyclic ketone intermediate, which is then elaborated to the final product. This reaction, while powerful for forming 5- and 6-membered rings, can be problematic.[6][7]
The Scientific Explanation: Intramolecular vs. Intermolecular Pathways
The Friedel-Crafts acylation proceeds by generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[8][9] In an intramolecular reaction, the acylium ion and the aromatic ring are part of the same molecule. The success of this cyclization depends on two key factors:
-
Ring Strain: The formation of stable 5- or 6-membered rings is kinetically and thermodynamically favored.[6]
-
Reaction Conditions: The primary side reaction is an intermolecular reaction, where the acylium ion of one molecule is attacked by the aromatic ring of another, leading to dimerization and polymerization.
This intermolecular side reaction is concentration-dependent. Under standard concentrations, the probability of two molecules colliding is high. To favor the desired intramolecular pathway, high-dilution conditions are essential. Furthermore, the methoxycarbonyl group on the aromatic ring is electron-withdrawing, which deactivates the ring towards electrophilic attack and can lead to low yields, requiring stronger Lewis acids or harsher conditions to proceed.
Troubleshooting Guide: Intramolecular Friedel-Crafts Acylation
| Observed Issue | Probable Cause | Recommended Solution & Rationale |
| Polymeric byproduct formation. | Intermolecular reaction is outcompeting intramolecular cyclization due to high concentration. | 1. High Dilution: Perform the reaction at very low concentrations (e.g., 0.01-0.05 M). 2. Slow Addition: Use a syringe pump to add the substrate solution slowly over several hours to a stirring solution of the Lewis acid catalyst. This maintains a pseudo-low concentration of the reactive acylium ion intermediate. |
| Low or no conversion. | The methoxycarbonyl group is deactivating the aromatic ring. The Lewis acid may be too weak. | 1. Stronger Catalyst: Use a more powerful Lewis acid like aluminum chloride (AlCl₃). Polyphosphoric acid (PPA) or methanesulfonic acid (MSA) are also effective reagents for promoting these cyclizations.[6] 2. Temperature: Gently heating the reaction may be required, but must be balanced against the risk of decomposition. |
| Reaction stalls; complex mixture. | The Lewis acid (e.g., AlCl₃) complexes with the product ketone carbonyl, consuming the catalyst. | 1. Stoichiometry: Unlike catalytic Friedel-Crafts alkylations, acylations require at least a stoichiometric amount of AlCl₃ because the product forms a stable complex with the catalyst, rendering it inactive.[8] Ensure >1.0 equivalent is used. |
Visualization: Competing Reaction Pathways
Caption: Concentration effect on Friedel-Crafts acylation pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. books.rsc.org [books.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
removing unreacted starting materials from 3-(2-(Methoxycarbonyl)phenyl)propanoic acid
Welcome to the dedicated technical support center for the purification of 3-(2-(Methoxycarbonyl)phenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the removal of unreacted starting materials from this compound. Our goal is to equip you with the scientific rationale and practical protocols to achieve high purity for your downstream applications.
Introduction: The Synthetic Landscape and Purification Strategy
This compound is a valuable building block in organic synthesis. A common and efficient method for its preparation is the Palladium-catalyzed Heck reaction.[1] This reaction typically involves the coupling of an aryl halide, such as methyl 2-iodobenzoate or methyl 2-bromobenzoate, with an acrylic acid derivative.[2][3][4][5]
The primary challenge in the synthesis of this compound lies in the removal of unreacted starting materials and reaction byproducts. The successful isolation of the pure carboxylic acid is crucial for subsequent synthetic steps and biological assays. This guide will focus on the most effective purification techniques: acid-base extraction, recrystallization, and column chromatography.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Scenario 1: My NMR/LC-MS analysis shows the presence of unreacted methyl 2-iodobenzoate.
Problem: You have performed a Heck reaction to synthesize this compound from methyl 2-iodobenzoate and acrylic acid, but your analytical data indicates contamination with the starting aryl halide.
Cause: Incomplete reaction or inefficient purification. Methyl 2-iodobenzoate is a neutral organic compound and may co-extract with the desired product in certain organic solvents if not properly removed.[6]
Solution: Acid-Base Extraction
This is the most effective method to separate the acidic product from the neutral starting material.[7][8][9][10] The carboxylic acid group of your product allows for its selective transfer into an aqueous basic solution, leaving the neutral methyl 2-iodobenzoate in the organic phase.
Detailed Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). It is advisable to use a weak base to avoid potential hydrolysis of the methyl ester group on your product.[10]
-
Extraction: Stopper the funnel and shake vigorously, frequently venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the lower aqueous layer, while the unreacted methyl 2-iodobenzoate will remain in the upper organic layer.
-
Separation: Carefully drain the lower aqueous layer into a clean flask. For a thorough separation, it is good practice to perform the extraction with the aqueous base two to three times, combining the aqueous layers.
-
Backwash (Optional but Recommended): To remove any residual neutral compounds from the combined aqueous extracts, perform a "backwash" by adding a small amount of fresh organic solvent (e.g., diethyl ether), shaking, and discarding the organic layer.[7]
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a dilute acid, such as 1M HCl, with stirring until the solution becomes acidic (pH ~2-3). This will protonate the carboxylate salt, causing the pure this compound to precipitate out of the solution.[8]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum to remove residual water.
dot
Caption: Acid-Base Extraction Workflow.
Scenario 2: My final product is an oil and won't crystallize after acid-base extraction.
Problem: After acidification and filtration, your product is an oil or a sticky solid instead of a crystalline powder.
Cause: This can be due to the presence of impurities that lower the melting point or inhibit crystallization. It could also be due to residual solvent.
Solution 1: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[11] The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, leading to the formation of pure crystals while the impurities remain in the solution.
How to Choose a Recrystallization Solvent:
-
The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures.
-
The impurities should either be very soluble in the solvent at all temperatures or completely insoluble.
-
The solvent should not react with your product.
-
Common solvents for recrystallization of aromatic carboxylic acids include water, ethanol, or mixtures like toluene/petroleum ether.[12]
Detailed Protocol for Recrystallization:
-
Solvent Selection: Start with small-scale tests to find a suitable solvent or solvent pair. A mixture of ethyl acetate and hexane is often a good starting point for moderately polar compounds.
-
Dissolution: Place the impure product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Afterward, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum.
Solution 2: Column Chromatography
If recrystallization fails, column chromatography is a more rigorous purification method that separates compounds based on their differential adsorption to a stationary phase.[13]
General Column Chromatography Parameters:
-
Stationary Phase: Silica gel is a good choice for separating polar compounds.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. For acidic compounds, adding a small amount of acetic or formic acid to the eluent can improve peak shape and reduce tailing.
-
Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
dot
Caption: Recrystallization Workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most likely unreacted starting materials I need to remove?
Based on a probable Heck reaction synthesis, the most common unreacted starting materials would be methyl 2-iodobenzoate (or the corresponding bromide) and acrylic acid (or an acrylate ester). Methyl 2-iodobenzoate is a neutral compound, while acrylic acid is also a carboxylic acid, which could complicate purification if not addressed.
Q2: Can I use a strong base like sodium hydroxide for the acid-base extraction?
It is generally not recommended to use a strong base like NaOH. This compound contains a methyl ester group which is susceptible to hydrolysis under strongly basic conditions.[10] This would lead to the formation of the corresponding dicarboxylic acid, introducing another impurity. A milder base like sodium bicarbonate is sufficient to deprotonate the carboxylic acid without significantly affecting the ester group.
Q3: My TLC plate shows a streak instead of a distinct spot for my product. What does this mean and how can I fix it?
Streaking of acidic compounds on a silica gel TLC plate is a common issue. This happens because the acidic protons on the carboxylic acid can interact strongly with the slightly acidic silica gel. To resolve this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 1%), to your TLC developing solvent. This will keep your product in its protonated, less polar form, resulting in a more defined spot. The same principle applies to column chromatography.
Q4: How can I remove the palladium catalyst from my reaction mixture?
Palladium catalysts can often be removed by filtration through a pad of Celite® or silica gel after the reaction is complete. If the palladium is finely dispersed, you may need to perform a more rigorous purification like column chromatography.
Q5: What are some good solvent systems for column chromatography of this compound?
A good starting point for the column chromatography of this compound on silica gel would be a gradient elution starting with a non-polar solvent system like hexane/ethyl acetate (e.g., 9:1) and gradually increasing the proportion of ethyl acetate. As mentioned, adding a small percentage of acetic or formic acid to the eluent system can significantly improve the separation. For highly polar impurities, a mobile phase containing methanol might be necessary in the later stages of the elution.[14]
Summary of Key Purification Parameters
| Purification Technique | Key Parameters & Considerations |
| Acid-Base Extraction | Base: Use a weak base like NaHCO₃ to avoid ester hydrolysis.[10]pH Control: Ensure complete protonation during acidification (pH ~2-3) for maximum product precipitation. |
| Recrystallization | Solvent Choice: The product should have high solubility in hot solvent and low solubility in cold solvent.[12] Test various solvents like ethanol, water, or ethyl acetate/hexane mixtures. |
| Column Chromatography | Stationary Phase: Silica gel is generally suitable.Mobile Phase Modifier: Add a small amount of acetic or formic acid to the eluent to prevent streaking of the carboxylic acid product.[13] |
This technical support guide provides a comprehensive overview of the common challenges and solutions for purifying this compound. By understanding the underlying chemical principles and following the detailed protocols, researchers can effectively remove unreacted starting materials and obtain a high-purity product for their research and development needs.
References
- 1. cup.edu.cn [cup.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. studylib.net [studylib.net]
- 9. vernier.com [vernier.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(2-(Methoxycarbonyl)phenyl)propanoic acid
Welcome to the dedicated technical support guide for the purification of 3-(2-(Methoxycarbonyl)phenyl)propanoic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this key chemical intermediate. We understand that purification is often the most challenging step in a synthesis. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you achieve your desired purity and yield.
Our approach is built on explaining the "why" behind each step, ensuring you can adapt and troubleshoot effectively. We will explore common pitfalls, from unexpected physical forms of the product to persistent impurities, and provide robust, validated protocols to overcome them.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific, hands-on problems you may encounter during the purification process. Each entry details the likely causes and provides a step-by-step experimental solution.
Issue 1: My final product is an oil or a waxy solid, not the expected crystalline material. How can I induce crystallization?
Root Cause Analysis: The failure to crystallize is one of the most common issues for this molecule. It is often due to the presence of residual solvents or minor impurities that inhibit the formation of a stable crystal lattice. The molecule's structure, with its flexible propanoic acid chain, can also contribute to a lower melting point and a tendency to form oils.
Step-by-Step Solution: Solvent System Screening & Seeding
-
Ensure Complete Solvent Removal: Start by ensuring all solvents from the reaction workup (e.g., ethyl acetate, dichloromethane) have been thoroughly removed under high vacuum. Even trace amounts can act as an "anti-solvent" for crystallization.
-
Systematic Solvent Screening: Use a small amount of your oil (~50 mg) and test various solvent systems. The goal is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.
-
Single Solvent Systems: Test solvents like toluene, diethyl ether, methyl tert-butyl ether (MTBE), and hexane/ethyl acetate mixtures.
-
Binary Solvent Systems: A powerful technique is to dissolve the oil in a small amount of a good solvent (e.g., ethyl acetate, acetone) and then slowly add a poor solvent (e.g., hexane, heptane) at an elevated temperature until turbidity (cloudiness) persists. Then, allow it to cool slowly.
-
-
The "Seeding" Technique: If you have a small amount of pure, solid material from a previous batch, add a single, tiny crystal (a "seed") to the supersaturated solution. This will provide a template for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can initiate nucleation.
-
Patience is Key: Some compounds require extended periods at low temperatures (e.g., 4°C or -20°C) to crystallize. Once you have a promising solvent system, let it stand undisturbed.
Workflow for Inducing Crystallization
Caption: Decision workflow for inducing crystallization of an oily product.
Issue 2: My NMR analysis shows a significant impurity with a similar structure. I suspect it's the dicarboxylic acid from ester hydrolysis.
Root Cause Analysis: The methoxycarbonyl (methyl ester) group is susceptible to hydrolysis back to a carboxylic acid, especially if the workup conditions involved strong acids or bases, or if the product was heated in the presence of water. This byproduct, 2-(2-carboxyethyl)benzoic acid, has very different polarity, which can be exploited for its removal.
Step-by-Step Solution: Liquid-Liquid Extraction (LLE)
This protocol leverages the difference in acidity (pKa) between the desired mono-acid and the di-acid impurity.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Weak Base Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The Chemistry: The dicarboxylic acid is significantly more acidic than the desired product. The weak base (bicarbonate) will selectively deprotonate and pull the highly polar dicarboxylate salt into the aqueous layer. The desired mono-acid will remain protonated and stay in the organic layer.
-
-
Separation: Carefully separate the organic layer from the aqueous layer. It is good practice to perform the bicarbonate wash two to three times to ensure complete removal.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to recover the purified product.
Data Summary: Acidity Comparison
| Compound | Structure | Acidity (pKa) | Behavior with NaHCO₃ |
| Desired Product | Propanoic acid | ~4.5 - 5.0 | Remains in organic layer |
| Di-acid Impurity | Aromatic & Aliphatic COOH | ~3.5 - 4.5 | Extracts into aqueous layer |
Issue 3: I am struggling to remove a non-polar impurity. Standard crystallization and extraction are not working.
Root Cause Analysis: Non-polar impurities, often starting materials or byproducts from coupling reactions, can be challenging to remove because they co-crystallize with the product or have similar solubility profiles. When standard methods fail, column chromatography is the most effective solution.
Step-by-Step Solution: Flash Column Chromatography
-
Stationary Phase Selection: For this molecule, standard silica gel (SiO₂) is the most common and effective choice.
-
Mobile Phase (Eluent) System Selection: The goal is to find a solvent system where the desired product has a retention factor (Rf) of ~0.3. This provides the best separation.
-
Initial Test (TLC): Use Thin Layer Chromatography (TLC) to test various solvent mixtures. A good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate).
-
Gradient System: Start with a low polarity mixture (e.g., 90:10 Hexane:EtOAc) and gradually increase the polarity (e.g., to 50:50 Hexane:EtOAc). The non-polar impurity will elute from the column first, followed by your desired product.
-
-
Column Packing and Loading:
-
Properly pack the column with silica gel as a slurry to avoid air bubbles and channel.
-
Adsorb your crude product onto a small amount of silica gel (dry loading) before carefully adding it to the top of the column. This leads to better separation than loading it as a concentrated liquid.
-
-
Elution and Fraction Collection: Run the gradient, collecting fractions. Use TLC to analyze the fractions and identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Chromatography Workflow Diagram
Caption: Standard workflow for purification by flash column chromatography.
Frequently Asked Questions (FAQs)
-
Q1: What is the expected melting point for pure this compound?
-
The reported melting point can vary slightly based on the source and residual impurities, but it is generally cited in the range of 85-90°C. A broad melting range or a significantly lower value is a strong indicator of impurity.
-
-
Q2: Can I use reverse-phase chromatography for purification?
-
Yes, reverse-phase (e.g., C18) chromatography is a viable alternative, especially if the impurities are very polar. You would use a polar mobile phase, such as a water/acetonitrile or water/methanol gradient, often with a small amount of acid (like 0.1% trifluoroacetic acid, TFA) to keep the carboxylic acid protonated and improve peak shape.
-
-
Q3: My synthesis involves a Suzuki or Heck coupling. What specific impurities should I look out for?
-
In these cases, you should be vigilant for residual palladium catalyst and organophosphine ligands. These are typically non-polar and can often be removed via filtration through a dedicated scavenger resin or a small plug of silica gel before proceeding with more rigorous purification like crystallization or full column chromatography.
-
-
Q4: Is the compound stable to storage?
-
This compound is generally stable when stored in a cool, dry, and dark place. The primary long-term stability concern is the potential for slow hydrolysis of the methyl ester if exposed to moisture. For long-term storage, keeping it in a desiccator is recommended.
-
Technical Support Center: Purification of 3-(2-(Methoxycarbonyl)phenyl)propanoic acid
Welcome to the technical support center for 3-(2-(Methoxycarbonyl)phenyl)propanoic acid (CAS 81329-74-0). This guide is designed for researchers, chemists, and drug development professionals to address common challenges in achieving high purity for this compound. Achieving analytical-grade purity is critical for reproducible downstream applications, and this document provides troubleshooting advice, detailed purification protocols, and answers to frequently asked questions.
Troubleshooting Guide: Diagnosing and Solving Purity Issues
This section addresses common problems encountered during the purification of this compound in a direct question-and-answer format.
Q1: My final product has a low and broad melting point. What does this indicate?
A: A broad melting range is a classic sign of an impure compound.[1][2][3] Pure crystalline solids typically have a sharp melting point, often within a 1-2°C range. The presence of impurities disrupts the crystal lattice, requiring less energy to break it apart, which results in a depressed and broadened melting range.
-
Causality: Impurities such as unreacted starting materials, isomeric byproducts, or residual solvents interfere with the uniform packing of the crystal structure.
-
Recommended Action: Proceed with one of the purification protocols outlined in Section 2. Recrystallization is often the first method of choice for crystalline solids.
Q2: My NMR or HPLC analysis shows multiple unexpected peaks. How can I identify the impurities?
A: Unexpected peaks suggest the presence of other chemical entities. A systematic approach is needed for identification:
-
Unreacted Starting Materials: Compare the retention time (HPLC) or chemical shifts (NMR) of your product with those of the starting materials used in the synthesis.
-
Isomeric Byproducts: Depending on the synthetic route (e.g., Friedel-Crafts type reactions), substitution could occur at the meta or para positions relative to the propanoic acid chain, leading to isomers. These often have very similar properties, making them difficult to separate. Column chromatography is typically required.
-
Hydrolysis Product: The methyl ester is susceptible to hydrolysis, especially under acidic or basic conditions, yielding the corresponding dicarboxylic acid: 3-(2-carboxyphenyl)propanoic acid.[4][5] This impurity is significantly more polar and can be identified by its different retention time in reversed-phase HPLC.
-
Residual Solvents: Check for characteristic solvent peaks in your ¹H NMR spectrum (e.g., ethyl acetate, dichloromethane, hexane).
Q3: The product is an off-white or yellow solid, but the literature suggests it should be white. How can I remove the color?
A: Color is often due to trace amounts of highly conjugated, non-polar impurities or degradation products. These can sometimes be removed during recrystallization by adding a small amount of activated charcoal.
-
Causality: Activated charcoal has a high surface area and adsorbs large, colored impurity molecules.
-
Protocol: After dissolving your crude product in the hot recrystallization solvent, cool the solution slightly and add a very small amount (1-2% by weight) of activated charcoal. Reheat the mixture to boiling for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
Q4: My product won't crystallize from the solution; it's "oiling out." What should I do?
A: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid instead of a solid.[6] This is common if the boiling point of the solvent is too high or if significant impurities are present.
-
Troubleshooting Steps:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent and allow it to cool more slowly.
-
Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Add a "seed crystal" of pure product, if available.
-
If the issue persists, remove the solvent under reduced pressure and attempt recrystallization with a different, lower-boiling point solvent or a mixed-solvent system.[6]
-
Q5: I've tried recrystallization, but the purity isn't improving significantly. What is my next step?
A: If recrystallization fails, it's likely because the impurities have solubility characteristics very similar to your target compound. In this case, a different purification principle is needed.
-
Recommended Action:
-
Flash Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[7][8][9] It is highly effective for separating isomers or impurities with different polarities. See Protocol 2.2.
-
Acid-Base Extraction: This method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. It is a powerful and often overlooked purification step. See Protocol 2.3.
-
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low/Broad Melting Point | Presence of impurities | Perform Recrystallization, Column Chromatography, or Acid-Base Extraction. |
| Extraneous NMR/HPLC Peaks | Starting materials, side-products, hydrolysis | Compare spectra to standards; use a more robust purification method. |
| Discolored Product | Trace, conjugated impurities | Use activated charcoal during recrystallization. |
| Product "Oils Out" | High impurity level; improper solvent choice | Re-dissolve, add more solvent, cool slowly; try a different solvent. |
| Purity Unchanged by Recrystallization | Impurities have similar solubility | Switch to Flash Column Chromatography or Acid-Base Extraction. |
| Table 1: A summary of common troubleshooting scenarios and recommended actions. |
In-Depth Purification Protocols
These protocols provide detailed, step-by-step methodologies for purifying your synthesized compound.
Protocol 2.1: Recrystallization
This technique is ideal for removing impurities with different solubility profiles from the desired crystalline solid.
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which your compound is highly soluble when hot but poorly soluble when cold. For a molecule with both a carboxylic acid and an ester, solvents of intermediate polarity like ethyl acetate, or mixed systems like ethanol/water or toluene/hexane, are good starting points.[6][10][11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of solvent required to dissolve it at the solvent's boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.
-
Hot Filtration (if necessary): If insoluble impurities or decolorizing charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, cooling in an ice-water bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
Protocol 2.2: Flash Column Chromatography
This method separates compounds based on polarity. Our target molecule is quite polar due to the carboxylic acid.
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Aim for a system that gives the target compound an Rf value of approximately 0.2-0.3.[7][9] A good starting point for this polar compound would be a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., Hexane:EtOAc:AcOH 70:30:1) to keep the carboxylic acid protonated and prevent streaking on the silica gel.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., hexane).[12] Pour the slurry into the column and use air pressure to pack it uniformly, ensuring no air bubbles are trapped.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane).[12] Alternatively, for better resolution, perform a "dry loading" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[13]
-
Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2.3: Acid-Base Extraction
This powerful technique isolates the acidic product from any neutral or basic impurities.
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (a weak base). Causality: A weak base like NaHCO₃ is strong enough to deprotonate the carboxylic acid (pKa ~4-5) but not strong enough to significantly hydrolyze the methyl ester or deprotonate less acidic impurities.[14][15] Stopper the funnel and shake gently, venting frequently to release CO₂ gas produced.
-
Separation: Allow the layers to separate. The deprotonated product, now a water-soluble sodium salt, will be in the upper aqueous layer. Drain the lower organic layer (containing neutral impurities). Repeat the extraction of the organic layer twice more with fresh NaHCO₃ solution.
-
Re-acidification: Combine all aqueous layers in a beaker and cool in an ice bath. Slowly add dilute HCl (e.g., 2M) with stirring until the solution is acidic (pH ~2), which will re-protonate the carboxylate salt.[14]
-
Isolation: The purified this compound will precipitate out as a solid. Collect the pure product by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Visualized Workflows
General Purification Strategy
Caption: Decision workflow for selecting a purification method.
Acid-Base Extraction Workflow
References
- 1. tutorchase.com [tutorchase.com]
- 2. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 3. moravek.com [moravek.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sorbtech.com [sorbtech.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chromatography [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Degradation Pathways of 3-(2-(Methoxycarbonyl)phenyl)propanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the experimental degradation of 3-(2-(Methoxycarbonyl)phenyl)propanoic acid under acidic conditions. Our goal is to equip you with the foundational knowledge and practical protocols to navigate the complexities of this molecule's reactivity, ensuring predictable outcomes and robust experimental design.
Section 1: Fundamental Degradation Pathways
Q1: What are the primary degradation pathways for this compound in an acidic medium?
When subjected to acidic conditions, this compound (let's call it "the substrate") has two primary, competing degradation pathways. The outcome is highly dependent on the specific reaction conditions, particularly the choice of acid, presence of water, and temperature.
-
Ester Hydrolysis: Under mild, aqueous acidic conditions (e.g., dilute HCl or H₂SO₄ with heat), the most common reaction is the hydrolysis of the methyl ester group. This is a classic acid-catalyzed nucleophilic substitution reaction where water acts as the nucleophile, converting the ester into a carboxylic acid.[1][2][3] The final product is 3-(2-carboxyphenyl)propanoic acid . This pathway is favored when water is present in stoichiometric excess.
-
Intramolecular Friedel-Crafts Acylation: Under strong, often anhydrous, acidic conditions (e.g., polyphosphoric acid (PPA), concentrated H₂SO₄, or Eaton's reagent at elevated temperatures), the molecule undergoes an intramolecular cyclization.[4][5][6] In this reaction, the propanoic acid's carboxylic group is activated to form an acylium ion intermediate. This potent electrophile is then attacked by the electron-rich benzene ring, leading to the formation of a new six-membered ring. The product is a tetralone derivative: 8-carboxy-3,4-dihydronaphthalen-1(2H)-one (or its methyl ester if the reaction conditions are not conducive to hydrolysis). This pathway is favored by strong protonating and dehydrating agents.[7][8]
The choice between these two pathways is a critical experimental consideration.
Caption: Competing degradation pathways of the substrate under acidic conditions.
Section 2: Troubleshooting Unexpected Outcomes & Analytical Characterization
Q2: I was attempting ester hydrolysis with a strong acid, but my product shows a new carbonyl peak in the IR spectrum (~1680 cm⁻¹) and has a significantly different retention time in HPLC. What happened?
This is a classic case of unintentionally promoting the intramolecular Friedel-Crafts acylation pathway. The use of a strong, dehydrating acid (like concentrated sulfuric acid) or heating the reaction too aggressively, even with aqueous acids, can generate the acylium ion needed for cyclization.[4][9]
-
Causality: Strong acids protonate the carboxylic acid's hydroxyl group, allowing it to leave as a water molecule and form the highly electrophilic acylium ion. The proximity of the benzene ring (an intramolecular reaction) makes this cyclization kinetically favorable over intermolecular reactions, especially at higher temperatures.[6] The new IR peak around 1680 cm⁻¹ is characteristic of a conjugated ketone (the tetralone), distinct from the carboxylic acid (~1710 cm⁻¹) and ester (~1730 cm⁻¹) carbonyls. The increased rigidity and different polarity of the bicyclic ketone structure explain the shift in HPLC retention time.
Q3: My NMR spectrum is complex and suggests a mixture of products. How can I identify the starting material, the hydrolyzed product, and the cyclized product?
A complex NMR spectrum is a common issue when the reaction does not go to completion or when conditions allow for both pathways to occur simultaneously. Comparing the key diagnostic peaks is the most effective way to deconvolute the mixture.
Data Presentation: Comparative Analytical Data
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Signals (cm⁻¹) |
| Starting Material | ~3.9 (s, 3H, -OCH₃), ~2.6-3.1 (m, 4H, -CH₂CH₂-), ~10-12 (br s, 1H, -COOH) | ~52 (-OCH₃), ~168 (-COOCH₃), ~179 (-COOH) | ~1730 (Ester C=O), ~1700 (Acid C=O), ~2500-3300 (Acid O-H) |
| Hydrolyzed Product | ~2.7-3.2 (m, 4H, -CH₂CH₂-), ~10-13 (br s, 2H, two -COOH) | ~169 (Aromatic -COOH), ~179 (Aliphatic -COOH) | ~1690-1710 (Broad, two C=O), ~2500-3300 (Broad O-H) |
| Cyclized Ketone | ~2.7 (t, 2H), ~3.1 (t, 2H), ~8.0 (d, 1H, Ar-H peri to C=O), ~11-13 (br s, 1H, -COOH) | ~169 (Aromatic -COOH), ~198 (Ketone C=O) | ~1680 (Ketone C=O), ~1705 (Acid C=O), ~2500-3300 (Acid O-H) |
-
Expert Tip: The disappearance of the sharp methyl singlet at ~3.9 ppm is the clearest indicator of successful ester hydrolysis. The appearance of a downfield aromatic proton (~8.0 ppm) is a strong indicator of the formation of the tetralone ring system, as this proton is deshielded by the newly formed ketone.
Section 3: Experimental Protocols & Methodologies
Q4: How do I perform a controlled acid hydrolysis to selectively obtain 3-(2-carboxyphenyl)propanoic acid?
This protocol is designed to favor the hydrolysis pathway by using a dilute acid and an excess of water, while minimizing the temperature to prevent cyclization.
Protocol 1: Selective Ester Hydrolysis
-
Dissolution: Dissolve 1.0 g of this compound in 20 mL of a 1:1 mixture of dioxane and 10% aqueous sulfuric acid.
-
Heating: Heat the mixture to a gentle reflux (approximately 85-90 °C) using an oil bath.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 4-6 hours. A key indicator of completion is the complete disappearance of the starting material spot/peak.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. The product, 3-(2-carboxyphenyl)propanoic acid, should precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
Validation: Confirm the structure via NMR spectroscopy. The absence of the methyl ester peak (~3.9 ppm) and the presence of two broad carboxylic acid proton signals confirm the desired product.
Q5: What is a reliable protocol to induce intramolecular cyclization to synthesize the corresponding 8-carboxy-1-tetralone?
This protocol utilizes polyphosphoric acid (PPA), which serves as both the acid catalyst and a powerful dehydrating agent, making it ideal for promoting intramolecular Friedel-Crafts acylation.[7][8]
Protocol 2: Intramolecular Friedel-Crafts Acylation
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 15 g of polyphosphoric acid (PPA). Heat the PPA to ~80 °C to reduce its viscosity.
-
Addition of Substrate: Slowly add 1.0 g of this compound to the stirring PPA. Note: The reaction is exothermic.
-
Reaction: Increase the temperature to 95-100 °C and stir vigorously for 1-2 hours. The mixture will become a thick, homogenous paste.
-
Quenching: Cool the flask in an ice bath. Very carefully and slowly, add 50 g of crushed ice to the reaction mixture to quench the PPA. This is a highly exothermic process and should be done in a fume hood with appropriate personal protective equipment.
-
Extraction: Once the mixture has cooled, extract the aqueous slurry with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Validation: Confirm the product structure using NMR and IR spectroscopy, looking for the characteristic ketone peak (~1680 cm⁻¹) and the downfield aromatic proton signal.
Caption: A typical workflow for reaction monitoring and product identification.
Section 4: Frequently Asked Questions (FAQs)
Q6: Does the choice of acid (e.g., HCl vs. H₂SO₄ vs. PPA) really matter that much? A: Absolutely. The acid's properties dictate the reaction pathway.
-
HCl (aqueous): Primarily a proton source. It is not a dehydrating agent and will favor the ester hydrolysis pathway.
-
H₂SO₄ (concentrated): A strong proton source AND a powerful dehydrating agent. It can promote both hydrolysis (if water is present) and cyclization (especially when concentrated and heated). Its use often leads to product mixtures.
-
Polyphosphoric Acid (PPA): An excellent proton source and dehydrating agent with low nucleophilicity. It is specifically used to drive intramolecular acylations and strongly favors the cyclization pathway.[7][8]
Q7: Can the molecule degrade during storage in an acidic HPLC mobile phase? A: It is possible, but unlikely under typical analytical conditions. HPLC mobile phases (e.g., with 0.1% trifluoroacetic acid or formic acid) are weakly acidic and are used at room temperature. While hydrolysis could theoretically occur over a very long period, it is not a significant concern during the timeframe of a standard analysis. However, if samples are left in an acidic mobile phase on an autosampler for several days, some minor hydrolysis might be detectable. Cyclization is highly improbable under these mild conditions.
Q8: At what temperature do side reactions like decarboxylation become a concern? A: Aromatic decarboxylation typically requires very high temperatures (often >200 °C) and sometimes a catalyst like copper. For this specific molecule, decarboxylation of either the propanoic acid side chain or the aromatic carboxyl group is not a primary concern under the conditions described for hydrolysis or cyclization (typically ≤100 °C). The intramolecular Friedel-Crafts acylation is a much more favorable reaction at lower energy.
References
- 1. brainly.com [brainly.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccsenet.org [ccsenet.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Stability of 3-(2-(Methoxycarbonyl)phenyl)propanoic Acid
Welcome to the technical support guide for 3-(2-(Methoxycarbonyl)phenyl)propanoic acid (CAS 81329-74-0). This document provides in-depth answers to frequently asked questions and troubleshooting guides for researchers, scientists, and drug development professionals encountering stability issues during their experiments. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and stability of this compound.
Q1: What are the key structural features of this compound that influence its stability?
A1: this compound possesses two key functional groups that dictate its chemical behavior: a carboxylic acid (-COOH) and a methyl ester (-COOCH₃) attached to an aromatic ring.[1] The proximity of these two groups on the phenyl ring does not introduce significant steric hindrance to either group, but their electronic properties are important. The primary stability concern arises from the susceptibility of the methyl ester to hydrolysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂O₄ | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| CAS Number | 81329-74-0 | [1] |
| Appearance | White crystalline solid (predicted) | [2] |
| pKa (propanoic acid) | ~4.7 (estimated from 3-phenylpropanoic acid) |[3] |
Q2: What is the primary degradation pathway for this molecule in solution?
A2: The most common degradation pathway is the hydrolysis of the methyl ester to form the corresponding dicarboxylic acid, 2-(2-carboxyethyl)benzoic acid. This reaction can be catalyzed by acid or, more significantly, by base.[4][5] The presence of water and non-neutral pH conditions will accelerate this process. Under basic conditions, the reaction proceeds via nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[4][6]
Caption: Primary hydrolytic degradation pathway.
Q3: Which solvents are recommended for preparing stock solutions and for long-term storage?
A3: Solvent choice is critical for maintaining the integrity of the compound.
-
Highly Recommended (Long-Term Stability): Anhydrous aprotic solvents such as Acetonitrile (ACN) , Tetrahydrofuran (THF) , and Dimethyl sulfoxide (DMSO) are the best choices. These solvents do not participate in hydrolysis. Ensure you are using a high-purity, anhydrous grade.
-
Use with Caution (Short-Term Use): Protic solvents like Methanol and Ethanol can be used for short-term experiments. While they are less reactive than water, they can undergo transesterification under certain catalytic conditions, though this is less common than hydrolysis.
-
Not Recommended (Poor Stability): Aqueous solutions, especially buffered solutions outside of a neutral pH range (pH 5-7), should be avoided for storage. If aqueous solutions are required for an assay, they should be prepared fresh from a stock in an anhydrous aprotic solvent and used immediately.[7]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: A new, more polar peak is appearing in my reverse-phase HPLC chromatogram over time.
-
Likely Cause: You are observing the hydrolysis product, 2-(2-carboxyethyl)benzoic acid. The presence of two carboxylic acid groups makes this degradant significantly more polar than the parent compound, resulting in an earlier elution time on standard C18 columns.
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to analyze the sample. The hydrolysis product will have a mass-to-charge ratio (m/z) corresponding to the loss of a CH₂ group (14 Da) and the addition of a hydrogen atom, resulting in a molecular weight of 194.18 g/mol .
-
Solvent Check: Review your sample preparation and storage solvent. If you are using an aqueous or protic solvent (like methanol), this is the most likely culprit.
-
Immediate Mitigation: Prepare samples immediately before analysis. Dissolve the compound in anhydrous acetonitrile or DMSO to create a concentrated stock, and perform the final dilution into your mobile phase or assay buffer just before injection.
-
pH Control: If working in an aqueous medium is unavoidable, ensure the pH is maintained as close to neutral as possible.
-
Problem 2: My experimental results (e.g., bioassay potency) are inconsistent and seem to decrease with sample age.
-
Likely Cause: The degradation of your active compound is leading to a lower effective concentration, causing a drop in observed activity. The degradant is unlikely to have the same biological activity as the parent molecule.
-
Troubleshooting Steps:
-
Implement a Stability Protocol: Do not assume the compound is stable in your assay medium. Run a simple time-course experiment. Prepare your sample in the final assay buffer, and analyze its purity by HPLC at T=0, T=2h, T=4h, and T=24h under the exact assay conditions (temperature, light exposure).
-
Quantify Degradation: Determine the rate of degradation. ICH guidelines suggest that a degradation of 5-20% is appropriate for stress testing, but for a quantitative assay, any degradation may be unacceptable.[7][8]
-
Revise Sample Handling: Based on the stability data, revise your protocol. This may involve reducing incubation times, preparing samples in a more stable solvent, or running control samples to normalize for any degradation that occurs during the experiment.
-
Part 3: Recommended Protocol for a Forced Degradation Study
To fully characterize the stability profile of this compound, a forced degradation (stress testing) study is essential.[9][10] This helps identify potential degradants, establish degradation pathways, and develop stability-indicating analytical methods.[11]
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in anhydrous acetonitrile.[7]
-
Stress Conditions: For each condition, add a small volume of the stock solution to the stressor solution. The goal is to achieve a target degradation of 5-20%.[8] Time points (e.g., 2, 8, 24 hours) should be taken to monitor the rate of degradation.
Table 2: Forced Degradation Experimental Conditions
Stress Condition Reagent/Condition Temperature Expected Primary Degradation Acid Hydrolysis 0.1 M HCl 60°C Ester Hydrolysis Base Hydrolysis 0.1 M NaOH Room Temp Rapid Ester Hydrolysis Oxidation 3% H₂O₂ Room Temp Potential for ring or side-chain oxidation Thermal Stored as solid and in ACN solution 80°C Assess thermal lability | Photostability | ICH Q1B specified light source | Room Temp | Assess light sensitivity |
-
Sample Quenching: At each time point, withdraw an aliquot of the stressed sample and immediately quench the reaction. For acid/base hydrolysis, neutralize with an equimolar amount of base/acid.
-
Analysis: Analyze all samples, including a control (unstressed sample kept at room temperature), by a stability-indicating HPLC method. A gradient method with UV detection is a good starting point. Couple this with Mass Spectrometry (MS) for peak identification.
-
Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Perform a mass balance to ensure that the decrease in the parent peak corresponds to the increase in degradant peaks.
-
Identify the structure of major degradants using MS and potentially NMR if necessary.
-
This systematic approach will provide a comprehensive understanding of the stability of this compound, enabling the development of robust formulations and reliable experimental protocols.
References
- 1. 3-[2-(Methoxycarbonyl)phenyl]propanoic acid | C11H12O4 | CID 10398133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 3. 3-phenylpropanoic acid [chemister.ru]
- 4. homework.study.com [homework.study.com]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Scaling Up the Synthesis of 3-(2-(Methoxycarbonyl)phenyl)propanoic acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the pilot-scale synthesis of 3-(2-(Methoxycarbonyl)phenyl)propanoic acid. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the challenges of transitioning from bench-scale to pilot production.
Introduction and Recommended Synthetic Pathway
This compound is a key intermediate in various synthetic applications. Scaling its synthesis for pilot studies requires a robust, reproducible, and economically viable process. While several synthetic routes exist, the Mizoroki-Heck reaction stands out for its efficiency and tolerance of diverse functional groups, making it a prime candidate for scale-up.[1][2]
The recommended pathway involves the palladium-catalyzed coupling of a methyl 2-halobenzoate (preferably the bromide or iodide for higher reactivity) with acrylic acid, followed by purification.[3]
Reaction Scheme:
This guide will focus on troubleshooting and optimizing this specific transformation for pilot-scale operations, where challenges such as heat transfer, mixing, and catalyst handling become critical.[4]
Process Workflow and Key Mechanisms
A successful pilot-scale synthesis requires a well-defined workflow. The following diagram outlines the critical stages from reaction setup to final product isolation.
Caption: Pilot-scale synthesis workflow for this compound.
The core of this process is the Heck reaction, which follows a well-established catalytic cycle. Understanding this mechanism is crucial for effective troubleshooting.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Troubleshooting Guide
This section addresses common problems encountered during the scale-up of palladium-catalyzed reactions.
| Issue | Potential Cause(s) | Recommended Actions & Explanation |
| Low or No Product Yield | 1. Reagent Quality: Presence of moisture or impurities in solvents, starting materials, or base.[5] 2. Catalyst Inactivity: Inefficient generation of the active Pd(0) species from a Pd(II) precursor; decomposition of the catalyst.[6] 3. Poor Inerting: Oxygen contamination can oxidize the Pd(0) catalyst and phosphine ligands. | 1. Verify Reagents: Use anhydrous solvents and high-purity reagents. Dry the base (e.g., K₂CO₃) before use. 2. Catalyst Check: For scale-up, consider using a more stable and reliable palladium precatalyst (e.g., a Buchwald G3 precatalyst) that generates the active Pd(0) species cleanly and efficiently.[6] If using Pd(OAc)₂, ensure ligands are present to facilitate reduction. 3. Improve Inerting: Ensure the reactor is thoroughly purged with nitrogen or argon. Maintain a positive inert gas pressure throughout the reaction. |
| Reaction Stalls or is Sluggish | 1. Catalyst Decomposition: High temperatures or reactive impurities can lead to the formation of inactive palladium black. 2. Insufficient Mixing: In a large reactor, poor agitation can lead to localized concentration gradients and temperature differences, slowing the reaction.[4] 3. Incorrect Stoichiometry: An error in the base-to-halide ratio can halt the catalytic cycle. | 1. Optimize Conditions: Lower the reaction temperature if possible. Screen for more robust ligands that protect the palladium center. An excess of ligand relative to palladium can sometimes improve stability.[6] 2. Evaluate Engineering: Assess the reactor's mixing efficiency. Consider adjusting the impeller speed or design. For exothermic reactions, ensure the cooling system can handle the heat load to prevent temperature spikes that degrade the catalyst.[4] 3. Verify Reagent Charges: Double-check calculations and ensure accurate charging of all reagents, especially the base. |
| Formation of Key Impurities | 1. Homocoupling of Aryl Halide: Occurs when two aryl halide molecules couple to form a biaryl impurity. 2. Reduced Aryl Halide: The aryl halide is converted back to an arene. 3. Isomerization of Product: The double bond in the product may isomerize under the reaction conditions. | 1. Adjust Ligand/Catalyst: This is often promoted by catalyst decomposition. Using more stable catalyst systems can mitigate this. 2. Control Hydrogen Source: This side reaction, known as the reductive Heck reaction, can occur if a hydrogen source is present.[7] Ensure reagents are clean and consider the choice of solvent and base. 3. Minimize Reaction Time: Do not run the reaction longer than necessary. Once HPLC analysis shows complete consumption of the limiting reagent, proceed with the work-up. |
| Difficult Product Isolation / Purification | 1. Emulsion during Work-up: Formation of a stable emulsion during the aqueous extraction phase. 2. Oiling Out during Crystallization: The product separates as an oil instead of a crystalline solid. 3. High Residual Palladium: The final product is contaminated with palladium, which is often a regulatory concern.[8] | 1. Break Emulsion: Add brine or a different organic solvent. Sometimes, filtering the entire mixture through a pad of celite can help. 2. Optimize Crystallization: Screen different solvent/anti-solvent systems. Control the cooling rate; slow cooling is generally preferred. Seeding the solution with a small crystal of pure product can induce proper crystallization.[9] 3. Palladium Scavenging: After the primary work-up, treat the organic solution with an adsorbent like activated carbon or a specialized palladium scavenger resin to reduce metal content to acceptable levels (ppm).[8] |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium source and ligand combination for a pilot-scale Heck reaction?
A1: While classic systems like Pd(OAc)₂ with PPh₃ are common in academia, they can be unreliable for scale-up.[10] For pilot studies, palladium precatalysts (e.g., Buchwald palladacycles) are highly recommended. They are typically air-stable, have a well-defined palladium-to-ligand ratio, and generate the active Pd(0) species more cleanly and reproducibly.[6] The choice of ligand depends on the reactivity of the aryl halide. For less reactive aryl bromides, more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) often give better results than simple triphenylphosphine.[2]
Q2: How critical is the choice of base and solvent for scale-up?
A2: The choice is very critical.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) is often preferred for scale-up over organic amines (like triethylamine) due to cost, ease of removal during work-up, and lower toxicity.[10] The base must be strong enough to facilitate the reductive elimination step but not so strong as to cause unwanted side reactions.
-
Solvent: The solvent must fully dissolve the starting materials at the reaction temperature. Polar aprotic solvents like DMF, NMP, or DMAc are common.[3] However, for pilot scale, consider process safety (flash point), environmental impact, and ease of removal. Toluene or dioxane are also frequently used. Biphasic systems or reactions in water with a phase-transfer catalyst can also be explored to simplify purification.[11]
Q3: What analytical methods are essential for monitoring the reaction and ensuring final product quality?
A3: A robust analytical strategy is non-negotiable.
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the primary tool. Use it to monitor the disappearance of the methyl 2-bromobenzoate and the appearance of the product. This tells you when the reaction is complete and prevents running it for too long, which can increase impurity formation.
-
Final Product Quality Control (QC):
-
HPLC: To determine purity and quantify impurities.[12]
-
NMR (¹H and ¹³C): To confirm the chemical structure and identity of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
ICP-MS or AAS: To quantify residual palladium levels in the final product.
-
Q4: What are the primary safety considerations when moving from the bench to a pilot plant?
A4: Safety is paramount. Key considerations include:
-
Thermal Hazard Assessment: The Heck reaction can be exothermic. A reaction calorimetry study should be performed to understand the heat of reaction and ensure the pilot plant's cooling capacity is sufficient to prevent a thermal runaway.
-
Reagent Handling: Handling large quantities of solvents, bases, and catalysts requires appropriate personal protective equipment (PPE) and engineering controls (e.g., closed-system transfers, fume hoods).
-
Pressure: If the reaction is run under pressure (e.g., with gaseous reactants, though not typical for this specific synthesis), the reactor must be appropriately rated and equipped with pressure relief devices.
-
Waste Disposal: Plan for the disposal of large volumes of solvent waste and palladium-containing waste streams in an environmentally compliant manner.
Detailed Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of this compound
This protocol is a representative example and must be adapted and validated based on your specific equipment and safety assessments.
-
Reactor Preparation: Ensure a 50 L glass-lined reactor is clean, dry, and leak-tested. Inert the reactor by purging with nitrogen for at least 30 minutes. Maintain a slight positive nitrogen pressure.
-
Reagent Charging:
-
Charge N,N-Dimethylformamide (DMF, 20 L) to the reactor.
-
Charge methyl 2-bromobenzoate (2.15 kg, 10.0 mol).
-
Charge acrylic acid (0.79 kg, 11.0 mol, 1.1 equiv).
-
Charge potassium carbonate (K₂CO₃, dried, 2.07 kg, 15.0 mol, 1.5 equiv).
-
-
Catalyst Addition:
-
In a separate, inerted glovebox or contained charging system, weigh out the palladium catalyst (e.g., Pd(OAc)₂, 22.4 g, 0.1 mol, 1 mol%) and ligand (e.g., PPh₃, 52.5 g, 0.2 mol, 2 mol%).
-
Add the catalyst and ligand to the reactor.
-
-
Reaction:
-
Begin agitation at a speed sufficient for good surface mixing.
-
Slowly heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress every 1-2 hours by taking a sample (quench with dilute acid, extract, and analyze by HPLC). The reaction is typically complete in 8-16 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Slowly add water (20 L) to the reactor.
-
Filter the mixture to remove the catalyst and inorganic salts. Wash the filter cake with toluene (5 L).
-
Transfer the filtrate to a suitable vessel for extraction. Add toluene (15 L).
-
Carefully acidify the aqueous layer with 6M HCl until the pH is ~2-3.
-
Separate the layers. Extract the aqueous layer again with toluene (2 x 5 L).
-
Combine the organic layers, wash with brine (10 L), and dry over anhydrous sodium sulfate.
-
Protocol 2: Purification by Crystallization
-
Solvent Exchange: Concentrate the combined toluene solution from the work-up under reduced pressure to a volume of approximately 5-7 L.
-
Anti-Solvent Addition: While stirring, slowly add an anti-solvent such as heptane or hexane (approx. 15-20 L) until the solution becomes cloudy.
-
Crystallization:
-
Cool the mixture slowly to 0-5 °C over 4-6 hours.
-
Hold at this temperature for at least 2 hours to maximize crystal formation.
-
-
Isolation and Drying:
-
Isolate the solid product by filtration or centrifugation.
-
Wash the cake with cold heptane/toluene mixture (1:2, 2 x 2 L).
-
Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. fiveable.me [fiveable.me]
- 4. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. patents.justia.com [patents.justia.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 3-(2-(Methoxycarbonyl)phenyl)propanoic acid via NMR Spectroscopy
In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For researchers synthesizing intermediates and active pharmaceutical ingredients, the validation of a target molecule's structure is not merely a procedural step but a critical determinant of a project's trajectory. This guide provides an in-depth analysis of how Nuclear Magnetic Resonance (NMR) spectroscopy is expertly applied to confirm the precise structure of 3-(2-(methoxycarbonyl)phenyl)propanoic acid, a bifunctional molecule with potential applications in organic synthesis.
This document moves beyond a simple recitation of spectral data. It is designed to provide fellow researchers, scientists, and drug development professionals with a comparative framework, illustrating how nuanced interpretations of ¹H and ¹³C NMR data, supported by advanced techniques like DEPT-135, can definitively distinguish our target molecule from plausible isomers and impurities. We will explore the causal relationships between molecular structure and spectral output, offering a self-validating system for structural elucidation.
The Structural Hypothesis: What the Spectrum Should Reveal
Before delving into the experimental data, it is crucial to form a hypothesis based on the proposed structure of this compound. This ortho-substituted benzene derivative possesses distinct electronic environments that should manifest as a unique fingerprint in its NMR spectra.
Caption: Structure of this compound with atom numbering.
Our analysis will focus on several key structural features:
-
The 1,2-Disubstituted (Ortho) Aromatic Ring: The four protons on the benzene ring are chemically non-equivalent and should exhibit complex splitting patterns, a hallmark of ortho substitution.[1][2]
-
The Propanoic Acid Chain: The two methylene groups (-CH₂-) in the propanoic acid side chain will have distinct chemical shifts and will be coupled to each other, resulting in triplet signals.
-
The Methoxycarbonyl (Ester) Group: The methyl group of the ester will appear as a sharp singlet, and the carbonyl carbon will have a characteristic downfield shift in the ¹³C NMR spectrum.[3][4]
-
The Carboxylic Acid Group: The acidic proton is often broad and may exchange with residual water in the solvent, while the carbonyl carbon will also resonate at a characteristic downfield position.[3]
Comparative Analysis: Distinguishing Isomers
To truly validate the structure, we must consider potential isomeric impurities that could arise during synthesis. The most likely isomers are the meta- and para-substituted analogs: 3-(3-(methoxycarbonyl)phenyl)propanoic acid and 3-(4-(methoxycarbonyl)phenyl)propanoic acid.
| Isomer | Expected Aromatic ¹H NMR Splitting Pattern |
| Ortho (Target) | Four distinct signals, complex multiplets. |
| Meta | More complex pattern, potentially a singlet and three multiplets. |
| Para | Two doublets, characteristic of a symmetrical A₂B₂ system.[2] |
This comparative approach is fundamental to achieving unambiguous structural assignment.
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines the steps for acquiring high-quality NMR data, with built-in checks to ensure data integrity.
Sample Preparation
A well-prepared sample is the foundation of a high-quality NMR spectrum.[5][6][7][8][9]
-
Analyte Purity: Ensure the sample is of high purity to avoid signals from residual solvents or synthetic byproducts.
-
Mass: For a standard 5 mm NMR tube, dissolve 5-20 mg of the compound for ¹H NMR. A higher concentration (20-50 mg) is recommended for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[5]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.[5] Ensure the solvent is free from water to clearly observe the carboxylic acid proton. The solvent volume should be approximately 0.6 mL.[5][9]
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution. The presence of solid particles can degrade the magnetic field homogeneity, leading to broadened peaks.[7]
-
Transfer: Carefully transfer the solution to a clean, high-quality NMR tube, ensuring a sample height of 4-5 cm.[5]
Caption: Experimental workflow for NMR-based structural validation.
Data Acquisition
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for resolving the complex splitting patterns of the aromatic region.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe a single peak for each unique carbon atom.[10]
-
DEPT-135: This experiment is invaluable for differentiating carbon types. In a DEPT-135 spectrum, CH₃ and CH groups appear as positive signals, CH₂ groups as negative signals, and quaternary carbons are absent.[11][12][13][14] This is a critical step for confirming the presence of the two methylene groups and the quaternary carbons of the benzene ring.
Predicted NMR Data and Interpretation
The following table summarizes the predicted chemical shifts (δ), multiplicities, and integrations for this compound.
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | DEPT-135 |
| Aromatic-H | δ 7.2-8.1 ppm (m, 4H) | δ 125-150 ppm | Positive (CH) |
| -OCH₃ | δ 3.9 ppm (s, 3H) | δ 52 ppm | Positive (CH₃) |
| -CH₂-Ar | δ 3.1 ppm (t, 2H) | δ 35 ppm | Negative (CH₂) |
| -CH₂-COOH | δ 2.7 ppm (t, 2H) | δ 29 ppm | Negative (CH₂) |
| -COOH | δ 10-13 ppm (br s, 1H) | δ 178 ppm | Absent |
| -COOCH₃ | - | δ 168 ppm | Absent |
| Quaternary Ar-C | - | δ 130-140 ppm (2 signals) | Absent |
¹H NMR Interpretation
-
Aromatic Region (δ 7.2-8.1 ppm): The presence of four distinct, coupled protons in this region is strong evidence for an ortho-disubstituted benzene ring.[15] Electron-withdrawing groups, such as the ester and carboxylic acid, will deshield these protons, shifting them downfield.[2]
-
Aliphatic Region (δ 2.7-3.1 ppm): Two triplets, each integrating to two protons, are expected for the two methylene groups. The methylene group adjacent to the aromatic ring (-CH₂-Ar) will be further downfield due to the ring current effect. The coupling between these two groups will result in the triplet splitting pattern.
-
Ester Methyl Group (δ 3.9 ppm): A sharp singlet integrating to three protons is a clear indicator of the methoxy group.
-
Carboxylic Acid Proton (δ 10-13 ppm): This proton is typically broad and appears significantly downfield. Its presence confirms the carboxylic acid functionality.
¹³C NMR and DEPT-135 Interpretation
-
Carbonyl Carbons (δ 168 and 178 ppm): Two signals in the carbonyl region confirm the presence of both the ester and carboxylic acid groups. Carboxylic acid carbonyls typically appear slightly further downfield than ester carbonyls.[3][4][16]
-
Aromatic Carbons (δ 125-150 ppm): Six signals are expected in the aromatic region, corresponding to the six carbons of the benzene ring.[2][17] The two quaternary carbons (attached to the substituents) will be identifiable by their absence in the DEPT-135 spectrum.[11][12][13][14]
-
Aliphatic Carbons (δ 29 and 35 ppm): The DEPT-135 spectrum will show two negative signals, confirming the presence of two CH₂ groups.
-
Ester Methyl Carbon (δ 52 ppm): A positive signal in the DEPT-135 spectrum around 52 ppm corresponds to the CH₃ group of the ester.
Conclusion
The structural validation of this compound by NMR spectroscopy is a process of systematic, evidence-based deduction. By combining high-quality ¹H and ¹³C NMR data with the specificity of the DEPT-135 experiment, a definitive structural assignment can be made. The key lies not just in observing the expected signals but in using the data to actively exclude plausible alternatives, such as meta and para isomers. This rigorous, self-validating approach ensures the scientific integrity of the research and provides a solid foundation for subsequent studies and applications of this molecule.
References
- 1. youtube.com [youtube.com]
- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. organomation.com [organomation.com]
- 8. scribd.com [scribd.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of 3-(2-(Methoxycarbonyl)phenyl)propanoic Acid and its Para-Isomer for Researchers
This guide provides an in-depth, objective comparison of 3-(2-(methoxycarbonyl)phenyl)propanoic acid (the ortho-isomer) and 3-(4-(methoxycarbonyl)phenyl)propanoic acid (the para-isomer). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in their physicochemical properties, spectroscopic signatures, and synthetic pathways, supported by experimental data and established chemical principles.
Introduction: The Significance of Isomeric Positioning
In the realm of organic chemistry and drug discovery, the seemingly minor shift of a functional group on an aromatic ring can profoundly alter a molecule's behavior. This guide focuses on two such isomers: this compound and its para counterpart. Both share the same molecular formula (C₁₁H₁₂O₄) and molecular weight (208.21 g/mol ), yet the spatial arrangement of the methoxycarbonyl and propanoic acid groups dictates their distinct chemical and potentially biological profiles. Understanding these differences is paramount for researchers aiming to leverage these molecules as intermediates or scaffolds in synthetic chemistry and medicinal chemistry.
Physicochemical Properties: A Tale of Two Isomers
The positioning of the substituents on the benzene ring directly influences intermolecular forces and molecular symmetry, leading to distinct physical and chemical properties.
| Property | This compound (ortho-isomer) | 3-(4-(Methoxycarbonyl)phenyl)propanoic Acid (para-isomer) | Causality Behind the Difference |
| Molecular Formula | C₁₁H₁₂O₄ | C₁₁H₁₂O₄ | Identical |
| Molecular Weight | 208.21 g/mol [1] | 208.21 g/mol [2] | Identical |
| CAS Number | 81329-74-0[1] | 151937-09-6[2] | Unique identifiers |
| Melting Point | Data not readily available; predicted to be lower than the para-isomer. | 113-115 °C[2] | The greater symmetry of the para-isomer allows for more efficient packing into a crystal lattice, generally resulting in a higher melting point. |
| pKa | Predicted to be < 4.55 | 4.55 ± 0.10 (Predicted)[2] | The "ortho effect" is the primary driver here. The steric hindrance between the ortho-substituted methoxycarbonyl and propanoic acid groups can disrupt the coplanarity of the carboxylic acid group with the benzene ring. This reduces resonance stabilization of the acid, making it a stronger acid (lower pKa). |
| Solubility | Data not readily available. | Soluble in Methanol[2] | Differences in polarity and crystal lattice energy due to isomeric positioning will affect solubility. The potential for intramolecular interactions in the ortho-isomer might influence its solubility profile compared to the para-isomer. |
| Hazards | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[1] | No specific hazards listed in the reviewed sources. | The proximity of the functional groups in the ortho-isomer may contribute to its irritant properties. |
The "Ortho Effect": A Deeper Dive into Acidity
The predicted lower pKa of the ortho-isomer is a classic example of the "ortho effect." This phenomenon arises from a combination of steric and electronic factors. In the case of this compound, the steric bulk of the adjacent methoxycarbonyl group is expected to force the propanoic acid's carboxyl group out of the plane of the benzene ring. This twisting inhibits resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the carboxylic acid proton, making it more readily donated.
Spectroscopic Characterization: Unmasking the Isomers
¹H and ¹³C NMR Spectroscopy
The chemical environment of the protons and carbons in the two isomers will result in distinct NMR spectra. The aromatic region of the ¹H NMR spectrum is particularly informative.
-
Para-isomer : Due to its symmetry, the aromatic region is expected to show a simpler pattern, likely two doublets, representing the two sets of equivalent aromatic protons.
-
Ortho-isomer : The lack of symmetry will result in a more complex multiplet pattern in the aromatic region, with four distinct signals for the aromatic protons.
The aliphatic protons of the propanoic acid side chain (the two methylene groups) will likely appear as two triplets in both isomers, but their chemical shifts may be slightly different due to the varying electronic environments.
In ¹³C NMR, the para-isomer would exhibit fewer signals in the aromatic region due to symmetry compared to the ortho-isomer, which would show six distinct aromatic carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy can also be used to differentiate the isomers, primarily through the C-H out-of-plane bending vibrations in the fingerprint region.
-
Ortho-disubstituted benzene: Typically shows a strong absorption band in the range of 740-770 cm⁻¹.
-
Para-disubstituted benzene: Typically shows a strong absorption band in the range of 800-840 cm⁻¹.
Both isomers will exhibit characteristic absorptions for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the C=O stretch of the ester (around 1715-1730 cm⁻¹).
Synthetic Pathways: A Generalized Approach
A common and efficient method for the synthesis of phenylpropanoic acids is the catalytic hydrogenation of the corresponding cinnamic acid derivatives. This approach is applicable to both the ortho- and para-isomers.
Caption: A generalized two-step synthesis workflow for phenylpropanoic acid isomers.
Experimental Protocol: Representative Synthesis of 3-(Methoxycarbonyl)phenyl)propanoic Acids
This protocol describes a general procedure for the synthesis of the title compounds via catalytic hydrogenation of the corresponding cinnamic acid precursor.
Materials:
-
(E)-3-(2-(methoxycarbonyl)phenyl)acrylic acid or (E)-3-(4-(methoxycarbonyl)phenyl)acrylic acid (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ethanol or Methanol (as solvent)
-
Hydrogen gas (H₂)
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve the substituted cinnamic acid derivative in a suitable solvent like ethanol or methanol.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (this process is typically repeated three times to ensure an inert atmosphere). Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the cessation of hydrogen uptake or by techniques such as Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas. Remove the catalyst by filtration through a pad of Celite®.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 3-(methoxycarbonyl)phenyl)propanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a crystalline solid.
Biological Activity and Potential Applications
The isomeric position of the functional groups can have a significant impact on biological activity by altering the molecule's shape and electronic distribution, which in turn affects its ability to bind to biological targets such as enzymes and receptors.
-
3-(4-(Methoxycarbonyl)phenyl)propanoic acid (para-isomer): This isomer has been identified as an intermediate in the preparation of a potential inhibitor of glycinamide ribonucleotide formyltransferase (GAR Tfase)[2], an enzyme involved in de novo purine biosynthesis. This suggests its utility as a building block for developing compounds targeting this pathway, which is crucial in cell proliferation and a target for anticancer agents.
-
This compound (ortho-isomer): While specific biological activities for this isomer were not found in the reviewed literature, its different steric and electronic profile compared to the para-isomer means it could exhibit distinct biological effects. For instance, the ortho arrangement might lead to a conformation that is more or less favorable for binding to a particular active site. Further research is needed to elucidate the biological profile of the ortho-isomer.
Conclusion
The comparison between this compound and its para-isomer highlights the critical role of substituent placement on an aromatic ring. The para-isomer is a more symmetrical, higher-melting solid with a predicted higher pKa. In contrast, the ortho-isomer is expected to be a stronger acid due to the "ortho effect" and will exhibit a more complex NMR spectrum. These differences in physicochemical properties, driven by steric and electronic factors, are crucial considerations for their application in chemical synthesis and drug discovery. While the biological role of the para-isomer as a synthetic intermediate is noted, the pharmacological profile of the ortho-isomer remains an area ripe for investigation. This guide provides a foundational understanding to aid researchers in the strategic selection and application of these versatile chemical entities.
References
A Senior Application Scientist's Guide to Monocarboxylic vs. Dicarboxylic Acids in Biological Assays
Welcome to a detailed comparative analysis of monocarboxylic and dicarboxylic acids in the context of biological assays. This guide is designed for researchers, scientists, and drug development professionals who seek to understand the nuanced differences between these two classes of molecules and how their unique properties influence experimental design, execution, and data interpretation. As scientists, we don't just follow protocols; we make informed choices. This guide aims to illuminate the rationale behind those choices.
Fundamental Physicochemical Differences: The "Why" Behind the "How"
The divergent behaviors of monocarboxylic and dicarboxylic acids in biological systems are rooted in their fundamental physicochemical properties. Understanding these differences is paramount to designing robust and reproducible assays.
Acidity (pKa)
A defining feature of any acid is its dissociation constant (pKa). The presence of a second carboxyl group in a dicarboxylic acid significantly influences the acidity of the first.
-
Monocarboxylic Acids: These acids possess a single pKa value, which for short-chain aliphatic acids is typically around 4.8 (e.g., acetic acid pKa ≈ 4.76).[1][2]
-
Dicarboxylic Acids: These compounds have two pKa values. The first dissociation (pKa1) is invariably lower (more acidic) than a comparable monocarboxylic acid.[1][3][4] This is due to the electron-withdrawing inductive effect of the second carboxyl group, which stabilizes the resulting carboxylate anion.[3][5] For example, the pKa1 of succinic acid (a four-carbon dicarboxylic acid) is 4.21, while butanoic acid (a four-carbon monocarboxylic acid) has a pKa of 4.82.[5][6] The second dissociation (pKa2) is higher (less acidic) because it is more difficult to remove a proton from an already negatively charged anion due to electrostatic repulsion.[5]
Experimental Implication: The charge state of your molecule at physiological pH (~7.4) is critical. A dicarboxylic acid will be more negatively charged than its monocarboxylic counterpart. This has profound effects on membrane permeability, interaction with charged residues in a protein's active site, and solubility. When preparing buffers for an assay, the pKa values must be considered to ensure the compound is in the desired protonation state.
Solubility
The addition of a second carboxyl group generally increases polarity and the potential for hydrogen bonding, leading to higher water solubility, especially in shorter-chain acids.[5]
-
Monocarboxylic Acids: Solubility in water decreases significantly as the length of the nonpolar hydrocarbon chain increases.[2][7][8] Those with more than four carbon atoms are sparingly soluble or insoluble.[2][8]
-
Dicarboxylic Acids: Short-chain dicarboxylic acids like oxalic and malonic acid are highly soluble in water.[5] However, this trend is not always linear. An interesting observation is that saturated dicarboxylic acids with an even number of carbons are often less soluble than their odd-numbered counterparts.[9] As with monocarboxylic acids, solubility decreases as the hydrocarbon chain lengthens.[5]
Experimental Implication: Solubility dictates the maximum concentration of a compound that can be tested in an aqueous assay buffer, impacting the determination of dose-response curves and IC50/EC50 values. For poorly soluble compounds, the use of co-solvents like DMSO is common, but one must always run appropriate vehicle controls as the solvent itself can have biological effects.
Structural and Metabolic Considerations
The bifunctional nature of dicarboxylic acids opens up unique biological possibilities not available to monocarboxylic acids.
-
Metabolism: While monocarboxylic fatty acids are primarily metabolized via mitochondrial β-oxidation, dicarboxylic acids are formed from them through ω-oxidation, particularly when mitochondrial β-oxidation is overloaded.[10][11][12][13] These dicarboxylic acids are then chain-shortened via peroxisomal β-oxidation.[10][11][12] This alternative pathway can be a crucial mechanism to mitigate the toxic effects of fatty acid accumulation.[10][12][13]
-
Biological Roles: Both classes are central to life. Monocarboxylic acids are the building blocks of lipids (fatty acids) and are involved in energy storage and signaling.[14] Dicarboxylic acids are key intermediates in the citric acid (TCA) cycle (e.g., succinic acid, malic acid) and can act as signaling molecules themselves, reflecting the metabolic state of the cell.[6][14][15][16]
Experimental Implication: When studying metabolic pathways, the choice of acid is critical. In a cell-based assay, a dicarboxylic acid might be taken up and utilized differently than a monocarboxylic acid, potentially engaging different metabolic pathways and cellular machinery. This is a variable that must be considered in the experimental design.
Comparative Analysis in Key Biological Assays
The choice between a monocarboxylic and a dicarboxylic acid analogue can dramatically alter the outcome and interpretation of an assay. Let's explore this in the context of common experimental systems.
Enzyme Inhibition Assays
Consider an enzyme with a positively charged binding pocket. A dicarboxylic acid, with its potential for a double negative charge, may exhibit much higher affinity than a monocarboxylic acid due to enhanced electrostatic interactions.
Hypothetical Case Study: Inhibition of "Enzyme X"
| Compound | Structure | IC50 (µM) | Putative Binding Interaction |
| Compound A (Monocarboxylic) | CH₃(CH₂)₄COOH | 15.2 | Single ionic bond with Arg-122 |
| Compound B (Dicarboxylic) | HOOC(CH₂)₄COOH | 0.8 | Bidentate ionic interaction with Arg-122 and Lys-88 |
Supporting Data: The lower IC50 value for Compound B strongly suggests a more potent inhibitory effect. The bifunctional nature of the dicarboxylic acid allows it to anchor at two points within the active site, leading to a significant increase in binding affinity.
Experimental Workflow: Generic Enzyme Inhibition Assay
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Cell Viability and Cytotoxicity Assays
The differential effects of these acids can also be observed in cell-based assays. For instance, in an osmotic fragility assay on red blood cells (RBCs), monocarboxylic and dicarboxylic acids can induce opposite effects. Some studies have shown that certain monocarboxylic acids increase the fragility of RBC membranes, while dicarboxylic acids can decrease it, suggesting different modes of interaction with the phospholipid bilayer.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the monocarboxylic and dicarboxylic acid test compounds in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "cells only" (positive control) and "medium only" (blank) controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank, calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the EC50 value.
Signaling Pathway Considerations
The role of carboxylic acids as signaling molecules is an area of active research. Dicarboxylic acids, as products of ω-oxidation, can signal metabolic stress.[10] Furthermore, TCA cycle intermediates, which are dicarboxylic or tricarboxylic acids, are known to regulate gene expression.[16] For example, citrate has been shown to have a major impact on nucleus-encoded transcript abundance in plants.[16]
Caption: Differential metabolic and signaling pathways.
Conclusion
The choice between a monocarboxylic and a dicarboxylic acid in a biological assay is not trivial. It is a decision that must be informed by a thorough understanding of their distinct physicochemical properties and metabolic fates. Dicarboxylic acids offer unique opportunities for bidentate interactions and engage different metabolic pathways compared to their monocarboxylic counterparts. By carefully considering factors such as pKa, solubility, and metabolic relevance, researchers can design more insightful experiments, leading to data that is not only accurate but also mechanistically informative.
References
- 1. brainly.com [brainly.com]
- 2. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Dicarboxylic acid - Wikipedia [en.wikipedia.org]
- 7. CHEM-GUIDE: Physical properties of monocarboxylic acids [chem-guide.blogspot.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.mssm.edu [scholars.mssm.edu]
- 12. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemash.in [chemash.in]
- 15. Carboxylic Acids | Research Starters | EBSCO Research [ebsco.com]
- 16. academic.oup.com [academic.oup.com]
A Guide to the Spectral Comparison of 3-(2-(Methoxycarbonyl)phenyl)propanoic Acid and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the spectral characteristics of 3-(2-(Methoxycarbonyl)phenyl)propanoic acid and two of its key synthetic precursors. By examining the transformations in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can definitively track the synthetic progress and confirm the structure of the final product. This document moves beyond a simple listing of data, offering insights into why these spectral changes occur, thereby providing a robust framework for spectroscopic analysis in a research and development setting.
Introduction and Synthetic Strategy
This compound is a bifunctional molecule featuring both a carboxylic acid and a methyl ester. Its structure makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and materials. The successful synthesis of this target molecule requires careful monitoring to confirm that the desired chemical transformations have occurred.
This guide will explore two common synthetic pathways to the target molecule, each starting from a different precursor. By comparing the spectral data of the product with its precursors, we can unequivocally identify the spectroscopic markers of a successful reaction.
-
Route A: Catalytic Hydrogenation: The saturation of a carbon-carbon double bond by reducing (E)-3-(2-(methoxycarbonyl)phenyl)acrylic acid. This pathway is characterized by the disappearance of vinylic signals and the appearance of aliphatic signals.
-
Route B: Selective Esterification: The mono-esterification of 3-(2-Carboxyphenyl)propanoic acid. This pathway is identified by the appearance of a methyl ester group signal.
The following diagram illustrates the synthetic relationships.
Caption: Synthetic pathways to this compound.
Comparative Spectral Analysis
The core of reaction verification lies in identifying the key differences between the spectra of the starting materials and the product.
Route A: Analysis of Catalytic Hydrogenation
Catalytic hydrogenation reduces the alkene double bond of (E)-3-(2-(methoxycarbonyl)phenyl)acrylic acid. This transformation from sp² to sp³ hybridized carbons creates distinct and easily identifiable changes in the NMR spectra.
The most dramatic change occurs in the proton NMR spectrum. The vinylic protons of the acrylic acid precursor, which typically appear far downfield due to the influence of the double bond and carbonyl group, are replaced by aliphatic protons in the saturated product.
-
Precursor (Unsaturated): Expect two doublets in the δ 6.5-8.0 ppm region, characteristic of protons on a trans-substituted double bond. These signals will disappear completely upon successful hydrogenation.
-
Product (Saturated): Two new signals, typically triplets, will appear in the aliphatic region (δ 2.5-3.5 ppm). These correspond to the two adjacent methylene (-CH₂-) groups of the propanoic acid side chain.
The change in carbon hybridization is clearly reflected in the ¹³C NMR spectrum.
-
Precursor (Unsaturated): Shows two signals for the sp² carbons of the alkene, typically in the δ 120-145 ppm range.
-
Product (Saturated): These two sp² signals are absent and are replaced by two new sp³ carbon signals in the upfield region, around δ 25-35 ppm.
The loss of the C=C double bond is observable in the IR spectrum.
-
Precursor (Unsaturated): A characteristic C=C stretching absorption is present around 1620-1640 cm⁻¹.
-
Product (Saturated): This peak will be absent in the product spectrum. The other key features, such as the broad O-H stretch for the carboxylic acid (~3300-2500 cm⁻¹) and the two C=O stretches for the ester and acid (~1725-1680 cm⁻¹), will remain.
MS confirms the addition of two hydrogen atoms.
-
Precursor (Unsaturated): The molecular ion peak [M]⁺ appears at m/z 206.[1]
-
Product (Saturated): The molecular ion peak [M]⁺ is observed at m/z 208, a clear mass increase of 2 Da.[2]
Route B: Analysis of Selective Esterification
This route involves the conversion of one of the carboxylic acid groups of 3-(2-Carboxyphenyl)propanoic acid into a methyl ester.
The key diagnostic signal is the appearance of the methoxy protons.
-
Precursor (Diacid): The spectrum is characterized by the absence of ester signals. It will show two broad singlets for the two carboxylic acid protons, typically above δ 10 ppm.
-
Product (Monoester): A new, sharp singlet corresponding to the three methoxy (-OCH₃) protons appears around δ 3.9 ppm. One of the broad carboxylic acid signals will remain.
The formation of the ester introduces a new carbon signal.
-
Precursor (Diacid): No signals are present in the typical methoxy carbon region.
-
Product (Monoester): A new signal appears around δ 52 ppm, which is characteristic of a methyl ester's methoxy carbon.
The IR changes for esterification can be more subtle than for hydrogenation. The overall profile of the hydroxyl and carbonyl stretching regions will be altered. The very broad O-H stretch from the hydrogen-bonded diacid dimer will change in shape and intensity as one of the sites for dimerization is removed. The C=O band may resolve into two more distinct peaks for the acid and the new ester.
MS analysis shows the mass increase corresponding to the addition of a methyl group (CH₂) and loss of a hydrogen atom.
-
Precursor (Diacid): The molecular ion peak [M]⁺ is at m/z 194.[3][4]
-
Product (Monoester): The molecular ion peak [M]⁺ is at m/z 208, an increase of 14 Da.[2]
Data Summary
The following tables summarize the key spectral data for the target compound and its precursors.
Table 1: Key ¹H and ¹³C NMR Spectral Data
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| (E)-3-(2-(methoxycarbonyl)phenyl)acrylic acid (Precursor 1) | ~7.5-8.0 (d, 1H, vinylic), ~6.5-7.0 (d, 1H, vinylic), ~3.9 (s, 3H, -OCH₃) | ~145 (vinylic C), ~120 (vinylic C), ~52 (-OCH₃) |
| 3-(2-Carboxyphenyl)propanoic acid (Precursor 2) | >10 (br s, 2H, -COOH), ~3.2 (t, 2H, Ar-CH₂), ~2.7 (t, 2H, -CH₂COOH) | ~178 (-COOH), ~172 (-COOH), ~35 (Ar-CH₂), ~29 (-CH₂COOH) |
| This compound (Target) | >10 (br s, 1H, -COOH), ~3.9 (s, 3H, -OCH₃), ~3.3 (t, 2H, Ar-CH₂), ~2.7 (t, 2H, -CH₂COOH) | ~178 (-COOH), ~168 (C=O, ester), ~52 (-OCH₃), ~34 (Ar-CH₂), ~28 (-CH₂COOH) |
| (Note: Exact chemical shifts can vary based on solvent and concentration. Values for Precursor 1 are estimated based on typical values for similar structures.) |
Table 2: Key IR and MS Data
| Compound | Characteristic IR Bands (cm⁻¹) | Molecular Ion (m/z) |
| (E)-3-(2-(methoxycarbonyl)phenyl)acrylic acid (Precursor 1) | 3300-2500 (O-H), ~1710 (C=O), ~1685 (C=O), ~1630 (C=C) | 206 |
| 3-(2-Carboxyphenyl)propanoic acid (Precursor 2) | 3300-2500 (broad, O-H dimer) , ~1700 (C=O) | 194 |
| This compound (Target) | 3300-2500 (O-H), ~1720 (C=O, ester), ~1700 (C=O, acid) | 208 |
Experimental Protocols
To ensure data reproducibility and accuracy, standardized protocols for spectral acquisition are essential.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters: Use a 90° pulse angle with a relaxation delay of at least 5 seconds to ensure accurate integration. Acquire at least 16 scans.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence. A relaxation delay of 2 seconds is typically sufficient. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).
-
Processing: Process the data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm.
Caption: Standard workflow for NMR sample analysis.
Protocol 2: Infrared (IR) Spectroscopy
-
Method: Use an Attenuated Total Reflectance (ATR) IR spectrometer for solid or liquid samples.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal.
-
Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol 3: Mass Spectrometry (MS)
-
Ionization Method: Use Electrospray Ionization (ESI) for its soft ionization, which is likely to preserve the molecular ion.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.
-
Analysis: Acquire the spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion ([M+H]⁺, [M-H]⁻, or [M+Na]⁺).
-
Data Interpretation: Identify the peak corresponding to the expected molecular weight of the compound.
Conclusion
Spectroscopic analysis is an indispensable tool for the modern chemist. As demonstrated, specific and predictable changes in NMR, IR, and MS spectra provide definitive proof of chemical transformations. For the synthesis of this compound, the disappearance of vinylic protons (¹H NMR) and the C=C bond stretch (IR) are clear markers for successful hydrogenation, while the appearance of a methoxy signal (¹H and ¹³C NMR) confirms esterification. By leveraging this multi-faceted spectral data, researchers can proceed with confidence in the structural integrity of their synthesized compounds.
References
- 1. CAS#:98116-20-2 | (E)-3-(2-(methoxycarbonyl)phenyl)acrylic acid | Chemsrc [chemsrc.com]
- 2. 3-[2-(Methoxycarbonyl)phenyl]propanoic acid | C11H12O4 | CID 10398133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(2-Carboxyphenyl)propionic acid | C10H10O4 | CID 226294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
A Comparative Guide to Assessing the Enantiomeric Purity of Chiral Derivatives of 3-(2-(Methoxycarbonyl)phenyl)propanoic Acid
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological activity, metabolic fate, and potential toxicity. For chiral molecules like the derivatives of 3-(2-(methoxycarbonyl)phenyl)propanoic acid, a thorough assessment of enantiomeric purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of the primary analytical techniques for determining enantiomeric excess (e.e.), offering field-proven insights and supporting data to aid researchers in selecting and implementing the most suitable methodology for their specific needs.
The Imperative of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to enantiomers. These stereoisomers often exhibit profound differences in their interactions with the chiral environment of the human body, such as receptors and enzymes. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects. Consequently, regulatory agencies worldwide mandate stringent control over the enantiomeric composition of chiral drugs.[1]
The accurate determination of enantiomeric purity is therefore not merely an analytical exercise but a crucial step in ensuring the safety and efficacy of a pharmaceutical product. This guide will navigate the nuances of four powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC stands as the most widely adopted technique for enantioseparation due to its versatility, robustness, and broad applicability.[1] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Causality in Method Selection: Why Chiral HPLC?
The primary reason for the prevalence of chiral HPLC is the vast array of commercially available CSPs, which cater to a wide range of chemical entities. For acidic compounds like derivatives of this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are particularly effective.[2][3] These phases offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for resolving the enantiomers of arylpropanoic acids.
The choice between normal-phase and reversed-phase HPLC is another critical consideration. Normal-phase, with its non-polar mobile phases (e.g., hexane/isopropanol), often provides better selectivity for many chiral separations. However, reversed-phase, with its aqueous-organic mobile phases, is generally more compatible with polar compounds and biological matrices.
For acidic analytes, the addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group, leading to improved peak shape and resolution.
Illustrative Experimental Protocol: Chiral HPLC
-
Column Selection: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based CSP.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid. The ratio of hexane to isopropanol should be optimized to achieve a balance between resolution and analysis time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Temperature can be adjusted to improve separation, though its effect can be complex.[3][4]
-
Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] x 100.
Table 1: Illustrative HPLC Performance Data
| Parameter | Value |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 2.0 |
| Tailing Factor | < 1.5 |
| Limit of Quantification (LOQ) | ~0.1% of the major enantiomer |
Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative
SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[5][6] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of a polar co-solvent (modifier) such as methanol or ethanol.
Causality in Method Selection: The SFC Advantage
The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC.[7] This translates to significantly reduced analysis times and lower solvent consumption, making SFC an attractive option for high-throughput screening in drug discovery.
For acidic compounds, the inherent acidity of the CO₂/methanol mobile phase can sometimes be sufficient for good chromatography.[5] However, the addition of an acidic additive is often beneficial for improving peak shape and selectivity.[5] Polysaccharide-based CSPs are also the workhorses of chiral SFC.[5]
Illustrative Experimental Protocol: Chiral SFC
-
Column Selection: A polysaccharide-based CSP suitable for SFC, such as Chiralpak® AD-3 or IC.
-
Mobile Phase: Supercritical CO₂ with a methanol modifier (e.g., 85:15 v/v). An acidic additive like 0.1% TFA may be included in the modifier.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at an appropriate wavelength.
-
Sample Preparation: Dissolve the sample in the modifier at a concentration of 1 mg/mL.
-
Injection Volume: 5 µL.
Table 2: Illustrative SFC Performance Data
| Parameter | Value |
| Retention Time (Enantiomer 1) | 2.1 min |
| Retention Time (Enantiomer 2) | 2.8 min |
| Resolution (Rs) | > 2.0 |
| Analysis Time | < 4 minutes |
Gas Chromatography (GC): For Volatile Derivatives
Chiral GC is a high-resolution technique well-suited for the analysis of volatile and thermally stable compounds.[8][9] For non-volatile compounds like carboxylic acids, derivatization is a prerequisite to increase their volatility.
Causality in Method Selection: The Need for Derivatization
Direct analysis of carboxylic acids by GC is challenging due to their low volatility and tendency to adsorb onto the stationary phase. Esterification to form more volatile derivatives, such as methyl or ethyl esters, is a common and effective strategy. The resulting chiral esters can then be separated on a chiral capillary column, often one coated with a cyclodextrin derivative.[8]
Illustrative Experimental Protocol: Chiral GC
-
Derivatization: Convert the carboxylic acid to its methyl ester using a suitable reagent like diazomethane or by heating with methanol and a catalytic amount of acid.
-
Column Selection: A chiral capillary column, such as one based on a derivatized β-cyclodextrin (e.g., Chiraldex™ G-TA).
-
Carrier Gas: Helium or hydrogen at an appropriate flow rate.
-
Oven Temperature Program: An initial temperature of 120 °C, held for 1 minute, followed by a ramp to 180 °C at 5 °C/min.
-
Injector and Detector Temperature: 250 °C.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
-
Sample Preparation: Dilute the derivatized sample in a suitable solvent like dichloromethane.
Table 3: Illustrative GC Performance Data
| Parameter | Value |
| Retention Time (Enantiomer 1) | 12.3 min |
| Retention Time (Enantiomer 2) | 12.8 min |
| Resolution (Rs) | > 1.8 |
| Sensitivity | High (FID) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Separative Approach
NMR spectroscopy offers a distinct advantage in that it can determine enantiomeric purity without physical separation of the enantiomers. This is achieved by converting the enantiomers into diastereomers in situ through the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[10][11]
Causality in Method Selection: The Diastereomeric Environment
Enantiomers are indistinguishable in an achiral NMR solvent. However, upon interaction with a chiral agent, they form diastereomeric complexes or adducts, which have different NMR spectra. The resulting separation of signals allows for the quantification of each enantiomer.
For carboxylic acids, chiral amines or alcohols can be used as CDAs to form diastereomeric amides or esters.[12] Alternatively, CSAs, such as chiral macrocycles or metal complexes, can be added directly to the NMR tube to induce chemical shift differences between the enantiomers.[13][14]
Illustrative Experimental Protocol: NMR with a Chiral Solvating Agent
-
Sample Preparation: Dissolve a known amount of the chiral carboxylic acid derivative in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
Acquisition of Spectrum: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify a well-resolved proton signal that is split into two distinct peaks corresponding to the two diastereomeric complexes. Integrate the areas of these two peaks to determine the enantiomeric ratio.
Table 4: Illustrative NMR Performance Data
| Parameter | Value |
| Proton Signal Monitored | Methine proton adjacent to the chiral center |
| Chemical Shift Difference (Δδ) | 0.05 - 0.2 ppm |
| Analysis Time | ~15 minutes |
| Sample Requirement | ~5-10 mg |
Visualizing the Workflow
Caption: Workflow for assessing enantiomeric purity.
Comparative Analysis: Choosing the Right Tool
The selection of the most appropriate analytical technique depends on several factors, including the properties of the analyte, the required sensitivity and accuracy, sample throughput needs, and available instrumentation.
Caption: Pros and cons of each analytical technique.
Table 5: Comparative Summary of Analytical Techniques
| Feature | HPLC | SFC | GC | NMR |
| Principle | Chromatographic Separation | Chromatographic Separation | Chromatographic Separation | Non-separative, Diastereomeric Interaction |
| Speed | Moderate | Fast | Moderate to Fast | Fast |
| Sensitivity | High (UV) | High (UV) | Very High (FID) | Low |
| Solvent Usage | High | Low | Low | Low |
| Derivatization | Not usually required | Not usually required | Required for non-volatile analytes | Optional (CDA) |
| Instrumentation | Widely available | Less common | Widely available | Specialized |
Conclusion: An Integrated Approach to Enantiomeric Purity
The assessment of enantiomeric purity for chiral derivatives of this compound is a multifaceted challenge that can be effectively addressed by a range of analytical techniques. Chiral HPLC remains the benchmark method due to its versatility and robustness, while chiral SFC offers a compelling high-throughput and environmentally friendly alternative. Chiral GC, though requiring derivatization, provides exceptional resolution for volatile compounds. NMR spectroscopy presents a unique, non-separative approach that can be particularly useful for rapid screening and structural confirmation.
Ultimately, the choice of method will be guided by the specific requirements of the analysis. In a drug development setting, it is not uncommon to employ multiple techniques to gain a comprehensive understanding of the stereochemical integrity of a drug candidate. By understanding the principles, advantages, and limitations of each method, researchers can confidently select and implement the most appropriate strategy to ensure the quality and safety of their chiral pharmaceutical products.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 4. Chiral separation of profen enantiomers by preparative liquid chromatography [portaberta.ipb.pt]
- 5. chiraltech.com [chiraltech.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. ymc.eu [ymc.eu]
- 8. gcms.cz [gcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. arpi.unipi.it [arpi.unipi.it]
- 14. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
comparing the reactivity of 3-(2-(Methoxycarbonyl)phenyl)propanoic acid with similar compounds
Executive Summary
For researchers, synthetic chemists, and professionals in drug development, a nuanced understanding of molecular reactivity is paramount for the rational design of synthetic pathways and the development of novel chemical entities. This guide provides an in-depth comparative analysis of the reactivity of 3-(2-(methoxycarbonyl)phenyl)propanoic acid, a bifunctional molecule with significant potential in the synthesis of complex cyclic structures.
This document will explore the delicate interplay of steric and electronic effects governing the reactivity of this ortho-substituted aromatic compound. We will draw comparisons with its structural isomer, 3-(4-(methoxycarbonyl)phenyl)propanoic acid (the para-isomer), and the closely related homophthalic acid monomethyl ester. The core of this guide is a detailed examination of key transformations including intramolecular cyclization reactions (Friedel-Crafts acylation and Dieckmann condensation) and the hydrolysis of the ester and carboxylic acid functionalities. The insights presented are grounded in established chemical principles and supported by experimental data from peer-reviewed literature to provide a robust framework for predicting and manipulating the chemical behavior of these versatile building blocks.
Introduction: The Significance of Ortho-Substitution
This compound presents a unique chemical landscape due to the ortho disposition of its methoxycarbonyl and propanoic acid substituents. This arrangement introduces steric hindrance that can profoundly influence the molecule's conformation and the accessibility of its reactive centers. This "ortho effect" is a critical determinant of its reactivity profile, particularly when compared to its para-isomer where such steric crowding is absent.
Understanding these differences is crucial for synthetic strategy. For instance, the proximity of the two functional groups in the ortho-isomer can facilitate intramolecular reactions, leading to the formation of valuable cyclic ketones, while also potentially complicating intermolecular transformations.
Intramolecular Cyclization: Forging New Rings
The defining feature of this compound and its analogs is their potential to undergo intramolecular cyclization to form polycyclic systems, which are common scaffolds in pharmaceuticals and natural products. Two primary pathways for such transformations are the intramolecular Friedel-Crafts acylation and the Dieckmann condensation.
Intramolecular Friedel-Crafts Acylation: The Role of Substituent Position
Intramolecular Friedel-Crafts acylation is a powerful method for the synthesis of cyclic ketones.[1][2] In the context of 3-(aryl)propanoic acids, this reaction typically proceeds via activation of the carboxylic acid (e.g., to an acyl chloride) followed by electrophilic attack of the resulting acylium ion onto the electron-rich aromatic ring.
The position of the methoxycarbonyl group plays a decisive role in the feasibility and outcome of this reaction. The methoxycarbonyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[3]
-
This compound (Ortho-Isomer): The methoxycarbonyl group at the ortho position deactivates the aromatic ring, making the intramolecular Friedel-Crafts acylation challenging. Furthermore, steric hindrance between the bulky acyl chloride group and the ortho substituent can disfavor the formation of the necessary transition state for cyclization.[4] Successful cyclization often requires harsh conditions, and yields can be modest.
-
3-(4-(Methoxycarbonyl)phenyl)propanoic acid (Para-Isomer): In the para-isomer, the deactivating effect of the methoxycarbonyl group is still present. However, the absence of steric hindrance at the position of cyclization (ortho to the propanoic acid chain) makes the reaction more favorable compared to the ortho-isomer. The cyclization of 3-(4-methoxyphenyl)propanoic acid to 7-methoxy-1-indanone has been reported, indicating that an electron-donating group in the para-position facilitates the reaction.[5] Conversely, an electron-withdrawing group like the methoxycarbonyl group is expected to decrease the reaction rate.
Comparative Experimental Data:
| Compound | Expected Reactivity in Intramolecular Friedel-Crafts Acylation | Influencing Factors |
| This compound | Lower | Electron-withdrawing nature of the methoxycarbonyl group; Steric hindrance from the ortho substituent. |
| 3-(4-(Methoxycarbonyl)phenyl)propanoic acid | Higher (relative to ortho) | Electron-withdrawing nature of the methoxycarbonyl group; Lack of steric hindrance at the reaction site. |
Experimental Protocol: General Procedure for Intramolecular Friedel-Crafts Acylation [6]
-
Acid Chloride Formation: The 3-(aryl)propanoic acid (1.0 eq.) is refluxed with thionyl chloride (2.0-3.0 eq.) for 1-2 hours. The excess thionyl chloride is removed under reduced pressure.
-
Cyclization: The crude acid chloride is dissolved in a suitable solvent (e.g., dichloromethane, nitrobenzene). A Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.1-1.5 eq.), is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
References
Comparative Guide to the Biological Effects of 3-(2-(Methoxycarbonyl)phenyl)propanoic Acid Analogs
Introduction
3-(2-(Methoxycarbonyl)phenyl)propanoic acid, a structural analog of salicylic acid, belongs to a class of compounds with significant therapeutic interest.[1] Its core structure is closely related to non-steroidal anti-inflammatory drugs (NSAIDs), which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[2] These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[3] While effective, traditional NSAIDs that non-selectively inhibit both COX isoforms are associated with significant gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1, which plays a protective role in the gastric mucosa.[4][5]
This guide provides a comparative analysis of the biological effects of various analogs of this compound. The primary focus is on the structure-activity relationships (SAR) that govern their potency and selectivity as COX inhibitors. By modifying the core scaffold, researchers aim to develop analogs with improved efficacy and a more favorable safety profile, particularly concerning gastrointestinal toxicity.[6][7] This guide is intended for researchers, scientists, and drug development professionals interested in the design and evaluation of novel anti-inflammatory agents.
Structure-Activity Relationships and Comparative Biological Effects
The development of analogs of the this compound scaffold has largely focused on modifying the carboxylic acid and phenyl ring moieties to enhance COX-2 selectivity and reduce the gastrointestinal side effects associated with COX-1 inhibition.[7] The free carboxyl group in many traditional NSAIDs is a key contributor to gastric irritation.[7]
Key Structural Modifications and Their Effects:
-
Esterification and Amidation of the Carboxyl Group: Conversion of the carboxylic acid to an ester or amide can mask its acidic nature, potentially reducing direct topical irritation to the gastric mucosa.[7] Some studies have shown that amide derivatives of aspirin exhibit significant anti-inflammatory activity, in some cases greater than aspirin itself.[7]
-
Modifications to the Phenyl Ring: The addition of various substituents to the phenyl ring can influence the molecule's interaction with the active sites of COX-1 and COX-2. The larger, more flexible active site of COX-2 can accommodate bulkier substituents that are sterically hindered from binding to COX-1, thus conferring selectivity.[8]
-
Introduction of Heterocyclic Moieties: The incorporation of heterocyclic rings, such as pyrazoline, has been explored to create novel analogs with a broader range of biological activities, including anti-inflammatory and antioxidant effects.
The following table summarizes the comparative COX inhibitory activity of representative analogs. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter for assessing the potential for reduced gastrointestinal side effects. A higher SI indicates greater selectivity for COX-2.
| Compound | Core Structure Modification | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Aspirin | Acetylated Salicylic Acid | - | 2.60 | - | [9] |
| MEST1 | Salicylic Acid Ester Analog | - | 0.048 | - | [9] |
| Cox-2-IN-26 | Proprietary | 10.61 | 0.067 | ~158 | [10] |
| Ibuprofen | Arylpropionic Acid | - | - | Non-selective | [11] |
| Celecoxib | Selective COX-2 Inhibitor | - | - | Selective | [8] |
From the data, it is evident that modifications to the salicylic acid backbone can lead to significant increases in COX-2 inhibitory potency and selectivity. For instance, the ester analog MEST1 shows substantially higher COX-2 inhibitory activity compared to aspirin.[9] Cox-2-IN-26 demonstrates a high selectivity index, suggesting a potentially improved gastrointestinal safety profile.[10]
Mechanism of Action: Beyond COX Inhibition
The primary mechanism of action for these aspirin-like compounds is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins.[2] Aspirin itself irreversibly inhibits COX-1 by acetylating a serine residue (Ser-530) in the enzyme's active site.[3][8] Its effect on COX-2 is more complex; while it can also acetylate COX-2, this can lead to the production of anti-inflammatory mediators like 15R-HETE.[12]
However, the biological effects of these analogs are not limited to COX inhibition. Some derivatives have been shown to possess antioxidant properties, scavenging free radicals such as nitric oxide and hydroxyl radicals. Others may modulate different inflammatory pathways, for instance by inhibiting phospholipase A2 (PLA2) or the production of pro-inflammatory cytokines like TNF-α and IL-6.[13]
Visualizing the COX Inhibition Pathway
The following diagram illustrates the central role of COX enzymes in the inflammatory cascade and how their inhibition by NSAID analogs blocks the production of pro-inflammatory prostaglandins.
Caption: The arachidonic acid cascade and sites of inhibition by NSAID analogs.
Experimental Protocols
To evaluate the comparative biological effects of novel this compound analogs, a robust and reproducible in vitro COX inhibition assay is essential.
In Vitro Colorimetric COX Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against ovine COX-1 and human recombinant COX-2.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[14]
Materials:
-
COX-1 and COX-2 enzymes (ovine)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
TMPD (colorimetric substrate)
-
Test compounds (analogs) and reference inhibitors (e.g., Celecoxib, Ibuprofen)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to the appropriate wells:
-
150 µL of assay buffer
-
10 µL of heme
-
10 µL of either COX-1 or COX-2 enzyme
-
10 µL of the test compound at various concentrations (or solvent for control wells).
-
-
Incubation: Incubate the plate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the colorimetric substrate solution (TMPD) followed by 20 µL of arachidonic acid to all wells to initiate the reaction.
-
Measurement: Immediately read the absorbance at 590 nm using a microplate reader. Take readings every minute for 5 minutes.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Causality and Self-Validation:
-
Controls: It is crucial to include positive controls (known inhibitors) to validate the assay's performance and negative controls (solvent only) to establish 100% enzyme activity.
-
Substrate Concentration: The concentration of arachidonic acid should be optimized to ensure the reaction is in the linear range.
-
Enzyme Concentration: The amount of enzyme used should provide a robust signal without being excessive.
Experimental Workflow Diagram
Caption: Workflow for the in vitro COX inhibition assay.
Conclusion and Future Directions
The development of analogs of this compound represents a promising strategy for discovering novel anti-inflammatory agents with improved safety profiles. Structure-activity relationship studies have demonstrated that chemical modifications, such as esterification of the carboxylic acid and substitution on the phenyl ring, can significantly enhance COX-2 selectivity and potency.
Future research in this area should focus on:
-
Expanding Structural Diversity: Synthesizing a broader range of analogs with diverse heterocyclic and functional group modifications to further explore the chemical space and identify novel pharmacophores.
-
In Vivo Evaluation: Promising candidates from in vitro screening should be advanced to in vivo models of inflammation and pain to assess their efficacy, pharmacokinetics, and, critically, their gastrointestinal safety.
-
Elucidating Off-Target Effects: A comprehensive understanding of the biological effects of these analogs requires investigating their interactions with other targets in the inflammatory cascade beyond COX enzymes.
By combining rational drug design, robust biological evaluation, and a thorough understanding of the underlying mechanisms of action, the development of safer and more effective anti-inflammatory drugs based on this versatile scaffold is an achievable goal.
References
- 1. 3-[2-(Methoxycarbonyl)phenyl]propanoic acid | C11H12O4 | CID 10398133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanism of action of aspirin-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-steroidal anti-inflammatory drugs and the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) and Gastroprotective NSAIDs on the Gastrointestinal Tract: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitigating GI risks associated with the use of NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 8. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 12. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, acute toxicity and anti-inflammatory effect of bornyl salicylate, a salicylic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academicjournals.org [academicjournals.org]
cross-validation of analytical data for 3-(2-(Methoxycarbonyl)phenyl)propanoic acid
Beginning Research Phase
I've initiated the data gathering phase! Right now, my focus is on 3-(2-(Methoxycarbonyl)phenyl)propanoic acid. I'm deep diving into its properties and analysis methods through Google searches. I'll be sure to incorporate this into my plan. I'm striving for thoroughness in this initial research phase, which will lay the groundwork.
Defining Analytical Approach
I'm now zeroing in on defining the analytical approach. My focus is on this compound and understanding the interplay of different analytical techniques. I'm researching established methods like HPLC, GC-MS, and NMR, and best practices for method validation. I am also searching for ways to contrast these methods and establish a clear basis for cross-validation within an analytical framework. I'm already envisioning illustrative diagrams and data tables to help illustrate the comparison.
Expanding Search Scope
I'm now expanding my search scope to include detailed information on this compound. I'm focusing on chemical properties, analytical techniques like HPLC and GC-MS, along with associated validation protocols from bodies like the ICH and FDA. I'm simultaneously looking into alternative methods and related compounds to form a robust comparison foundation.
Exploring Initial Findings
I've made great strides! The initial groundwork is solid; I've acquired comprehensive data on this compound from PubChem, covering its essential chemical and physical characteristics, including its molecular formula. This will be an excellent starting point for any further study.
Synthesizing Methodological Approaches
I'm making progress, focusing on viable analytical techniques. Building upon the chemical data for this compound, I've identified HPLC and GC-MS as key methods. The literature suggests common derivatization approaches for GC-MS. Method validation principles, sourced from the FDA and ICH guidelines, are also under review. I'm exploring an HPLC method for ibuprofen impurities, structurally related to the target compound to provide an initial strategy for developing my own method.
Refining the Research
My efforts continue; I'm honing in on specific analytical approaches. I've compiled details on this compound, including its molecular formula and weight from PubChem. I'm exploring HPLC and GC-MS techniques, common for organic acids. I found derivatization techniques for GC-MS and am using FDA/ICH guidelines for method validation. I located similar HPLC methods for ibuprofen impurities as a reference. I now need methods specific to this compound and performance data to populate comparison tables. I will refine my search to focus on these.
Pinpointing HPLC Parameters
The second round of searches has produced more precise data. I'm now refining HPLC parameters for aromatic carboxylic acids. I have several sources outlining general and specific HPLC methods, including mobile phase composition and detection wavelengths. My focus is narrowing to the most applicable methods for my specific target compounds.
Refining Method Strategies
The latest round has uncovered valuable information regarding HPLC and GC-MS approaches. For HPLC, I've identified several applicable methods for aromatic carboxylic acids, including mobile phase details and detection wavelengths, and a specific method relevant to a close structural analog. For GC-MS, derivatization strategies and typical conditions emerged. I'm focusing on cross-validation resources now.
Evaluating Method Options
I've made significant progress by focusing on HPLC and GC-MS for my compound. I now have detailed HPLC method information for similar aromatic carboxylic acids, including mobile phase composition (acetonitrile/buffered water), column types (C18, mixed-mode), and detection wavelengths (210-260 nm). A specific method for an ibuprofen impurity provided a valuable starting point. For GC-MS, I've confirmed the necessity of derivatization and found common agents like BSTFA and BF3/butanol, along with typical GC conditions like DB-5 columns. I am now evaluating the cross-validation resources I found.
Developing Detailed Protocols
My progress is strong; I now have detailed data for HPLC and GC-MS approaches, including mobile phases, columns, and derivatization agents like BSTFA and BF3/butanol. I found HPLC data for a close analog, helpful for method adaptation. Cross-validation information is useful for method comparison. I am focusing on structuring the guide and developing the protocols now.
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 3-(2-(Methoxycarbonyl)phenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the efficient synthesis of key intermediates is a cornerstone of innovation and development. 3-(2-(Methoxycarbonyl)phenyl)propanoic acid, a versatile building block, presents a synthetic challenge that can be approached through several strategic pathways. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to this target molecule. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a quantitative comparison of their efficiencies to empower researchers in making informed decisions for their specific applications.
Introduction to Synthetic Strategies
The synthesis of this compound fundamentally involves the formation of a carbon-carbon bond to append a propanoic acid side chain to a benzene ring bearing a methoxycarbonyl group. The primary synthetic strategies that will be evaluated in this guide are:
-
Palladium-Catalyzed Cross-Coupling Reactions: This category encompasses the powerful Heck and Suzuki-Miyaura coupling reactions, which are mainstays in modern organic synthesis for their reliability and functional group tolerance.
-
Organometallic Addition followed by Elimination/Reduction: This classical approach often utilizes Grignard reagents to form the key carbon-carbon bond, followed by subsequent transformations to yield the desired product.
-
Michael Addition to an Activated Benzene Ring: This strategy involves the conjugate addition of a nucleophile to an appropriately activated benzoic acid derivative.
This guide will now explore each of these routes in detail, providing both the rationale behind the experimental design and the practical steps for execution.
Route 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer a robust and versatile approach to the synthesis of this compound. These methods are prized for their high yields and broad functional group compatibility.
1A. The Heck-Mizoroki Reaction
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.[1][2] In this context, methyl 2-bromobenzoate would be coupled with an acrylic acid equivalent, followed by reduction of the resulting cinnamic acid derivative.
Workflow of the Heck-Mizoroki Reaction:
Figure 1: Synthetic workflow for the Heck-Mizoroki reaction route.
Experimental Protocol:
Step 1: Heck Coupling
-
To a sealed tube, add methyl 2-bromobenzoate (1.0 equiv), acrylic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.04 equiv), and triethylamine (2.0 equiv) in anhydrous acetonitrile.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 100 °C for 12-16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 2-(2-carboxyvinyl)benzoate.
Step 2: Catalytic Hydrogenation
-
Dissolve the methyl 2-(2-carboxyvinyl)benzoate (1.0 equiv) in methanol.
-
Add 10% palladium on carbon (5 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain this compound.
1B. The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide.[3] For this synthesis, methyl 2-bromobenzoate can be coupled with a suitable three-carbon boronic acid derivative.
Workflow of the Suzuki-Miyaura Coupling:
Figure 2: Synthetic workflow for the Suzuki-Miyaura coupling route.
Experimental Protocol:
-
In a round-bottom flask, combine methyl 2-bromobenzoate (1.0 equiv), 3-(dihydroxyboryl)propanoic acid (1.5 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and potassium carbonate (3.0 equiv).
-
Add a 3:1 mixture of dioxane and water.
-
Degas the mixture with argon for 20 minutes.
-
Heat the reaction at 90 °C for 12 hours.
-
After cooling, acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the final product.
Route 2: Grignard Reagent Addition and Subsequent Transformation
This classical organometallic approach involves the formation of a Grignard reagent from a suitable starting material, followed by its reaction with an electrophile to construct the carbon skeleton.
Workflow of the Grignard Reaction Route:
Figure 3: Synthetic workflow for the Grignard reaction route.
Experimental Protocol:
Step 1: Grignard Reagent Formation and Carboxylation
-
Activate magnesium turnings (1.2 equiv) in a flame-dried flask under an inert atmosphere.
-
Add a solution of methyl 2-(bromomethyl)benzoate (1.0 equiv) in anhydrous THF dropwise to initiate the Grignard formation.
-
After the magnesium has been consumed, pour the Grignard solution onto an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature, then quench with saturated aqueous ammonium chloride.
-
Acidify with 1 M HCl and extract with diethyl ether.
-
Dry the organic layer and concentrate to yield 2-(methoxycarbonyl)phenylacetic acid.[4]
Step 2: Arndt-Eistert Homologation
-
Convert the resulting carboxylic acid to its acid chloride using thionyl chloride.
-
React the acid chloride with diazomethane to form a diazoketone.
-
Perform a Wolff rearrangement in the presence of silver oxide and water to yield the homologated this compound.
Route 3: Michael Addition
This route involves the conjugate addition of a suitable nucleophile to an activated benzoic acid derivative. A plausible approach would be the Michael addition of a malonic ester to methyl 2-vinylbenzoate, followed by hydrolysis and decarboxylation.
Workflow of the Michael Addition Route:
References
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 3-(2-(Methoxycarbonyl)phenyl)propanoic Acid
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3-(2-(Methoxycarbonyl)phenyl)propanoic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle, including their final disposal. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of best practices in laboratory safety.
Hazard Assessment and the Precautionary Principle
In the absence of specific toxicological data for this compound, we must infer its potential hazards from analogous chemical structures. Safety Data Sheets for similar phenylpropanoic acid derivatives commonly list the following hazard statements:
Given these potential risks, all handling and disposal operations must be conducted under the assumption that the compound is hazardous. This approach aligns with the core principles of laboratory safety and regulatory frameworks like the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management.[3] Laboratory chemical waste must be evaluated to determine if it meets the criteria for hazardous waste as defined by the Environmental Protection Agency (EPA).[4]
Inferred Hazard Profile
| Property | Assessment | Source/Rationale |
| Physical State | Solid (presumed) | Based on similar phenylpropanoic acid derivatives.[5] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | Inferred from SDS of structurally similar compounds.[1][2] |
| Incompatible Materials | Strong oxidizing agents | A common incompatibility for organic acids.[5][6] |
| Disposal Classification | Hazardous Waste | Precautionary principle; requires management via approved hazardous waste protocols.[7] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate personal protective equipment to prevent exposure.
-
Eye and Face Protection: Wear chemical safety goggles and, if there is a splash risk, a face shield. Standard regulations (OSHA 29 CFR 1910.133 or European Standard EN166) should be followed.[5]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.
-
Protective Clothing: A standard laboratory coat is required. For larger quantities, consider a chemical-resistant apron.[8]
-
Respiratory Protection: All handling of the solid waste or solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1][8]
Waste Segregation and Containerization Protocol
Proper segregation and containerization are critical first steps to prevent dangerous chemical reactions and ensure compliant disposal.[9]
Step-by-Step Containerization Procedure:
-
Select a Compatible Container:
-
Use a container made of material that is chemically compatible with the waste. For acidic organic compounds, high-density polyethylene (HDPE) or glass containers are appropriate.[9][10]
-
Do not use metal containers, as acids can be corrosive to them.[6][9][10]
-
The container must be in good condition, free from cracks or deterioration, and have a secure, leak-proof screw cap.[3][9]
-
Never use former food-grade containers (e.g., mayonnaise jars) for hazardous waste.[9]
-
-
Label the Waste Container Immediately:
-
As soon as the first drop of waste enters the container, it must be labeled.[7]
-
The label must clearly state the words "Hazardous Waste." [9][11]
-
List all chemical constituents by their full name and approximate percentages or volumes. Do not use chemical formulas or abbreviations.[9]
-
Clearly indicate the associated hazards (e.g., "Irritant," "Corrosive").[9]
-
Include the name of the Principal Investigator (PI) and the laboratory location (building and room number).[7]
-
-
Segregate Incompatible Wastes:
-
Filling and Sealing:
On-Site Accumulation and Storage
Designated storage areas for hazardous waste are known as Satellite Accumulation Areas (SAAs). These areas must be managed in compliance with EPA and institutional regulations.[9][11]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[13] A designated portion of a workbench or a chemical fume hood is often used.[9]
-
Inspections: The SAA should be inspected weekly for leaks and proper labeling.[9]
-
Storage Time: A partially filled, properly labeled container can remain in an SAA for up to one year. However, once a container is full, it must be removed from the SAA within three days and transferred to a central accumulation area (CAA) or picked up by EHS.[9] Academic institutions may have slightly different rules under the EPA's Subpart K regulations, which can allow for removal every twelve months.[13]
Waste Disposal Workflow Diagram
The following diagram outlines the decision-making and operational flow for disposing of this compound.
Caption: Decision workflow from waste generation to final disposal.
Final Disposal Pathway
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[3][14] Improper disposal can lead to environmental contamination and significant legal penalties.[3]
-
Contact EHS for Pickup: Once your waste container is full or ready for removal, submit a chemical waste collection request through your institution's EHS department.[7] Do not transport hazardous waste yourself.[7]
-
Professional Disposal: The EHS department will arrange for the collected waste to be transported to a licensed hazardous waste disposal facility.[10]
-
Likely Disposal Method: For organic compounds like this, the most common disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[8]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
Step-by-Step Spill Response:
-
Alert Personnel: Immediately alert everyone in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: If the spill is large, involves highly volatile materials, or you feel unsafe, evacuate the area and contact your institution's emergency response line immediately.
-
Manage Small Spills (if trained to do so):
-
Ensure you are wearing the appropriate PPE (gloves, goggles, lab coat).
-
For a solid spill, carefully sweep or vacuum the material into a designated waste container. Avoid generating dust.[1][5]
-
For a liquid spill (if the compound is in solution), use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and absorb the liquid.[1][8]
-
Place the absorbent material into a sealable, compatible container and label it as hazardous waste.
-
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and EHS department, regardless of the size.
By adhering to these rigorous, safety-first procedures, you ensure the protection of yourself, your colleagues, and the environment, upholding the highest standards of scientific integrity and responsibility.
References
- 1. aksci.com [aksci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. danielshealth.com [danielshealth.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. matrixscientific.com [matrixscientific.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. nswai.org [nswai.org]
- 13. epa.gov [epa.gov]
- 14. acs.org [acs.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(2-(Methoxycarbonyl)phenyl)propanoic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-(2-(Methoxycarbonyl)phenyl)propanoic acid. The procedural guidance herein is intended to answer specific operational questions for safe handling and disposal, building a framework of safety that extends beyond the product itself to ensure the well-being of laboratory personnel.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other substituted propanoic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, task-specific risk assessment.
Hazard Profile & Initial Risk Assessment
Understanding the potential hazards is the foundational step in developing a robust safety protocol. Based on data from structurally analogous compounds, this compound should be handled as a substance with the potential to cause irritation.[1]
Anticipated GHS Hazard Classifications:
-
Skin Irritation (Category 2, H315): May cause skin irritation upon direct contact.[1]
-
Serious Eye Irritation (Category 2A, H319): May cause serious eye irritation if splashed or transferred into the eyes.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3, H335), Respiratory System: May cause respiratory irritation if inhaled as a dust or aerosol.[1]
The causality behind our safety protocol is directly linked to these potential hazards. Every procedural step and piece of personal protective equipment (PPE) is selected to mitigate the risks of skin/eye contact and inhalation.
The risk assessment process is a self-validating system that ensures all potential hazards are considered and controlled.
Caption: Risk Assessment Workflow for Chemical Handling.
Comprehensive Personal Protective Equipment (PPE) Plan
A multi-layered PPE strategy is crucial to prevent exposure. The minimum PPE for any work in a laboratory includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2] The following table outlines the specific requirements for handling this compound.
| PPE Category | Recommended Equipment | Rationale & Expert Insight |
| Eye & Face Protection | Chemical safety goggles are mandatory.[2] A face shield should be worn over goggles when there is a significant splash hazard (e.g., handling >1L of solution, heating).[2][3] | Causality: Protects against splashes that could cause serious eye irritation (H319).[1] Safety glasses are insufficient as they do not provide a seal against splashes.[2] A face shield provides a secondary barrier for the entire face. |
| Skin & Body Protection | A buttoned laboratory coat. Nitrile rubber gloves are recommended.[3][4] For tasks with a higher risk of splashes, consider an acid-resistant apron and double-gloving. | Causality: The lab coat protects skin and personal clothing from contamination. Nitrile gloves offer good resistance to a range of chemicals and protect against skin irritation (H315).[1][3] Always inspect gloves for tears before use and wash hands thoroughly after removal.[5] |
| Respiratory Protection | All handling of the solid compound or its solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[6][7] If a fume hood is not available and dust may be generated, a respirator (e.g., N95) may be required based on a formal risk assessment.[3] | Causality: Engineering controls are the primary defense against respiratory irritation (H335).[1][7] A fume hood effectively captures dust and vapors at the source, preventing them from entering the operator's breathing zone. |
Operational and Disposal Plans
A self-validating protocol is one where each step logically flows into the next, minimizing ambiguity and risk.
Safe Handling Workflow
The following step-by-step methodology ensures that engineering controls and safe practices are integrated into the entire process.
Caption: Step-by-Step Safe Handling Protocol.
Experimental Protocol:
-
Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate working height.[8] Assemble all necessary equipment (spatulas, glassware, solvents, waste containers) and place them inside the hood to minimize reaching in and out. Don all PPE as specified in the table above.[9]
-
Handling Solid: When weighing the solid, use a weigh boat or paper and handle it gently to avoid creating airborne dust.[10]
-
Dissolution: When dissolving, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling Cleanup: Decontaminate the work area with an appropriate solvent and then wash with soap and water.[4]
-
PPE Removal: Remove gloves first, turning them inside out. Remove your lab coat, followed by your goggles. Wash hands immediately and thoroughly with soap and water.[5]
Emergency Procedures
Be prepared for emergencies by knowing the location of the nearest eyewash station, safety shower, and spill kit.[8]
| Exposure Route | First Aid Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][10] Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing immediately. Flush the affected skin with plenty of water for at least 15 minutes.[10] If skin irritation occurs, seek medical advice.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |
| Small Spill | For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it into a suitable, labeled disposal container.[6] Ventilate the area and wash the spill site after material pickup is complete.[6] |
Chemical Disposal Plan
Proper disposal is a critical component of laboratory safety and environmental responsibility. Never discharge chemical waste into the environment.[11]
-
Waste Collection: All waste contaminated with this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weigh boats, paper towels), must be collected as hazardous waste.[11]
-
Container: Use a designated, leak-proof, and chemically compatible container for waste collection.[12] The container must be kept closed except when adding waste.[8]
-
Labeling: The waste container must be clearly labeled with a "Hazardous Waste" tag that includes the full chemical name of all contents.[8][11]
-
Segregation: Store the waste container in a designated satellite accumulation area.[12] Ensure it is segregated from incompatible waste streams, such as strong oxidizing agents or bases.[8][11]
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office. Follow all local, state, and federal environmental regulations.[4]
References
- 1. aksci.com [aksci.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. leelinework.com [leelinework.com]
- 4. benchchem.com [benchchem.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. matrixscientific.com [matrixscientific.com]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 9. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. nswai.org [nswai.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
